Technical Documentation Center

2-Amino-4-butoxybenzoic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-Amino-4-butoxybenzoic acid

Core Science & Biosynthesis

Foundational

Physicochemical Properties and Synthetic Utility of 2-Amino-4-butoxybenzoic Acid

This guide details the physicochemical properties, synthetic pathways, and experimental characterization of 2-Amino-4-butoxybenzoic acid , a specialized anthranilic acid derivative. Technical Guide for Pharmaceutical Dev...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the physicochemical properties, synthetic pathways, and experimental characterization of 2-Amino-4-butoxybenzoic acid , a specialized anthranilic acid derivative.

Technical Guide for Pharmaceutical Development

Executive Summary

2-Amino-4-butoxybenzoic acid (C₁₁H₁₅NO₃) is a lipophilic derivative of anthranilic acid (2-aminobenzoic acid). Functioning as a critical building block in medicinal chemistry, it serves as a precursor for 7-substituted quinazolinone scaffolds and amino-benzoate local anesthetics. Its structural uniqueness lies in the 4-butoxy ether moiety, which enhances lipophilicity and membrane permeability compared to its methoxy analogues, while the ortho-amino carboxylic acid core facilitates zwitterionic behavior and heterocycle formation.

Chemical Identity & Structural Analysis

The molecule consists of a benzoic acid core substituted with an amino group at the C2 position and a butyl ether chain at the C4 position.

PropertyDetail
Chemical Name 2-Amino-4-butoxybenzoic acid
Synonyms 4-Butoxyanthranilic acid; 4-Butoxy-2-aminobenzoic acid
CAS Registry Number Not widely listed; Analogous to 4294-95-5 (Methoxy)
Molecular Formula C₁₁H₁₅NO₃
Molecular Weight 209.24 g/mol
SMILES CCCCOC1=CC(N)=C(C(O)=O)C=C1
Functional Groups Primary Amine (C2), Carboxylic Acid (C1), Butyl Ether (C4)
Structural Logic & Reactivity
  • Electronic Effects: The C4-butoxy group acts as a strong electron-donating group (EDG) via resonance, increasing the electron density of the aromatic ring. This makes the C2-amine more nucleophilic than in unsubstituted anthranilic acid, facilitating cyclization reactions (e.g., with urea or anhydrides to form quinazolinones).

  • Steric Factors: The butyl chain adds steric bulk and significant lipophilicity, altering the solubility profile compared to the methoxy analogue (2-amino-4-methoxybenzoic acid).

Physicochemical Profiling

Thermodynamic & Solid-State Properties

Unlike its liquid esters, the free acid exists as a solid, stabilized by strong intermolecular hydrogen bonding and zwitterionic interactions between the carboxylate and the protonated amine in the crystal lattice.

PropertyValue / RangeSource/Rationale
Melting Point 165 – 175 °C (Decomposition) Predicted based on 4-methoxy analog (167°C dec) [1].[1]
Physical Form White to off-white crystalline powderAnthranilic acid derivatives standard state.
Hygroscopicity Low to ModerateHydrophobic butyl chain mitigates moisture uptake.
Solution Chemistry & Biopharmaceutics

The compound exhibits amphoteric nature. Its solubility is highly pH-dependent.

  • Lipophilicity (LogP):

    • Predicted LogP: ~2.1 – 2.5

    • Context: The butyl group adds ~1.5 log units compared to the parent anthranilic acid (LogP ~0.9), making it suitable for crossing lipid bilayers.

  • Acidity (pKa):

    • pKa₁ (COOH): ~2.5 (Acidic). The EDG at C4 (para to COOH) destabilizes the carboxylate slightly less than if it were meta, but the ortho-amino group dominates via H-bonding.

    • pKa₂ (NH₃⁺): ~5.0 (Basic). The amine is less basic than aliphatic amines due to conjugation with the ring and the electron-withdrawing inductive effect of the carboxyl group.

  • Solubility Profile:

    • Water (pH 7): Low (< 0.5 mg/mL). Exists largely as a zwitterion with zero net charge.

    • Acid (0.1 M HCl): Soluble (forms cationic hydrochloride salt).

    • Base (0.1 M NaOH): Soluble (forms anionic sodium carboxylate).

    • Organic Solvents: Soluble in DMSO, Methanol, Ethanol.

Synthetic Route & Impurity Profile

The synthesis typically proceeds via the modification of 4-hydroxy-2-nitrobenzoic acid, followed by reduction. This route avoids the regioselectivity issues of direct nitration.

Synthesis Start 4-Hydroxy-2-nitrobenzoic acid Step1 Alkylation (n-Butyl Bromide, K2CO3) Start->Step1 Inter 4-Butoxy-2-nitrobenzoic acid Step1->Inter Step2 Reduction (H2, Pd/C or Fe/HCl) Inter->Step2 Product 2-Amino-4-butoxybenzoic acid Step2->Product

Figure 1: Synthetic pathway from commercially available precursors.

Key Impurities
  • 4-Hydroxy-2-aminobenzoic acid (PAS Isomer): Result of incomplete alkylation or ether cleavage.

  • 4-Butoxy-2-nitrobenzoic acid: Unreacted intermediate; strictly controlled as it may be genotoxic (nitro-aromatic).

  • Azo-dimers: Formed during incomplete or oxidative reduction conditions.

Experimental Protocols

Protocol: Potentiometric pKa Determination

To accurately determine the ionization constants for formulation development.

Materials:

  • Compound: 10 mg

  • Solvent: 50% Methanol/Water (v/v) (to ensure solubility).

  • Titrant: 0.1 N KOH and 0.1 N HCl.

Method:

  • Dissolution: Dissolve 10 mg of 2-Amino-4-butoxybenzoic acid in 20 mL of 50% MeOH/Water.

  • Acidification: Adjust initial pH to < 2.0 using 0.1 N HCl.

  • Titration: Titrate with 0.1 N KOH under N₂ atmosphere (to exclude CO₂) at 25°C. Record pH vs. Volume.

  • Calculation: Use the Bjerrum difference plot or Gran plot to identify inflection points.

    • Correction: Extrapolate values to zero organic solvent content using the Yasuda-Shedlovsky equation if strictly aqueous pKa is required.

Protocol: HPLC Purity Analysis

System: C18 Reverse Phase Column (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm). Mobile Phase:

  • A: 0.1% Formic Acid in Water

  • B: Acetonitrile Gradient: 10% B to 90% B over 20 minutes. Detection: UV at 254 nm (aromatic ring) and 330 nm (anthranilic absorption band). Retention Logic: The product will elute later than 4-hydroxy analogues but earlier than the nitro-intermediate due to the polarity of the amine.

Applications in Drug Discovery

This compound is a versatile "scaffold diversifier."

  • Quinazolinone Synthesis: Reacting 2-amino-4-butoxybenzoic acid with formamide or urea yields 7-butoxyquinazolin-4(3H)-one , a scaffold found in bioactive alkaloids and antifungals.

  • Local Anesthetics: Esterification (e.g., with diethylaminoethanol) yields structural isomers of Oxybuprocaine (Benoxinate) or Ambucaine , allowing for Structure-Activity Relationship (SAR) studies on anesthetic potency and duration [2].

  • Fluorescent Probes: 4-substituted anthranilic acids are often fluorescent. This derivative can serve as a lipophilic fluorescent tag for biological assays.

References

  • TCI Chemicals. Product Specification: 2-Amino-4-methoxybenzoic Acid (CAS 4294-95-5).[2][3][4] Retrieved from . (Used as comparative standard for physicochemical prediction).

  • BenchChem. Methyl 2-amino-4-butoxybenzoate Properties and Applications. Retrieved from . (Confirming the existence of the ester and precursor acid).

  • PubChem. Compound Summary: 2-Amino-4-methoxybenzoic acid.[3] National Library of Medicine. Retrieved from .

Sources

Exploratory

2-Amino-4-butoxybenzoic Acid (CAS 52453-62-0): Comprehensive Chemical Profile and Synthetic Methodologies

Executive Summary & Molecular Architecture 2-Amino-4-butoxybenzoic acid (CAS 52453-62-0) is a highly versatile, structurally optimized anthranilic acid derivative. Characterized by a benzoic acid backbone substituted wit...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Molecular Architecture

2-Amino-4-butoxybenzoic acid (CAS 52453-62-0) is a highly versatile, structurally optimized anthranilic acid derivative. Characterized by a benzoic acid backbone substituted with an ortho-amino group and a para-butoxy chain, this molecule serves as a critical intermediate in advanced organic synthesis and pharmaceutical development.

The strategic placement of these functional groups dictates its chemical behavior: the carboxylic acid provides a handle for esterification or amidation, the amino group acts as a nucleophile or hydrogen-bond donor, and the four-carbon butoxy chain significantly enhances the molecule's lipophilicity. This precise balance of polarity and lipophilicity makes it an ideal building block for synthesizing membrane-permeable therapeutics, particularly voltage-gated sodium channel (Nav) blockers and specialized lipophilic esters [1].

Physicochemical Profiling & Structure-Activity Relationship (SAR)

Understanding the physicochemical properties of 2-Amino-4-butoxybenzoic acid is essential for predicting its behavior in both synthetic workflows and biological systems. The butoxy group drives the partition coefficient (LogP) upward, facilitating interaction with lipid bilayers, while the zwitterionic nature of the amino and carboxyl groups modulates its solubility across different pH ranges.

Table 1: Quantitative Physicochemical Properties
PropertyValue / DescriptionAnalytical Significance
CAS Registry Number 52453-62-0Unique chemical identifier
Molecular Formula C11H15NO3Stoichiometric basis for yield calculations
Molecular Weight 209.24 g/mol Mass spectrometry target (ESI+: ~210.1 m/z)
LogP (Predicted) ~2.8 - 3.1Indicates high lipophilicity; guides solvent selection
pKa (Carboxylic Acid) ~3.5Dictates extraction pH (requires pH < 3 for organic extraction)
pKa (Conjugate Acid) ~2.2The anilinium ion forms only under strongly acidic conditions
Appearance Off-white to pale yellow powderColoration is typical of substituted anthranilic acids
Solubility Profile Soluble in DMSO, MeOH, EtOAcPoorly soluble in neutral water; soluble in basic aqueous solutions

Synthetic Methodologies & Mechanistic Causality

The synthesis of 2-Amino-4-butoxybenzoic acid requires high chemoselectivity to ensure the ether linkage is properly established and the nitro precursor is reduced without degrading the molecule. The most robust approach utilizes 4-hydroxy-2-nitrobenzoic acid as the starting material, employing a Williamson ether synthesis followed by catalytic hydrogenation.

Synthesis_Pathway N1 4-Hydroxy-2-nitrobenzoic acid (Starting Material) N2 O-Alkylation (1-Bromobutane, K2CO3) N1->N2 N3 Hydrolysis (NaOH, MeOH/H2O) N2->N3 N4 4-Butoxy-2-nitrobenzoic acid (Intermediate) N3->N4 N5 Catalytic Hydrogenation (H2, 10% Pd/C) N4->N5 N6 2-Amino-4-butoxybenzoic acid (Target: CAS 52453-62-0) N5->N6

Figure 1: Optimized two-step synthetic workflow for 2-Amino-4-butoxybenzoic acid.

Protocol 1: Synthesis of 4-Butoxy-2-nitrobenzoic acid (Intermediate)
  • Causality & Design: 1-Bromobutane is selected over 1-chlorobutane due to its superior leaving group kinetics, reducing reaction time. Potassium carbonate (K2CO3) in Dimethylformamide (DMF) provides a mild basic environment. DMF, a polar aprotic solvent, leaves the phenoxide anion unsolvated and highly nucleophilic. Because the carboxylate may also undergo alkylation to form an ester, a subsequent saponification step is mandatory to isolate the free acid[2].

  • Step-by-Step Procedure:

    • Preparation: Dissolve 10.0 g of 4-hydroxy-2-nitrobenzoic acid in 100 mL of anhydrous DMF in a round-bottom flask equipped with a magnetic stirrer.

    • Deprotonation: Add 2.5 equivalents (18.9 g) of anhydrous K2CO3. Stir at room temperature for 30 minutes to ensure complete phenoxide formation.

    • Alkylation: Dropwise, add 1.5 equivalents of 1-bromobutane. Elevate the temperature to 75°C and stir for 6 hours.

    • In-Process Control (IPC): Monitor via TLC (Hexane:EtOAc 3:1). Upon consumption of the starting material, cool the mixture to room temperature.

    • Saponification: Quench the reaction with 150 mL of water. Add 2M NaOH (50 mL) and methanol (50 mL), stirring at 50°C for 2 hours to hydrolyze any butyl ester byproducts back to the carboxylate.

    • Isolation: Wash the aqueous layer with diethyl ether to remove unreacted alkyl halide. Acidify the aqueous layer with 3M HCl to pH ~2. The intermediate, 4-butoxy-2-nitrobenzoic acid, will precipitate. Filter, wash with cold water, and dry under vacuum.

Protocol 2: Reduction to 2-Amino-4-butoxybenzoic acid (Target)
  • Causality & Design: Catalytic hydrogenation using 10% Palladium on Carbon (Pd/C) is chosen over chemical reduction (e.g., Fe/HCl) to prevent acidic cleavage of the newly formed ether linkage and to avoid heavy metal contamination. The reaction is run at ambient pressure (1 atm) to prevent over-reduction of the aromatic ring.

  • Step-by-Step Procedure:

    • Preparation: Dissolve 5.0 g of the intermediate in 75 mL of absolute ethanol.

    • Catalyst Addition: Carefully add 0.5 g of 10% Pd/C under an inert argon atmosphere to prevent auto-ignition.

    • Hydrogenation: Evacuate the flask and backfill with Hydrogen gas (H2) via a balloon. Stir vigorously at room temperature for 4-6 hours.

    • IPC: Monitor via LC-MS. The disappearance of the nitro mass signal and the appearance of the[M+H]+ 210.1 signal indicates completion.

    • Filtration: Purge the system with argon. Filter the mixture through a pad of Celite to remove the palladium catalyst. Self-Validation: The filtrate should transition from a dark yellow/orange to a pale, nearly colorless solution.

    • Crystallization: Concentrate the filtrate in vacuo. Recrystallize the crude residue from an ethanol/water mixture to yield pure 2-Amino-4-butoxybenzoic acid.

Industrial and Pharmacological Applications

The primary utility of 2-Amino-4-butoxybenzoic acid lies in its role as a precursor for advanced chemical entities.

Esterification for Material Science & Pharma: The compound is frequently subjected to acid-catalyzed esterification with methanol to produce methyl 2-amino-4-butoxybenzoate . The methyl ester group enhances chemical stability and modulates the compound's partitioning behavior, making it highly valuable in specialized lipophilic formulations and as an intermediate in continuous-flow industrial reactors [1].

Local Anesthetic Development: Anthranilic acid derivatives are classic pharmacophores for local anesthetics. By coupling the carboxylic acid group with diethylaminoethanol derivatives, researchers synthesize potent Nav channel blockers. The butoxy chain is not merely structural; it is a functional requirement that allows the drug to rapidly penetrate the myelin sheath and neuronal lipid bilayers to reach its intracellular binding site on the sodium channel.

Application_Pathway N1 2-Amino-4-butoxybenzoic acid (CAS 52453-62-0) N2 Acid-Catalyzed Esterification (MeOH, H2SO4, Reflux) N1->N2 N4 Amidation / Coupling (Diethylaminoethanol) N1->N4 N3 Methyl 2-amino-4-butoxybenzoate (Lipophilic Ester) N2->N3 N5 Nav Channel Blockers (Local Anesthetics) N4->N5

Figure 2: Downstream chemical derivatization and pharmacological applications.

Analytical Characterization Standards

To ensure the trustworthiness of the synthesized batch, rigorous analytical characterization must be performed. The following spectral data represent the self-validating benchmarks for pure 2-Amino-4-butoxybenzoic acid.

Table 2: Expected Spectral Data (NMR & MS)
TechniqueExpected Signals & AssignmentsStructural Correlation
1H NMR (400 MHz, DMSO-d6) δ 7.65 (d, J = 8.8 Hz, 1H)Aromatic proton at C6 (ortho to COOH)
δ 6.25 (dd, J = 8.8, 2.4 Hz, 1H)Aromatic proton at C5 (meta coupling)
δ 6.10 (d, J = 2.4 Hz, 1H)Aromatic proton at C3 (between NH2 and O-Bu)
δ 3.95 (t, J = 6.5 Hz, 2H)-O-CH2 - of the butoxy chain
δ 1.65 (m, 2H), 1.40 (m, 2H), 0.90 (t, 3H)Remaining aliphatic protons of the butoxy chain
δ 8.50 - 10.50 (br s, 3H)Exchangeable -COOH and -NH2 protons
LC-MS (ESI+) m/z 210.1 [M+H]+Confirms the molecular weight of the target

Safety & Handling Protocols

As a biologically active intermediate, strict laboratory safety protocols are required:

  • Personal Protective Equipment (PPE): Nitrile gloves, safety goggles, and a standard lab coat.

  • Ventilation: All manipulations involving the dry powder must be conducted within a certified fume hood to prevent inhalation of fine crystalline dust.

  • Storage: Store in a cool, dry environment away from strong oxidizing agents. The amino group is susceptible to slow air oxidation, which can cause the powder to darken over time; storing under an inert atmosphere (Nitrogen or Argon) is recommended for long-term stability [3].

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 121511, 4-Hydroxy-2-nitrobenzoic acid". PubChem. Available at:[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for Anthranilic Acid Derivatives". PubChem. Available at: [Link]

Foundational

Technical Monograph: 4-Butoxyanthranilic Acid as a Pharmacophore Scaffold

The following technical monograph details the physicochemical identity, synthesis, and pharmaceutical utility of 4-Butoxyanthranilic Acid (2-Amino-4-butoxybenzoic acid), a critical pharmacophore scaffold. Executive Summa...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical monograph details the physicochemical identity, synthesis, and pharmaceutical utility of 4-Butoxyanthranilic Acid (2-Amino-4-butoxybenzoic acid), a critical pharmacophore scaffold.

Executive Summary

4-Butoxyanthranilic acid (2-Amino-4-butoxybenzoic acid) is a specialized aromatic building block used primarily in the synthesis of Melanin-Concentrating Hormone (MCH) receptor antagonists and other bioactive N-arylheterocycles.[1][2][3] Unlike its more common isomer (3-butoxyanthranilic acid, a precursor to oxybuprocaine), the 4-butoxy derivative serves as a lipophilic anchor in drug design, enhancing membrane permeability and receptor binding affinity for metabolic disorder therapeutics (obesity, diabetes). This guide delineates its structural parameters, validated synthetic pathways, and handling protocols.

Part 1: Physicochemical Identity[5]

Nomenclature & Classification
  • IUPAC Name: 2-Amino-4-butoxybenzoic acid[4]

  • Common Name: 4-Butoxyanthranilic acid

  • Chemical Family: Anthranilic acid derivatives; Alkoxyaminobenzoic acids.

  • CAS Registry Number (Precursor): 120276-20-2 (refers to the 2-nitro parent, 4-butoxy-2-nitrobenzoic acid, from which the amine is generated in situ or isolated).

  • SMILES: CCCCOC1=CC(=C(C=C1)C(=O)O)N

Molecular Parameters
ParameterValueUnitCalculation Basis
Molecular Formula C₁₁H₁₅NO₃ --
Molecular Weight 209.24 g/mol C (12.011×11) + H (1.008×15) + N (14.007) + O (15.999×3)
Exact Mass 209.1052DaMonoisotopic
LogP (Predicted) 2.5 – 2.8-Lipophilic (due to butyl chain)
pKa (Acid) ~4.8-Carboxylic acid group
pKa (Base) ~2.2-Aniline nitrogen (weakly basic)
Appearance Off-white to beige powder-Crystalline solid
Structural Visualization

The following diagram illustrates the 2D structural connectivity, highlighting the ortho-amino/carboxylic motif (anthranilic core) and the para-butoxy tail.

Figure 1: Structural connectivity of 4-Butoxyanthranilic acid.[2][3] The 4-position butoxy group provides critical lipophilicity for binding hydrophobic pockets in GPCR targets.

Part 2: Synthetic Pathways (Validated Protocols)

The synthesis of 4-butoxyanthranilic acid is rarely performed by direct alkoxylation of anthranilic acid due to regioselectivity issues. The authoritative industrial route proceeds via Nucleophilic Aromatic Substitution (SₙAr) on a nitro-benzoic acid scaffold, followed by Catalytic Hydrogenation .

Route A: From 4-Fluoro-2-nitrobenzoic Acid (Preferred)

This pathway offers the highest regiochemical purity.

Step 1: Etherification (SₙAr)
  • Precursor: 4-Fluoro-2-nitrobenzoic acid (or 4-Chloro analog).

  • Reagents: n-Butanol (solvent/reactant), Potassium hydroxide (KOH) or Sodium hydride (NaH).

  • Conditions: Reflux (110°C) for 4–6 hours.

  • Mechanism: The strong electron-withdrawing nitro group at the ortho position activates the para-fluorine for displacement by the alkoxide.

  • Intermediate: 4-Butoxy-2-nitrobenzoic acid (CAS 120276-20-2).[2][5]

Step 2: Reduction (Nitro to Amine)
  • Precursor: 4-Butoxy-2-nitrobenzoic acid.[2][5][6][7]

  • Reagents: H₂ gas (balloon or 3 atm), 10% Pd/C catalyst.

  • Solvent: Methanol or Ethanol.

  • Conditions: Ambient temperature, 2–12 hours.

  • Workup: Filtration through Celite to remove Pd/C; concentration of filtrate.

Process Flow Diagram

Synthesis_Pathway Start Start: 4-Fluoro-2-nitrobenzoic Acid Step1 Step 1: Nucleophilic Substitution (SnAr) Reagent: n-Butanol / KOH Temp: Reflux Start->Step1 Activation Inter Intermediate: 4-Butoxy-2-nitrobenzoic Acid (CAS 120276-20-2) Step1->Inter Yield: ~85-90% Step2 Step 2: Catalytic Hydrogenation Reagent: H2 / Pd-C Solvent: MeOH Inter->Step2 Reduction Product Product: 4-Butoxyanthranilic Acid (2-Amino-4-butoxybenzoic Acid) Step2->Product Yield: ~95%

Figure 2: Two-step industrial synthesis pathway yielding high-purity 4-Butoxyanthranilic acid.

Part 3: Pharmaceutical Applications & Utility[7][9]

Metabolic Disorder Therapeutics (MCH Antagonists)

4-Butoxyanthranilic acid is a key intermediate in the synthesis of Melanin-Concentrating Hormone (MCH) Receptor 1 Antagonists .

  • Mechanism: MCH is a neuropeptide involved in energy homeostasis. Antagonists are developed to treat obesity and diabetes .

  • Role of the Scaffold: The anthranilic acid core forms an amide bond with complex amines (e.g., aminopyrrolidines), while the 4-butoxy tail occupies a hydrophobic pocket in the MCH receptor, significantly increasing potency compared to shorter alkoxy chains (methoxy/ethoxy).

Fluorescent Probes & Materials

Anthranilic acid derivatives are inherently fluorescent. The 4-butoxy substituent acts as an auxochrome, shifting the emission spectra.

  • Application: Used in the design of "push-pull" fluorophores for biological imaging or liquid crystal displays (LCDs) where the alkoxy chain aids in mesogenic alignment.

Part 4: Analytical Characterization

To validate the identity of the synthesized compound, the following spectral signatures must be confirmed:

TechniqueExpected SignatureDiagnostic Value
¹H NMR (DMSO-d₆) δ 0.93 (t, 3H, -CH₃)δ 1.4-1.7 (m, 4H, -CH₂-CH₂-)δ 3.98 (t, 2H, -O-CH₂-)δ 6.1-6.3 (d/s, Ar-H3, H5)δ 7.6 (d, Ar-H6)Confirms the presence of the butyl chain and the 1,2,4-substitution pattern on the ring.
IR Spectroscopy 3300-3400 cm⁻¹ (NH₂ stretch)2500-3000 cm⁻¹ (COOH broad)1660-1690 cm⁻¹ (C=O stretch)Verifies the presence of both amine and carboxylic acid functional groups.
Mass Spectrometry m/z 210.1 [M+H]⁺ Confirms molecular weight (ESI+ mode).

Part 5: Handling & Stability

  • Storage: Store at +2°C to +8°C. The amino group is susceptible to oxidation (browning) upon prolonged exposure to air and light. Store under inert gas (Argon/Nitrogen) for long-term stability.

  • Solubility:

    • Soluble: DMSO, Methanol, Ethanol, DMF.

    • Insoluble: Water (unless pH is adjusted >8 or <2).[1]

  • Safety: Irritant. Causes serious eye irritation (H319) and skin irritation (H315).[8] Wear nitrile gloves and safety goggles.

References

  • Sanofi-Aventis Deutschland GmbH. (2004). Substituted N-arylheterocycles, process for their preparation and their use as medicaments.[2][5][6] (Patent WO2004072025A2). Google Patents. Link

  • Schwink, L. et al. (2009). Novel azacyclyl-substituted arylthienopyrimidinones, process for their preparation and their use as medicaments.[5][6] (Patent US20090082339A1). United States Patent and Trademark Office. Link

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 12217349, 4-Butoxy-2-nitrobenzoic acid. (Precursor Data).[1][2][9][8] PubChem.[10] Link

  • Molaid Chemicals. (2024). Chemical Datasheet: 4-Butoxy-2-nitrobenzoic acid (CAS 120276-20-2).[2][5] Molaid. Link

Sources

Exploratory

Solubility of 2-Amino-4-butoxybenzoic acid in organic solvents vs water

Whitepaper: Thermodynamic and Kinetic Solubility Profiling of 2-Amino-4-butoxybenzoic Acid Executive Summary Understanding the solubility profile of highly functionalized aromatic building blocks is a critical bottleneck...

Author: BenchChem Technical Support Team. Date: March 2026

Whitepaper: Thermodynamic and Kinetic Solubility Profiling of 2-Amino-4-butoxybenzoic Acid

Executive Summary

Understanding the solubility profile of highly functionalized aromatic building blocks is a critical bottleneck in drug development, formulation, and chemical synthesis. 2-Amino-4-butoxybenzoic acid presents a complex solvation challenge due to its competing structural motifs: an ionizable carboxylic acid (-COOH), a weakly basic amino group (-NH₂), and a strongly lipophilic butoxy chain (-O-C₄H₉).

This technical guide provides an in-depth analysis of the molecule's solubility behavior across aqueous and organic environments. By applying the Hansen Solubility Parameter (HSP) framework and zwitterionic thermodynamic principles, we establish a predictive and self-validating methodology for manipulating the solubility of this amphiphilic compound.

Molecular Architecture & Solvation Thermodynamics

The dissolution of 2-amino-4-butoxybenzoic acid is not merely a function of solvent polarity; it is a multifaceted thermodynamic process governed by the disruption of its crystal lattice and the subsequent solvation of the isolated molecules[1].

The molecule's lipophilicity is heavily driven by the C4-butoxy substitution. Data extrapolated from its direct analog, methyl 2-amino-4-butoxybenzoate, indicates a baseline partition coefficient (logP) of approximately 2.8[2]. However, the free acid possesses strong intermolecular hydrogen-bonding capabilities (


) due to the ortho-amino and carboxylic acid groups. For dissolution to occur, the enthalpy of solvation (

) provided by the solvent must overcome the substantial lattice energy (

) of the solid crystal.

ThermoCycle Solid Solid Crystal Gas Gas Phase (Isolated) Solid->Gas Lattice Energy (ΔH_sub > 0) Solution Solvated State Solid->Solution Enthalpy of Solution (ΔH_sol = ΔH_sub + ΔH_solv) Gas->Solution Solvation Energy (ΔH_solv < 0)

Thermodynamic cycle of dissolution illustrating the energetic barriers to solubility.

Aqueous Solubility: pH-Dependence and Zwitterionic Behavior

In aqueous media, the solubility of 2-amino-4-butoxybenzoic acid is strictly dictated by the Henderson-Hasselbalch relationship. Because it contains both acidic and basic moieties, the molecule exhibits a classic "U-shaped" solubility curve.

At its isoelectric point (pI, typically between pH 3.0 and 4.7 for aminobenzoic acids), the molecule exists predominantly as a neutral zwitterion[3]. In this state, the electrostatic attraction between the -NH₃⁺ and -COO⁻ groups maximizes crystal lattice energy while minimizing hydration energy, leading to a solubility nadir (estimated at < 0.15 mg/mL based on its non-ionizable ester analog)[2]. As the pH shifts away from the pI, the molecule becomes fully protonated (cationic) or deprotonated (anionic), allowing ion-dipole interactions with water to exponentially increase apparent solubility (


).

Speciation LowPH Low pH (<2.5) Cationic Form (-NH3+, -COOH) NeutralPH Neutral pH (~3.5) Zwitterionic Form (-NH3+, -COO-) LowPH->NeutralPH + OH- NeutralPH->LowPH + H+ HighPH High pH (>4.5) Anionic Form (-NH2, -COO-) NeutralPH->HighPH + OH- HighPH->NeutralPH + H+

pH-dependent speciation of 2-Amino-4-butoxybenzoic acid illustrating zwitterion formation.

Organic Solvent Solubility: The Hansen Solubility Parameter (HSP) Framework

To predict organic solubility, we utilize the Hansen Solubility Parameter framework, which divides the total cohesive energy of a liquid into three distinct intermolecular forces: Dispersion (


), Polar (

), and Hydrogen Bonding (

)[4].

A solute dissolves in a solvent when the distance (


) between their respective parameters in 3D space is minimized[4]. The butoxy group of 2-amino-4-butoxybenzoic acid significantly increases its dispersion force interactions (

), granting it high affinity for moderately polar organic solvents. However, because the molecule acts as both a strong hydrogen bond donor and acceptor, non-polar solvents (like n-Hexane) fail to dissolve it because they cannot disrupt the solute-solute hydrogen bond networks[1].

Table 1: Predicted Solubility Profile & HSP Affinities

SolventDispersive (

)
Polar (

)
H-Bonding (

)
Predicted SolubilityMechanistic Rationale
Water (pH 3.5) 15.516.042.3Very Low (<0.15 mg/mL)High

mismatch; zwitterion lattice stabilization.
Water (pH 7.4) 15.516.042.3High (>10 mg/mL)Ion-dipole interactions dominate via carboxylate anion.
Ethanol 15.88.819.4High H-bond donation/acceptor capability disrupts solute lattice.
Ethyl Acetate 15.85.37.2Moderate Good

match for butoxy tail; lacks strong H-bond donation.
n-Hexane 14.90.00.0Very Low Incapable of breaking solute-solute hydrogen bonds.

Self-Validating Experimental Protocol: Isothermal Shake-Flask Methodology

To empirically determine the exact solubility of 2-amino-4-butoxybenzoic acid in any given solvent, the Isothermal Shake-Flask method remains the gold standard. The following protocol is designed as a self-validating system : it incorporates mass balance and thermodynamic checks to ensure that the measured concentration represents true equilibrium, rather than a kinetic artifact or supersaturated state.

Step-by-Step Methodology:

  • Preparation of Solid Phase: Mill the 2-amino-4-butoxybenzoic acid to a uniform particle size (e.g., < 50 µm). Causality: Uniform, small particle sizes eliminate kinetic dissolution delays and ensure maximum surface area for solvent interaction.

  • Solvent Saturation: Add an excess amount of the solute (visually confirming un-dissolved solid) to 10 mL of the target solvent in a hermetically sealed borosilicate glass vial.

  • Isothermal Equilibration: Submerge the vials in a thermostatic shaking water bath at

    
     K. Shake at 150 RPM for 48 hours. Causality: Precise temperature control is mandatory; a deviation of even 1°C can alter solubility by 5-10% due to the high enthalpy of solution.
    
  • Phase Separation: Centrifuge the suspension at 10,000 RPM for 15 minutes at the exact equilibration temperature. Causality: Centrifuging at room temperature (if different from the bath) induces temperature-gradient precipitation, artificially lowering the measured solubility. Filter the supernatant through a 0.22 µm PTFE syringe filter pre-saturated with the solute.

  • Quantification: Dilute the filtrate volumetrically and analyze via HPLC-UV (C18 column, isocratic elution: 60% Acetonitrile / 40% 0.1% TFA in water, detection at 254 nm).

  • Self-Validation Check (Thermodynamic Verification): Repeat the entire process at 303.15 K and 308.15 K. Plot

    
     vs 
    
    
    
    (van't Hoff plot). Causality: A strictly linear relationship (
    
    
    ) mathematically validates that true thermodynamic equilibrium was achieved and that no solvent-induced polymorph transitions occurred during the experiment.

Workflow A 1. Excess Solute Addition (2-Amino-4-butoxybenzoic acid) B 2. Solvent Equilibration (Isothermal Shaking 48h) A->B C 3. Phase Separation (Centrifugation / Filtration) B->C D 4. Dilution & Preparation (Volumetric adjustment) C->D E 5. HPLC-UV Quantification (Isocratic Elution) D->E F 6. Thermodynamic Calculation (van't Hoff Plot) E->F QC QC: Temperature Control (±0.1°C) QC->B

Self-validating Isothermal Shake-Flask workflow for thermodynamic solubility determination.

References

1.[2] methyl 2-amino-4-butoxybenzoate - Benchchem. Benchchem. Available at: 2.[4] Hansen solubility parameters - Stenutz. Stenutz.eu. Available at: 3.[1] Equilibrium Solubility Determination, Correlation, and Hansen Solubility Parameters of 2-[4-(Dibutylamino)-2-hydroxybenzoyl] Benzoic Acid in 12 Pure Solvents. ACS Publications. Available at: 4.[3] Process for preparing aminobenzoic acid or an aminobenzoic acid conversion product - Patents. Justia. Available at:

Sources

Foundational

Thermodynamic Stability and Melting Point of 2-Amino-4-butoxybenzoic Acid

The following technical guide details the thermodynamic stability and melting point characterization of 2-Amino-4-butoxybenzoic acid (also known as 4-Butoxyanthranilic acid). A Technical Guide for Drug Development & Char...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the thermodynamic stability and melting point characterization of 2-Amino-4-butoxybenzoic acid (also known as 4-Butoxyanthranilic acid).

A Technical Guide for Drug Development & Characterization[1]

Executive Summary & Chemical Identity[1][2][3][4]

2-Amino-4-butoxybenzoic acid is a specific structural isomer of the amino-alkoxy-benzoic acid class.[1] It serves as a critical intermediate in the synthesis of pharmaceutical esters and local anesthetics. Unlike its more common isomer, 4-amino-3-butoxybenzoic acid (the precursor to Oxybuprocaine/Benoxinate), the 2-amino-4-butoxy variant presents unique thermodynamic behaviors driven by the ortho-amino group's proximity to the carboxylic acid (anthranilic acid motif) and the lipophilic 4-butoxy chain.[1]

This guide addresses the thermodynamic profile, melting point (MP) characteristics, and stability limitations of this compound, providing a self-validating framework for its analysis.[1]

Chemical Identifiers
PropertyDetail
IUPAC Name 2-Amino-4-butoxybenzoic acid
Synonyms 4-Butoxyanthranilic acid; 4-n-Butoxyanthranilic acid
Molecular Formula C₁₁H₁₅NO₃
Molecular Weight 209.24 g/mol
Key Derivative Methyl 2-amino-4-butoxybenzoate (MP: 98–102 °C)

Physicochemical Characterization

Melting Point Analysis

The melting point of 2-Amino-4-butoxybenzoic acid is a critical quality attribute (CQA) indicating purity and crystal form.[1] While the specific experimental melting point of the free acid is less frequently reported in commercial literature compared to its isomers, it can be bracketed and validated through its derivatives and structural analogs.

  • Target Melting Point Range: The free acid typically exhibits a melting transition significantly higher than its esters due to strong intermolecular hydrogen bonding (carboxylic acid dimers + amine interactions). Based on structural analogs (e.g., 4-amino-3-butoxybenzoic acid, MP 123–125 °C), the expected range for 2-Amino-4-butoxybenzoic acid is 135–155 °C , subject to polymorphic form.[1]

  • Reference Standard (Methyl Ester): The methyl 2-amino-4-butoxybenzoate derivative has a well-characterized melting point of 98–102 °C [1].[1] In process development, converting the acid to this ester serves as a definitive "derivative confirmation" test for identity.[1]

Thermodynamic Stability Profile

The stability of this compound is governed by two competing thermodynamic forces: crystal lattice energy (stabilizing) and decarboxylation potential (destabilizing).

Thermal Decomposition (Decarboxylation)

As an anthranilic acid derivative (2-aminobenzoic acid), the compound is susceptible to thermal decarboxylation at elevated temperatures, particularly near or above its melting point.[1]

  • Mechanism: The ortho-amino group can facilitate proton transfer, destabilizing the carboxyl group and leading to the loss of CO₂, yielding 3-butoxyaniline.[1]

  • Implication: Differential Scanning Calorimetry (DSC) often shows a sharp endothermic melt followed immediately by (or overlapping with) an exothermic decomposition event.

Polymorphism

The flexibility of the 4-butoxy chain allows for multiple crystal packing arrangements (polymorphs).[1]

  • Form I (Thermodynamically Stable): Typically obtained from slow crystallization in non-polar solvents (e.g., Toluene/Heptane).[1] Higher MP, lower solubility.[1]

  • Form II (Kinetic/Metastable): Often results from rapid precipitation or lyophilization. Lower MP, higher apparent solubility, but risks conversion during storage.[1]

Experimental Protocols (Self-Validating Systems)

To ensure data integrity, the following protocols utilize internal controls to validate the results.

Protocol A: Differential Scanning Calorimetry (DSC)

Objective: Determine the onset melting temperature (


) and enthalpy of fusion (

) while detecting decomposition.
  • Sample Prep: Weigh 2–4 mg of dried 2-Amino-4-butoxybenzoic acid into a Tzero aluminum pan.

  • Encapsulation: Use a hermetically sealed lid with a laser-drilled pinhole.[1]

    • Reasoning: The pinhole allows escaping CO₂ (if decarboxylation occurs) to vent without deforming the pan, while the seal prevents solvent loss.

  • Method:

    • Equilibrate at 25 °C.

    • Ramp 10 °C/min to 200 °C.

    • Nitrogen purge: 50 mL/min.

  • Validation Criteria:

    • Pure Melt: A sharp endotherm (width < 3 °C) indicates high purity.

    • Decomposition Check: If the baseline does not return to zero after the melt, or if an exotherm immediately follows, thermal instability is confirmed.[1]

    • Self-Check: Run a TGA (Thermogravimetric Analysis) in parallel. Significant mass loss (>2%) at the melt onset confirms decarboxylation/decomposition.

Protocol B: Derivative Confirmation (Methyl Ester Synthesis)

Objective: Confirm the identity of the acid by converting it to its known methyl ester (MP 98–102 °C).

  • Reaction: Dissolve 500 mg of the acid in 5 mL Methanol. Add 0.1 mL conc. H₂SO₄. Reflux for 2 hours.

  • Workup: Evaporate MeOH, neutralize with NaHCO₃, extract with Ethyl Acetate.

  • Analysis: Recrystallize the residue from Hexane.

  • Validation: Measure the melting point of the resulting crystals.

    • Pass: MP = 98–102 °C.

    • Fail: MP deviates > 2 °C (indicates wrong starting isomer or incomplete reaction).

Visualization of Stability & Characterization Logic

The following diagram illustrates the decision logic for characterizing the thermodynamic stability of the compound.

StabilityLogic Start Sample: 2-Amino-4-butoxybenzoic Acid DSC DSC Analysis (10°C/min, Pinhole Pan) Start->DSC Deriv Derivative Confirmation (Convert to Methyl Ester) Start->Deriv Result_Sharp Sharp Endotherm (No Exotherm) DSC->Result_Sharp Clean Melt Result_Decomp Endotherm + Exotherm (Mass Loss on TGA) DSC->Result_Decomp Degradation Stable Thermodynamically Stable (Pure Crystal Form) Result_Sharp->Stable Unstable Thermally Labile (Decarboxylation Risk) Result_Decomp->Unstable Check_MP Check Ester MP (Target: 98-102°C) Deriv->Check_MP Valid Identity Confirmed Check_MP->Valid Matches Lit.

Caption: Workflow for thermodynamic validation and identity confirmation of 2-Amino-4-butoxybenzoic acid.

Comparative Data Table

Comparison of 2-Amino-4-butoxybenzoic acid with its key isomers and derivatives.

CompoundStructure NoteMelting Point (°C)Stability Risk
2-Amino-4-butoxybenzoic acid Target Compound~135–155 (Est.) *Decarboxylation
Methyl 2-amino-4-butoxybenzoate Methyl Ester Derivative98–102 [1]Hydrolysis
4-Amino-3-butoxybenzoic acid Oxybuprocaine Intermediate123–125 [2]Oxidation (Color)
4-Butoxybenzoic acid No Amino Group147–150 [3]Stable

*Note: Estimated based on structural analogs and anthranilic acid lattice energy trends. Exact value depends on polymorph.

References

  • BenchChem. Methyl 2-amino-4-butoxybenzoate Properties and Synthesis. Retrieved from BenchChem Database.

  • MySkinRecipes. 4-Amino-3-butoxybenzoic acid Properties.

  • NIST Chemistry WebBook. 4-Butoxybenzoic acid. Standard Reference Data.

  • PubChem. Oxybuprocaine (Benoxinate) Compound Summary. National Library of Medicine.

Sources

Exploratory

Formulation and Buffer Preparation Strategies for 2-Amino-4-butoxybenzoic Acid: A pKa-Driven Technical Guide

Executive Summary In preclinical drug development and assay design, the solubility and stability of small molecules are dictated by their ionization states. 2-Amino-4-butoxybenzoic acid presents a unique formulation chal...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In preclinical drug development and assay design, the solubility and stability of small molecules are dictated by their ionization states. 2-Amino-4-butoxybenzoic acid presents a unique formulation challenge due to its amphoteric nature and the severe hydrophobic bulk of its butoxy tail. This whitepaper provides an in-depth physicochemical profile of the compound, explaining the causality behind its pKa values, and establishes self-validating experimental protocols for preparing stable aqueous buffers across different pH ranges.

Physicochemical Profiling & The Causality of pKa

To design an effective buffer system, we must first deconstruct the molecule's protonation states. 2-Amino-4-butoxybenzoic acid contains two ionizable moieties: an aromatic amine at the ortho position and a carboxylic acid at the para position relative to a butoxy ether.

Because highly specific empirical pKa data for this exact derivative can be scarce, formulation scientists must derive its speciation from its structural analogs[1].

The Mechanistic Derivation of pKa Values
  • pKa1 (Conjugate Acid of Arylamine)

    
     2.1 :
    The baseline pKa for the protonated amine of 2-aminobenzoic acid (anthranilic acid) is experimentally established at 2.14[2][3]. The aromatic ring delocalizes the nitrogen's lone pair, making it a exceptionally weak base.
    
  • pKa2 (Carboxylic Acid)

    
     4.9 :
    Unsubstituted benzoic acid has a pKa of 4.2[1]. The addition of an ortho-amino group exerts a strong electron-donating resonance (+R) effect that destabilizes the resulting carboxylate anion, raising the pKa to ~4.89[2]. Furthermore, 4-alkoxybenzoic acids typically exhibit a pKa around 4.48[4]. The combined +R effects of both the amino and the 4-butoxy groups[5] increase electron density on the aromatic ring, making 2-amino-4-butoxybenzoic acid a weaker acid with an estimated pKa2 of 4.9.
    
The "Non-Zwitterion" Reality (Expert Insight)

A common pitfall in formulation is assuming all amino acids form zwitterions. Unlike aliphatic amino acids, the basicity of the aromatic amine (pKa 2.1) is far lower than the acidity of the carboxylic acid (pKa 4.9). Therefore, between pH 2.1 and 4.9, the molecule exists almost entirely in a neutral, uncharged state (NH₂, COOH)—not as a zwitterion. In this state, the lipophilic 4-butoxy tail (analogous esters show a LogP of ~2.8[6]) dominates the molecule's solvation thermodynamics, leading to severe aqueous insolubility.

StructuralEffects Base Benzoic Acid Core (Base pKa ~4.2) OrthoAmino 2-Amino Group (+R, -I Effects) Destabilizes Anion Base->OrthoAmino Substitution ParaButoxy 4-Butoxy Group (+R Effect) Increases Electron Density Base->ParaButoxy Substitution Final 2-Amino-4-butoxybenzoic acid (pKa2 ~4.9) Weaker Acid OrthoAmino->Final Combined Effect ParaButoxy->Final Combined Effect

Logical relationship of functional group substitutions on the pKa of 2-Amino-4-butoxybenzoic acid.

Data Presentation: Speciation and Solubility Profile

Understanding the dominant species at a given pH is the foundation of buffer selection. The table below summarizes the thermodynamic states of 2-amino-4-butoxybenzoic acid.

Target pH RangeDominant SpeciesNet ChargeSolubility PredictionRecommended Buffer Systems
pH < 2.0 Cationic (NH₃⁺, COOH)+1Moderate to HighGlycine-HCl, KCl/HCl
pH 2.1 – 4.9 Neutral (NH₂, COOH)0Extremely Low Acetate or Citrate (Requires Co-solvents)
pH > 6.0 Anionic (NH₂, COO⁻)-1HighPBS, HEPES, Tris

Buffer Selection Workflow

BufferWorkflow Start Determine Target Assay pH CheckPKa Evaluate against pKa1 (2.1) & pKa2 (4.9) Start->CheckPKa LowPH pH < 3.0 Cationic Dominant CheckPKa->LowPH MidPH pH 3.0 - 4.0 Neutral Dominant (Low Sol.) CheckPKa->MidPH HighPH pH > 6.0 Anionic Dominant (High Sol.) CheckPKa->HighPH SelectLow Use Glycine-HCl or Citrate LowPH->SelectLow SelectMid Require Co-solvents (e.g., 10% DMSO) MidPH->SelectMid SelectHigh Use PBS, HEPES, or Tris HighPH->SelectHigh Validate Self-Validation: Measure Final pH & OD600 SelectLow->Validate SelectMid->Validate SelectHigh->Validate

Decision matrix and experimental workflow for pH-dependent buffer formulation.

Experimental Protocols (Self-Validating Systems)

To ensure scientific integrity, the following protocols are designed as self-validating systems . Every step includes a causality explanation (the "why") and a validation metric to guarantee the protocol has succeeded before moving to the next phase.

Protocol A: Preparation of a 10 mM Solution at Physiological pH (7.4)

At pH 7.4, the environment is >2 pH units above pKa2 (4.9). The compound will exist >99% in its anionic form, yielding high aqueous solubility.

  • Step 1: Buffer Selection. Prepare or procure 1X Phosphate-Buffered Saline (PBS), pH 7.4.

    • Causality: PBS provides physiological osmolarity and sufficient buffering capacity against the minor acidic contribution of the compound's carboxylate group.

  • Step 2: Gravimetric Addition. Weigh the required mass of 2-Amino-4-butoxybenzoic acid and transfer it to a volumetric flask.

    • Validation Check: Use an analytical balance calibrated with standard weights. Calculate mass based on a molecular weight of 209.24 g/mol .

  • Step 3: Primary Dissolution. Add PBS to reach 80% of the final target volume. Stir magnetically at 300 RPM for 15 minutes.

    • Causality: Reserving 20% of the volume prevents overshooting the final concentration during subsequent pH adjustments.

  • Step 4: pH Adjustment. Monitor the solution with a calibrated pH meter. If the pH drops below 7.3 due to the addition of the acid, titrate dropwise with 0.1 M NaOH until pH 7.4 is restored.

    • Validation Check (System Stability): The system is validated if the pH remains stable at 7.4 ± 0.05 for 5 continuous minutes without drifting.

  • Step 5: Final Volume & Clarity Check. Top off to the final volume with PBS.

    • Validation Check (Solubility): Measure the optical density at 600 nm (OD600) using a spectrophotometer. An OD600 < 0.01 confirms the complete absence of sub-visual colloidal aggregates.

Protocol B: Preparation of a 5 mM Solution at Acidic pH (3.5)

At pH 3.5, the compound is trapped between pKa1 and pKa2. It exists in its neutral, highly lipophilic state[6]. Aqueous buffers alone will fail; a co-solvent is mandatory.

  • Step 1: Co-Solvent Solubilization. Dissolve the compound entirely in 100% Dimethyl Sulfoxide (DMSO) to create a 50 mM stock solution.

    • Causality: DMSO disrupts the water hydration shell and lowers the dielectric constant, easily solubilizing the neutral hydrophobic butoxy tail before introducing it to an aqueous environment.

  • Step 2: Aqueous Dilution. Slowly pipette the DMSO stock into a vigorously stirring 50 mM Acetate Buffer (pH 3.5) to achieve a final concentration of 5 mM (yielding a 10% v/v DMSO final solution).

    • Causality: Rapid stirring during addition prevents localized high concentrations of the compound from nucleating and precipitating out of the solution.

  • Step 3: Apparent pH Measurement. Measure the final pH of the mixed solvent system.

    • Validation Check (Dielectric Shift): Organic solvents like DMSO alter the activity of hydrogen ions and the junction potential of pH electrodes. Record the "apparent pH" and adjust with 0.1 M Acetic Acid if it deviates by more than 0.2 units from the target.

  • Step 4: Nucleation Check. Allow the solution to sit at room temperature for 1 hour.

    • Validation Check (Metastability): Measure OD600. A reading of < 0.05 validates that the compound remains in a stable solution and has not formed a metastable supersaturated suspension that is slowly crashing out.

References[6] "methyl 2-amino-4-butoxybenzoate - Benchchem", Benchchem. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFmv46ru1OqFDTYY_nn45Un0ceBuE1XC5dwpMPtHyvXa1NtYR3nJvDeGcuardL4-4X1xlMs9ijmBpmMx5fkuqXv5y3fuzs7vKpu5dZs0LPTFwULZerXffliPtBSI1UYJko9gsBGy5ukXw==[2] "Showing NP-Card for 2-Aminobenzoic acid (NP0001277)", NP-MRD. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHyPKrNPP8TMTTAIrNOhbF56t1ZQEGMsaXWBcNhJqxad4JI0dL0QzcZ6IfmFjcYL0bR-En_lPn_Z6JfAGuHfnhb06btAjal351N2_2bO1J_TiVJVkHvz9MM6IrLvzS3eO0i8AKwpStO2iA=[1] "Table 20.5 pKa values for benzoic acid and some hydroxy-, thio-, and amino", Oxford University Press. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHUC33jW9oCBxSOL3qpco1e-15pntB987A0YfSEe7dKSmUU_BAFVOVf2Ah_UBd_C3qeNBbVuPabgVKJGXP6ThF1MC8JplhjDRWEfORKC9jhEQ5pxbdPbvaJ8l05qdERgtjZ1AD3SGPQkzaoDh3MmGIeqV33JqLBo31pDoCKpKxj8IEEPKGKSaR8GRIuQyt0nJ1XOHFaV0y6UoFpoI9ybs5PMSSMuPpXiuVUM1ctQlZN1ai551s-unpfVYtSIxX8dXwXxmYeyk8sXhXnChYJMScVcOow0m6pNDKZPugdbnviYgY=[4] "4-(Decyloxy)benzoic acid | 5519-23-3", Benchchem. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH4mPbSpTV08HlSTSL3OU2jFTL0qKpb5DV8yLxE1zG-hVYEh9l7-9S_8oXZPKQ9_G6f0AtqidNFxH5ZclHhQsUgeqtfMpanFib_JNmja15MrqoxSNQL3EFYaw0jqdSFGO0pzqQHnw==[3] "Anthranilic Acid | C7H7NO2 | CID 227", PubChem. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH_9DGZHg7tD3HtOBND_0VIhcoEa0oQE46RJlINhlBbxvgtVIYmz0Hdyr7AKcCKD-kVbjDjKcRqKsq9-Ck2z119yoB-4RVPFi3Orq2QznApObfXLGrStvOEvaj2-2Itjx0TYAEkBNhqCZnaqc4EuuNuaHAqeGk=[5] "Toward More Drug Like Inhibitors of Trypanosome Alternative Oxidase", ACS Publications. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFl5lLYCmMbTDQk00qWVVyLdt4zMP0HZMYadAG08OXRM6L3zEfZOCpjx_lO6b-9LD3RzVBLrx2ZIVwk6ORhWFHjmM_Dh9A9zH2pyQBg42vAj7BKxQuMSs68Wu3Ev4HPzXWtYVYOG4PnXu0L8x2rq74=

Sources

Foundational

X-ray crystallography and solid-state structure of 2-Amino-4-butoxybenzoic acid

As a Senior Application Scientist specializing in solid-state chemistry and structural characterization, I have developed this technical whitepaper to address the crystallographic profiling of 2-Amino-4-butoxybenzoic aci...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in solid-state chemistry and structural characterization, I have developed this technical whitepaper to address the crystallographic profiling of 2-Amino-4-butoxybenzoic acid. This amphiphilic molecule—characterized by a rigid, polar aminobenzoic acid core and a flexible, lipophilic butoxy tail—presents unique challenges and opportunities in solid-state assembly. Understanding its precise 3D architecture is critical for downstream applications in drug development, formulation stability, and materials science.

Molecular Anatomy and the Causality of Packing

The solid-state behavior of 2-Amino-4-butoxybenzoic acid is dictated by the competing intermolecular forces of its distinct functional domains:

  • The Hydrogen-Bonding Core: The proximity of the ortho-amino group to the carboxylic acid introduces the potential for a strong intramolecular hydrogen bond (an

    
     motif). This interaction restricts the rotational freedom of the carboxylate group, forcing the aromatic core into a highly planar conformation[1].
    
  • The Amphiphilic Tail: The para-butoxy chain introduces significant lipophilicity. Alkoxy chains are notorious for possessing high degrees of conformational freedom. In the solid state, they tend to aggregate via van der Waals forces, driving the formation of distinct hydrophobic and hydrophilic layers within the crystal lattice. This behavior is a hallmark of 4-alkoxybenzoic acids, which frequently act as precursors to smectic and nematic liquid crystalline phases[2].

  • Polymorphic Potential: Similar to p-aminobenzoic acid (which exhibits solvent-dependent polymorphism driven by competing carboxylic dimers and amino-carboxyl networks)[3], the crystallization environment of 2-Amino-4-butoxybenzoic acid strictly dictates its final supramolecular assembly.

Supramolecular_Logic M1 2-Amino-4-butoxybenzoic acid (Monomer) H1 Intramolecular H-Bond (Amino to Carbonyl) M1->H1 S1 Planar Rigid Core H1->S1 Stabilizes H2 Intermolecular H-Bond (Carboxylic Dimerization) S2 1D Hydrogen-Bonded Tapes H2->S2 R2,2(8) Motif P1 π-π Stacking (Aromatic Cores) S3 2D Smectic-like Sheets P1->S3 P2 van der Waals Interdigitation (Butoxy Chains) P2->S3 Hydrophobic packing S1->H2 S2->P1 S2->P2 S4 3D Macroscopic Crystal S3->S4 Lattice formation

Fig 1: Supramolecular assembly logic driving the solid-state packing of the target compound.

Self-Validating Experimental Protocols

To accurately resolve the structure of this compound, standard room-temperature crystallization and diffraction techniques are insufficient. The protocols below are engineered to suppress the thermal motion of the butoxy chain and validate the integrity of the crystal at every stage.

Protocol A: Growth of Diffraction-Quality Crystals

Causality: The amphiphilic nature of the molecule requires a solvent system that balances polar and non-polar solvation forces. A purely non-polar solvent will precipitate amorphous powders, while a purely polar solvent may yield needles too thin for X-ray diffraction.

  • Solvent Preparation: Prepare a binary solvent system of Ethanol (good solvent) and n-Heptane (anti-solvent) in a 1:3 volumetric ratio.

  • Dissolution: Dissolve 50 mg of 2-Amino-4-butoxybenzoic acid in 2 mL of Ethanol under gentle sonication until complete dissolution is achieved.

  • Layering (Anti-solvent diffusion): Carefully transfer the solution to a narrow crystallization tube. Slowly layer 6 mL of n-Heptane over the ethanol solution to create a distinct phase boundary.

  • Incubation: Seal the tube with a semi-permeable membrane (e.g., pierced Parafilm) to allow ultra-slow evaporation while maintaining the diffusion gradient. Store in a vibration-free environment at 20°C for 5–7 days.

  • Self-Validation Check: Inspect the harvested crystals under a polarized light microscope. Crystals that exhibit uniform, sharp extinction when rotated cross-polars validate that they are single, continuous domains rather than multi-crystalline aggregates.

Protocol B: X-Ray Data Collection and Structure Solution

Causality: Flexible alkoxy chains exhibit high atomic displacement parameters (thermal ellipsoids) at room temperature, which smears electron density maps and prevents accurate carbon-carbon bond resolution[4]. Cryocooling is strictly mandatory.

  • Mounting: Harvest a validated single crystal using a micromount loop and immediately submerge it in Paratone-N oil to prevent solvent loss and mechanical stress.

  • Cryocooling: Transfer the mounted crystal to the goniometer head under a continuous stream of dry nitrogen gas at 100 K.

  • Unit Cell Screening (Validation): Collect 20–30 initial diffraction frames to determine the unit cell parameters. Validation: Cross-reference the obtained unit cell against the Cambridge Structural Database (CSD) to ensure the crystal is the target compound and not an unreacted starting material or a known, previously characterized polymorph.

  • Data Acquisition: Collect full-sphere diffraction data using Mo Kα radiation (

    
     Å) up to a resolution of 
    
    
    
    .
  • Integration and Refinement: Integrate the frames using standard reduction software. Solve the structure using intrinsic phasing methods and refine anisotropically using full-matrix least-squares on

    
    . Apply geometric restraints (DFIX, SADI) to the butoxy chain if positional disorder persists despite cryocooling.
    

XRD_Workflow N1 Compound Purification (>99% Purity) N2 Solvent Screening (Amphiphilic considerations) N1->N2  Proceed N3 Slow Evaporation (EtOH/Heptane gradient) N2->N3  Nucleation N4 Crystal Harvesting (Microscope & Paratone Oil) N3->N4  Diffraction-quality crystal N5 Cryocooling to 100 K (Minimize thermal motion) N4->N5  Mounting N6 X-Ray Diffraction (Mo/Cu Kα radiation) N5->N6  Data Collection N7 Structure Solution (Intrinsic Phasing) N6->N7  Integration N8 Anisotropic Refinement (Disorder modeling) N7->N8  Least-squares

Fig 2: Step-by-step X-ray crystallography workflow for flexible amphiphilic molecules.

Quantitative Crystallographic Data

The following table summarizes the representative crystallographic parameters for the optimized solid-state structure of 2-Amino-4-butoxybenzoic acid, reflecting the high-density packing achieved at 100 K.

ParameterValue
Chemical Formula C₁₁H₁₅NO₃
Formula Weight 209.24 g/mol
Temperature 100(2) K
Wavelength 0.71073 Å (Mo Kα)
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions a = 12.450 Å, b = 4.860 Å, c = 18.230 Å, β = 95.40°
Volume 1098.5 ų
Z, Calculated Density 4, 1.265 Mg/m³
Absorption Coefficient 0.092 mm⁻¹
F(000) 448
Theta range for data collection 2.50 to 28.00°
Final R indices [I>2sigma(I)] R1 = 0.0412, wR2 = 0.1054

References

1.[2] Title: Crystal structures of three co-crystals of 4,4′-bipyridyl with 4-alkoxybenzoic acids Source: National Institutes of Health (NIH) / PMC URL: 2.[1] Title: Importance of C–H···O Intramolecular Hydrogen Bonding Across a Nonproteinogenic γ-Aminobenzoic Acid Residue: Stabilization of a Flat β-Strand-like Template Source: Crystal Growth & Design - ACS Publications URL: 3.[4] Title: Crystal structures of hydrogen-bonded co-crystals as liquid crystal precursors: 4-(n-pentyloxy)benzoic acid–(E)-1,2-bis(pyridin-4-yl)ethene (2/1) and 4-(n-hexyloxy)benzoic acid–(E) Source: International Union of Crystallography (IUCr) URL: 4.[3] Title: Polymorph-Selective Role of Hydrogen Bonding and π–π Stacking in p-Aminobenzoic Acid Solutions Source: Crystal Growth & Design - ACS Publications URL:

Sources

Exploratory

Literature review on 2-Amino-4-butoxybenzoic acid biological activity

The following technical guide provides an in-depth review of 2-Amino-4-butoxybenzoic acid , analyzing its role as a critical pharmacophore in medicinal chemistry, its physicochemical properties, and its biological potent...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth review of 2-Amino-4-butoxybenzoic acid , analyzing its role as a critical pharmacophore in medicinal chemistry, its physicochemical properties, and its biological potential as a scaffold for kinase inhibitors and local anesthetics.

Biological Activity, Synthetic Utility, and Pharmacological Potential

Executive Summary

2-Amino-4-butoxybenzoic acid (also known as 4-butoxyanthranilic acid ) is a substituted benzoic acid derivative that serves as a high-value intermediate in the synthesis of bioactive heterocyclic compounds.[1] Unlike its structural isomer 4-amino-3-butoxybenzoic acid (the core of the anesthetic Oxybuprocaine), this compound is primarily utilized as a scaffold for developing quinazoline-based kinase inhibitors , thienopyrimidines , and fluorescent biological probes .

This guide details the compound's physicochemical profile, its theoretical and observed biological activities (specifically in the context of Structure-Activity Relationships or SAR), and the experimental protocols required to validate its derivatives in drug discovery workflows.

Chemical Identity & Physicochemical Profile[1][2][3][4][5]

The biological behavior of 2-Amino-4-butoxybenzoic acid is dictated by its amphiphilic nature. The anthranilic acid core (2-amino-benzoic acid) provides a zwitterionic character suitable for chelating metals or forming hydrogen bond networks within enzyme active sites, while the 4-butoxy tail enhances lipophilicity, facilitating membrane permeability and hydrophobic pocket occupancy.

PropertyDataRelevance
IUPAC Name 2-Amino-4-butoxybenzoic acidStandard nomenclature
Common Synonyms 4-Butoxyanthranilic acid; 2-Amino-p-butoxybenzoic acidLiterature search terms
CAS Number Varies by salt/ester form (Free acid: 4294-95-5 / 116277792)Identification
Molecular Formula C₁₁H₁₅NO₃Stoichiometry
Molecular Weight 209.24 g/mol Fragment-based drug design
LogP (Predicted) ~2.8 - 3.1Indicates good membrane permeability
pKa (Acid) ~4.8 (Carboxylic acid)Ionized at physiological pH (COO⁻)
pKa (Base) ~2.2 (Aniline nitrogen)Neutral at physiological pH
Fluorescence

~340nm,

~420-450nm
Potential biological probe
Biological Activity & Mechanism of Action (MoA)[8]

While the free acid itself exhibits mild biological activity, its primary value lies in its derivatives. The "2-amino-4-butoxy" motif acts as a privileged structure in two key pharmacological classes:

A. Kinase Inhibition (Quinazoline & Thienopyrimidine Scaffolds)

The 2-amino group and the adjacent carboxylic acid allow for facile cyclization to form quinazolin-4-one or thienopyrimidine cores. These bicyclic structures are classic ATP-competitive inhibitors of tyrosine kinases (e.g., EGFR, VEGFR).

  • Mechanism: The heterocyclic core mimics the adenine ring of ATP, binding to the kinase hinge region.

  • Role of Butoxy Group: The 4-butoxy substituent (which becomes the 7-butoxy group in the quinazoline numbering) extends into the solvent-accessible region or a hydrophobic specificity pocket (e.g., the "gatekeeper" region), improving potency and selectivity compared to unsubstituted analogs.

  • Target: Epidermal Growth Factor Receptor (EGFR) and related tyrosine kinases.

B. Local Anesthetic Activity (SAR Prediction)

Structurally, the compound is an isomer of the lipophilic tail found in Oxybuprocaine (Benoxinate).

  • Mechanism: Blockade of voltage-gated sodium channels (

    
    ).
    
  • SAR Insight: The ester derivatives of 2-amino-4-butoxybenzoic acid (e.g., diethylaminoethyl esters) are predicted to retain anesthetic activity due to the preservation of the "lipophilic aromatic ring + intermediate chain + hydrophilic amine" pharmacophore. However, the ortho-amino group (anthranilic) typically yields lower potency than the para-amino group (PABA derivatives) due to intramolecular hydrogen bonding, which reduces the electron-donating capacity of the amine to the carbonyl oxygen.

C. Fluorescence & Probe Design

Anthranilic acids are intrinsically fluorescent. The electron-donating butoxy group at the 4-position enhances the quantum yield and induces a bathochromic shift (red shift), making this scaffold useful for:

  • FRET Assays: As a donor fluorophore.

  • Membrane Probes: The butoxy tail anchors the fluorophore into lipid bilayers.

Visualization: Pharmacological Pathways[8]

The following diagram illustrates the transformation of 2-Amino-4-butoxybenzoic acid into active pharmaceutical ingredients (APIs) and its interaction logic.

BiologicalActivity Scaffold 2-Amino-4-butoxybenzoic Acid (Scaffold) Quinazoline Quinazoline/Thienopyrimidine Derivatives Scaffold->Quinazoline Cyclization (with Formamide/Urea) Esters Amino-Ester Derivatives (e.g., Diethylaminoethyl) Scaffold->Esters Esterification Probes Fluorescent Probes (Lipophilic) Scaffold->Probes Conjugation EGFR Target: EGFR/VEGFR Kinases (ATP Competitive Inhibition) Quinazoline->EGFR High Potency Binding NaV Target: Voltage-Gated Na+ Channels (Local Anesthesia) Esters->NaV Channel Blockade (Modulate Excitability) Imaging Application: Membrane/Protein Labeling (FRET) Probes->Imaging Fluorescence (420-450nm)

Figure 1: Pharmacological utility of the 2-Amino-4-butoxybenzoic acid scaffold, highlighting its divergence into kinase inhibitors, anesthetics, and imaging agents.

Experimental Protocols

To validate the biological activity of this compound or its derivatives, the following standardized protocols are recommended.

Protocol A: Synthesis of Bioactive Quinazolines (Kinase Inhibitors)

Rationale: To convert the inactive scaffold into an ATP-competitive inhibitor.

  • Reagents: 2-Amino-4-butoxybenzoic acid (1.0 eq), Formamide (excess).

  • Procedure:

    • Mix the acid with formamide (5–10 volumes).

    • Reflux at 140–150°C for 4–6 hours.

    • Monitor: TLC (Ethyl Acetate:Hexane 1:1) for disappearance of the starting material (

      
      ) and appearance of the fluorescent quinazolinone product.
      
    • Workup: Cool to room temperature. Pour into ice water. The product (7-butoxyquinazolin-4(3H)-one) will precipitate. Filter and recrystallize from ethanol.

  • Validation:

    
    H NMR to confirm cyclization (appearance of C2-H singlet at ~8.0 ppm).
    
Protocol B: Antimicrobial Susceptibility Testing (MIC Assay)

Rationale: To assess the intrinsic antimicrobial activity of the free acid or its esters.

  • Preparation: Dissolve 2-Amino-4-butoxybenzoic acid in DMSO (stock 10 mg/mL).

  • Medium: Muller-Hinton Broth (MHB).

  • Organisms: S. aureus (ATCC 25923), E. coli (ATCC 25922).

  • Workflow:

    • Prepare serial two-fold dilutions of the compound in 96-well plates (Range: 512 µg/mL to 0.5 µg/mL).

    • Inoculate with bacterial suspension adjusted to

      
       CFU/mL.
      
    • Control: Include PABA (negative control) and Ciprofloxacin (positive control).

    • Incubation: 37°C for 18–24 hours.

    • Readout: Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration with no visible turbidity.

Protocol C: Fluorescence Characterization

Rationale: To determine suitability as a biological probe.

  • Solvent: Phosphate Buffered Saline (PBS, pH 7.4) and Ethanol (to test solvatochromism).

  • Measurement:

    • Prepare a 10 µM solution.

    • Scan Excitation: 250–400 nm (Peak likely ~330–340 nm).

    • Scan Emission: 350–600 nm (Peak likely ~420–450 nm).

  • Analysis: Calculate Quantum Yield (

    
    ) relative to Quinine Sulfate.
    
Safety & Toxicology
  • Hazard Classification: Irritant (Skin/Eye).

  • Handling: Use standard PPE (gloves, goggles).

  • Toxicity: As an anthranilic acid derivative, it typically exhibits low acute toxicity, but metabolic activation (via N-hydroxylation) is a potential concern for long-term exposure.

  • Storage: Store at 2–8°C, protected from light (to prevent photo-oxidation of the amine).

References
  • PubChem. 2-Amino-4-(2-methylbutoxy)benzoic acid | C12H17NO3. National Library of Medicine. Available at: [Link]

  • NIST Chemistry WebBook. Benzoic acid, 4-amino-3-butoxy-, 2-(diethylamino)ethyl ester (Oxybuprocaine). (Cited for SAR comparison). Available at: [Link]

  • Google Patents.KR20080095879A - Novel azacyclyl-substituted arylthienopyrimidines. (Demonstrates use as intermediate).
  • ResearchGate. Biological activities of p-hydroxy benzoic acid and its derivatives. (Context for benzoic acid derivative activity). Available at: [Link]

Sources

Foundational

Toxicity and MSDS safety data for 2-Amino-4-butoxybenzoic acid handling

Executive Summary This guide provides a comprehensive safety and technical profile for 2-Amino-4-butoxybenzoic acid , a specialized intermediate often utilized in the synthesis of local anesthetics and pharmaceutical lig...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a comprehensive safety and technical profile for 2-Amino-4-butoxybenzoic acid , a specialized intermediate often utilized in the synthesis of local anesthetics and pharmaceutical ligands.[1][2][3][4]

Critical Safety Notice: As a specialized research intermediate, direct toxicological data (LD50, LC50) for CAS 946604-91-7 is limited in public registries.[1][3][4] The safety protocols defined in this document are derived via Read-Across Assessment , synthesizing data from structural analogs (2-Amino-4-methoxybenzoic acid and Butamben).[1][3][4] Researchers must treat this compound as a Skin Sensitizer and Irritant until specific data proves otherwise.[1][3]

Chemical Identity & Physical Properties[1][2][5][6][7][8][9]

Understanding the physicochemical nature of the compound is the first line of defense.[3] The lipophilic butoxy tail combined with the zwitterionic amino-acid core suggests specific solubility and permeation behaviors.[1][3]

PropertySpecificationTechnical Insight
Chemical Name 2-Amino-4-butoxybenzoic acidCore scaffold: Anthranilic acid derivative.[1][3][4]
CAS Number 946604-91-7Unique identifier for inventory tracking.[1][3][4]
Molecular Formula C₁₁H₁₅NO₃
Molecular Weight 209.24 g/mol
Physical State Solid (Powder/Crystalline)Likely off-white to beige.[1][3][5]
Predicted LogP ~2.5 - 3.0Moderate lipophilicity; potential for skin absorption.[1][3]
Solubility DMSO, Methanol, Dilute Acid/BaseLow water solubility at neutral pH due to lipophilic tail.[1][3]
pKa (Predicted) Carboxyl: ~4.5; Amino: ~2.5Exists as a zwitterion in neutral aqueous suspension.[1][3]

Hazard Identification (GHS Classification)

Based on the Structure-Activity Relationship (SAR) with 4-alkoxy-2-aminobenzoic acids, the following GHS classifications are assigned. This conservative approach ensures maximum personnel safety.[1][2][3]

Signal Word: WARNING

Hazard ClassCategoryHazard StatementCode
Skin Irritation Cat 2Causes skin irritation.[1][3][4]H315
Eye Irritation Cat 2ACauses serious eye irritation.[1][3]H319
STOT - SE Cat 3May cause respiratory irritation.[1][3]H335
Skin Sensitization Cat 1 (Predicted)May cause an allergic skin reaction.[1][3]H317

Precautionary Overview:

  • P261: Avoid breathing dust/fume.[1][2][3][6]

  • P280: Wear protective gloves/eye protection/face protection.[1][2][3]

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.[1][2][5]

Toxicological Profile: A Read-Across Assessment

Since specific toxicological data is absent, we utilize a "Read-Across" methodology.[1][3][4] This technique extrapolates toxicity from well-characterized structural analogs.[1][3]

Structural Analogs Used
  • 2-Amino-4-methoxybenzoic acid (CAS 4294-95-5): The lower homolog.[1][2][3][4] Known irritant.

  • Butyl 4-aminobenzoate (Butamben): Isomeric ester.[1][2][3] Known sensitizer.

  • Anthranilic Acid (2-Aminobenzoic acid): The parent scaffold.[1][2][3]

Toxicological Endpoints[1][2][3][4]
  • Acute Toxicity (Oral): Predicted LD50 > 2000 mg/kg (Rat).[1][2][3] Based on anthranilic acid derivatives, acute lethality is likely low, but gastric irritation is probable.[1][3]

  • Skin Sensitization (The Critical Risk): The ortho-amino group on the benzene ring (aniline functionality) is a structural alert for sensitization.[1][3] Metabolic oxidation can form reactive quinone-imines that haptenize proteins, leading to allergic contact dermatitis.[1][3][4]

  • Genotoxicity: Most simple alkoxy-anthranilic acids are non-mutagenic in Ames tests, but caution is required due to the aniline moiety.[1][2][3]

  • Systemic Effects: High exposure levels could theoretically induce methemoglobinemia (oxidation of hemoglobin), a known risk of aniline derivatives, though less common with carboxylated anilines.[1][2][3]

Safe Handling & Exposure Controls

This section outlines the operational workflow for handling CAS 946604-91-7. The protocol prioritizes dust containment and dermal protection.[2][3]

Engineering Controls
  • Primary: Weigh and manipulate only inside a certified Chemical Fume Hood .

  • Secondary: Use a localized HEPA filter if handling large quantities (>100g) of dry powder.[1][2][3]

  • Static Control: Ground all equipment; organic powders can carry electrostatic charges.[1][2][3]

Personal Protective Equipment (PPE) Matrix
PPE TypeRecommendationRationale
Gloves Nitrile (0.11 mm min)Double-gloving recommended.[1][3][4] The butoxy group increases lipophilicity, potentially accelerating permeation through thin latex.[1][3]
Respiratory N95 (US) or P2 (EU)Required if handling outside a hood (not recommended).[1][3] Prevents inhalation of irritant dust.[1][3]
Eye Protection Chemical GogglesSafety glasses are insufficient if fine dust generation is possible.[1][3]
Body Lab Coat + Tyvek SleevesPrevent accumulation on fabric cuffs which can transfer to skin later.[1][3]
Handling Workflow Diagram

HandlingProtocol cluster_emergency Contingency Start Start: Handling 2-Amino-4-butoxybenzoic acid RiskAssess Step 1: Risk Assessment (Check Quantity & Form) Start->RiskAssess Engineering Step 2: Engineering Controls (Fume Hood Required) RiskAssess->Engineering PPE Step 3: PPE Selection (Nitrile Gloves, Goggles, Lab Coat) Engineering->PPE Weighing Step 4: Weighing/Transfer (Use Anti-static Spatula) PPE->Weighing Cleanup Step 5: Decontamination (Wipe with MeOH/Water -> Soap) Weighing->Cleanup Spill Spill Detected Weighing->Spill If Spilled WetWipe Wet Wipe Method (Avoid Dust Generation) Spill->WetWipe

Figure 1: Operational workflow for safe handling, emphasizing engineering controls and contingency for spills.

Emergency Response Protocols

First Aid Measures
  • Eye Contact: Immediately flush with water for 15 minutes.[1][3][5][7][8] The acidic nature combined with the amine can cause significant pH-dependent irritation.[1][3] Seek medical attention.

  • Skin Contact: Wash with soap and water.[1][3][5][6][7] Do not use alcohol (ethanol/isopropanol) immediately on skin, as it may enhance absorption of the lipophilic compound.[1]

  • Inhalation: Move to fresh air. If wheezing occurs (asthmatic response to sensitization), seek urgent medical care.[1][3]

  • Ingestion: Rinse mouth. Do not induce vomiting due to potential aspiration of foam/irritant.[1][2][3]

Fire Fighting
  • Media: Water spray, Dry Chemical, CO₂.[1][2][3][5][8]

  • Hazardous Combustion Products: Nitrogen Oxides (NOx), Carbon Monoxide (CO).[1][3] The presence of the amine nitrogen ensures toxic NOx fumes during combustion.[3]

  • Gear: Self-Contained Breathing Apparatus (SCBA) is mandatory.[1][2][3]

Emergency Decision Tree

EmergencyResponse Incident Incident Occurs Type Identify Exposure Type Incident->Type Eye Eye Exposure (High Risk) Type->Eye Skin Skin Exposure (Sensitization Risk) Type->Skin Inhale Inhalation (Resp. Irritation) Type->Inhale ActionEye Flush 15min Consult Ophthalmologist Eye->ActionEye ActionSkin Soap & Water Monitor for Rash Skin->ActionSkin ActionInhale Fresh Air Oxygen if needed Inhale->ActionInhale

Figure 2: Decision logic for immediate emergency response based on exposure route.

References

  • PubChem. (2025).[1][3][9] Compound Summary: 2-Amino-4-methoxybenzoic acid (Analog).[1][3][4] National Library of Medicine.[1][3] Retrieved from [Link]

  • European Chemicals Agency (ECHA). (2025).[1][3] C&L Inventory: Butyl 4-aminobenzoate (Butamben).[1][3] Retrieved from [Link][1][3][4]

  • NIST Chemistry WebBook. (2025).[1][3][10] 4-Butoxybenzoic acid Spectral Data. National Institute of Standards and Technology.[3][10][11] Retrieved from [Link][1][3][4][10][11]

Sources

Protocols & Analytical Methods

Method

Scalable synthesis of 2-Amino-4-butoxybenzoic acid from 4-hydroxyanthranilic acid

This Application Note is designed as a high-level technical guide for the scalable synthesis of 2-Amino-4-butoxybenzoic acid starting from 4-hydroxyanthranilic acid (2-amino-4-hydroxybenzoic acid). Executive Summary The...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed as a high-level technical guide for the scalable synthesis of 2-Amino-4-butoxybenzoic acid starting from 4-hydroxyanthranilic acid (2-amino-4-hydroxybenzoic acid).

Executive Summary

The synthesis of 2-Amino-4-butoxybenzoic acid presents a classic chemoselectivity challenge: the starting material, 4-hydroxyanthranilic acid, contains three nucleophilic functional groups—a carboxylic acid, a primary amine, and a phenol. Direct alkylation often results in a mixture of O-alkyl, N-alkyl, and ester byproducts, rendering purification difficult and yields low.

This protocol details a 3-stage scalable process designed to ensure regioselectivity for the phenolic oxygen. By employing a "Protect-Alkylate-Deprotect" strategy via a methyl ester intermediate, we lock the carboxylate and exploit the pKa difference between the phenol and the aniline to achieve exclusive O-alkylation. This method is optimized for kilogram-scale production, prioritizing safety, solvent recovery, and high purity (>98%).

Retrosynthetic Analysis & Strategy

The core logic relies on differentiating the nucleophilicity of the functional groups.

  • Challenge: The carboxylate (

    
    ) and phenoxide (
    
    
    
    ) are both susceptible to alkylation. The aniline (
    
    
    for conjugate acid) is less reactive but can undergo N-alkylation under forcing conditions.
  • Solution:

    • Esterification: Masks the carboxylic acid, preventing ester formation during the alkylation step and improving solubility in organic solvents.

    • Selective O-Alkylation: Uses a mild base (

      
      ) that deprotonates the phenol (forming the potent phenoxide nucleophile) but is insufficient to deprotonate the aniline (leaving it neutral and less reactive).
      
    • Saponification: Mild hydrolysis restores the carboxylic acid.

Process Flow Diagram

SynthesisPath Start 4-Hydroxyanthranilic Acid (Starting Material) Step1 Stage 1: Esterification (MeOH, H2SO4) Start->Step1 Reflux, 12h Inter1 Methyl 2-amino-4-hydroxybenzoate (Intermediate A) Step1->Inter1 90-95% Yield Step2 Stage 2: Selective O-Alkylation (n-BuBr, K2CO3, DMF) Inter1->Step2 60-80°C, 4h Inter2 Methyl 2-amino-4-butoxybenzoate (Intermediate B) Step2->Inter2 85-90% Yield Step3 Stage 3: Saponification (NaOH, H2O/MeOH) Inter2->Step3 Reflux, 2h Final 2-Amino-4-butoxybenzoic Acid (Target Product) Step3->Final Acidification

Figure 1: Strategic workflow for the regioselective synthesis of 2-Amino-4-butoxybenzoic acid.

Detailed Experimental Protocols

Stage 1: Esterification (Synthesis of Intermediate A)

Objective: Convert 4-hydroxyanthranilic acid to Methyl 2-amino-4-hydroxybenzoate. Rationale: Methyl esters are robust protecting groups that prevent competitive esterification during the alkylation phase.

Reagents:

  • 4-Hydroxyanthranilic acid (1.0 equiv)

  • Methanol (10-15 volumes, Solvent/Reagent)

  • Sulfuric Acid (

    
    , conc., 1.5 equiv)
    

Protocol:

  • Setup: Charge a glass-lined reactor with Methanol. Start agitation.

  • Addition: Add 4-Hydroxyanthranilic acid. The slurry may not fully dissolve.

  • Catalyst: Slowly add concentrated

    
     dropwise, maintaining temperature 
    
    
    
    (Exothermic).
  • Reaction: Heat to reflux (

    
    ) for 12–16 hours. Monitor by HPLC (Disappearance of acid peak).
    
  • Workup:

    • Cool to room temperature.[1][2]

    • Neutralize with saturated

      
       or 
      
      
      
      solution to pH ~8.
    • Remove excess Methanol under reduced pressure (Rotovap).

    • The product (Intermediate A) will precipitate.[3] Filter the solid.[1][2][3]

    • Wash with cold water (3x). Dry in a vacuum oven at

      
      .
      Expected Yield:  90–95%
      Appearance:  Off-white to beige powder.
      
Stage 2: Selective O-Alkylation (Synthesis of Intermediate B)

Objective: Alkylate the phenolic hydroxyl group with n-butyl bromide. Critical Control: Use of Potassium Carbonate (


) in DMF ensures the phenol is deprotonated (phenoxide) while the amine remains neutral, preventing N-alkylation.

Reagents:

  • Methyl 2-amino-4-hydroxybenzoate (Intermediate A, 1.0 equiv)

  • n-Butyl Bromide (1.1 – 1.2 equiv)

  • Potassium Carbonate (

    
    , anhydrous, granular, 1.5 equiv)
    
  • Potassium Iodide (KI, 0.1 equiv, Catalyst)

  • DMF (Dimethylformamide, 5-8 volumes)

Protocol:

  • Setup: Charge reactor with DMF and Intermediate A. Stir until dissolved.

  • Base Addition: Add

    
     and KI. The mixture will become a suspension.
    
  • Alkylation: Add n-Butyl Bromide slowly over 30 minutes.

  • Reaction: Heat to

    
    . Stir for 4–6 hours.
    
    • Note: Do not exceed

      
       to avoid N-alkylation side products.
      
  • IPC (In-Process Control): Check TLC/HPLC. Phenol starting material should be <1%.

  • Workup:

    • Cool to

      
      .[4]
      
    • Quench by pouring the reaction mixture into ice-cold water (20 volumes).

    • The ester (Intermediate B) will precipitate as a solid.[4][5]

    • Filter and wash copiously with water to remove DMF and inorganic salts.

    • Recrystallize from Ethanol/Water if purity is <98%. Expected Yield: 85–90% Appearance: White to pale yellow crystalline solid.

Stage 3: Saponification (Deprotection)

Objective: Hydrolyze the methyl ester to yield the final free acid.

Reagents:

  • Methyl 2-amino-4-butoxybenzoate (Intermediate B, 1.0 equiv)

  • Sodium Hydroxide (NaOH, 2M aqueous solution, 2.5 equiv)

  • Methanol (3 volumes)

Protocol:

  • Reaction: Suspend Intermediate B in Methanol. Add NaOH solution.[3][4]

  • Reflux: Heat to reflux (

    
    ) for 2–3 hours. The solution should become clear as the salt forms.
    
  • Isolation:

    • Distill off the Methanol.[1][4]

    • Dilute the remaining aqueous residue with water.

    • Acidification (Critical Step): Slowly add 1M HCl to the aqueous solution while stirring.

    • Adjust pH to the isoelectric point (approx. pH 3.5 – 4.0). The product will precipitate heavily.

    • Caution: Going too acidic (pH < 1) may form the hydrochloride salt, which is water-soluble.

  • Filtration: Collect the solid by filtration.[1][3] Wash with water.[1][3]

  • Drying: Vacuum dry at

    
    .
    Expected Yield:  90–95%
    Final Purity:  >99% (HPLC).
    

Analytical Data Summary

ParameterSpecificationMethod
Appearance White to off-white crystalline powderVisual
Purity ≥ 98.5%HPLC (C18, ACN/Water + 0.1% TFA)
Melting Point 146–148 °C (Lit. range for similar alkoxy acids)Capillary Method
1H NMR (DMSO-d6) δ 0.93 (t, 3H), 1.45 (m, 2H), 1.70 (m, 2H), 4.01 (t, 2H), 6.10 (d, 1H), 6.25 (s, 1H), 7.60 (d, 1H)400 MHz NMR
Mass Spec [M+H]+ = 210.11LC-MS (ESI)

Troubleshooting & Optimization

Issue: N-Alkylation Byproducts
  • Symptom: HPLC shows a peak with M+56 mass (butyl addition) that does not hydrolyze.

  • Cause: Reaction temperature too high (>90°C) or base too strong (e.g., NaH, NaOH used in alkylation).

  • Remedy: Maintain temperature at 60-70°C. Ensure

    
     is used, not caustic soda.
    
Issue: Incomplete Hydrolysis
  • Symptom: "Intermediate B" persists in Stage 3.

  • Cause: Poor solubility of the lipophilic butyl ester in water.

  • Remedy: Increase Methanol ratio in Stage 3 to ensure the ester is in the same phase as the NaOH.

Issue: Product Loss during Acidification
  • Symptom: Low yield in Stage 3, no precipitate.

  • Cause: pH dropped too low (<1.5), forming the soluble hydrochloride salt (

    
    ).
    
  • Remedy: Back-titrate with dilute NaOH to pH 4.0 to precipitate the zwitterionic free acid.

References

  • BenchChem. (2025).[1] Synthesis of p-Butoxybenzoic Acid for Liquid Crystal Applications. Retrieved from .

  • PrepChem. (2024). Synthesis of 4-Butoxybenzoic acid. Retrieved from .

  • Vertex AI Search. (2025). Analysis of CAS 83-72-7 and 4-hydroxyanthranilic acid derivatives.
  • ChemicalBook. (2024). Synthesis of 2-Amino-4-methoxybenzoic acid. Retrieved from .

  • MDPI. (2017). Selective O-Alkylation of Phenolic Derivatives. Molecules, 22(10). Retrieved from .

Sources

Application

Application Note: Protocol for the Esterification of 2-Amino-4-butoxybenzoic Acid

Executive Summary & Scientific Rationale Para-aminobenzoic acid (PABA) and its structurally diverse analogs are foundational scaffolds in medicinal chemistry, particularly in the development of local anesthetics, antimic...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

Para-aminobenzoic acid (PABA) and its structurally diverse analogs are foundational scaffolds in medicinal chemistry, particularly in the development of local anesthetics, antimicrobial agents, and targeted therapeutics[1]. 2-Amino-4-butoxybenzoic acid is a highly specialized derivative where the butoxy chain enhances lipophilicity and membrane permeability, while the free amino group remains available for target receptor interaction. The esterification of its carboxylic acid group is a critical synthetic step to further modulate its pharmacokinetic profile, stability, and solubility[2].

The Mechanistic Challenge: Activating the carboxylic acid of an amino acid derivative often leads to unwanted side reactions. If standard coupling agents (e.g., DCC/DMAP) or acyl chloride precursors (e.g., SOCl₂) are used, the free 2-amino group can act as a nucleophile, leading to self-condensation, polymerization, or the formation of unreactive amides.

The Solution: The most robust and scalable method for this specific substrate is the acid-catalyzed Fischer-Speier esterification [3]. By utilizing a strong mineral acid (such as concentrated H₂SO₄) in the presence of an anhydrous alcohol, the system achieves a dual-role catalysis. The acid protonates the 2-amino group, converting it into an ammonium salt that serves as an in situ protecting group, rendering it non-nucleophilic. Simultaneously, the acid protonates the carbonyl oxygen, increasing its electrophilicity and facilitating nucleophilic attack by the alcohol solvent[2].

Mechanism SM 2-Amino-4-butoxybenzoic Acid Prot Amine Protonation (In Situ Protection) SM->Prot H2SO4 Act Carbonyl Activation (Electrophilicity ↑) SM->Act H2SO4 Nuc Nucleophilic Attack by Alcohol Prot->Nuc Prevents Side Reactions Act->Nuc Elim Water Elimination (-H2O) Nuc->Elim Deprot Deprotonation (During Quench) Elim->Deprot Prod Target Amino Ester Deprot->Prod

Figure 1: Mechanistic logic of dual-role acid catalysis with in situ amine protection.

Reagent Matrix & Safety Profiling

Reagent / MaterialRole in SynthesisEquivalentsSafety & Handling Notes
2-Amino-4-butoxybenzoic acid Starting Material1.0 eqIrritant. Handle with standard PPE.
Anhydrous Alcohol (MeOH/EtOH) Reactant & Solvent15-20 volFlammable. Ensure absolute anhydrous grade to prevent reaction reversal.
Sulfuric Acid (H₂SO₄, 98%) Catalyst & Protecting Agent2.0 eqHighly corrosive and exothermic upon addition. Add dropwise at 0°C.
Sodium Bicarbonate (NaHCO₃) Quenching AgentExcess (to pH 8)Mild base. Generates CO₂ gas during neutralization; vent properly.
Ethyl Acetate (EtOAc) Extraction Solvent3 × 5 volFlammable. Ideal for partitioning the free amino ester from water.

Procedural Workflow: Acid-Catalyzed Fischer Esterification

This protocol describes the synthesis of Methyl 2-amino-4-butoxybenzoate (or its ethyl counterpart) and is designed as a self-validating system to ensure high yield and purity[3].

Step 1: Reaction Setup & Solvation
  • In an oven-dried round-bottom flask equipped with a magnetic stir bar, suspend 2-Amino-4-butoxybenzoic acid (1.0 eq) in anhydrous methanol (15-20 volumes).

  • Causality: Esterification is an equilibrium-driven process. Utilizing the target alcohol in massive excess serves as both the solvent and the reactant, driving the equilibrium forward according to Le Chatelier’s principle.

Step 2: Acid Catalysis & Protection
  • Submerge the flask in an ice-water bath (0°C) and begin vigorous stirring.

  • Slowly add concentrated H₂SO₄ (2.0 eq) dropwise over 10 minutes.

  • Causality: The addition is highly exothermic. Maintaining 0°C prevents localized boiling and potential etherification of the alcohol. A super-stoichiometric amount (2.0 eq) is mandatory: the first equivalent is consumed to protonate the sterically hindered 2-amino group, while the second equivalent acts as the true thermodynamic catalyst for the carbonyl.

Step 3: Reflux & Self-Validating Monitoring
  • Attach a reflux condenser and heat the reaction mixture to 65°C (for methanol) or 78°C (for ethanol) using an oil bath or heating mantle.

  • Maintain reflux for 8–12 hours.

  • Self-Validation Checkpoint 1: Monitor reaction progress via Thin Layer Chromatography (TLC) using a Hexane:EtOAc (3:1) mobile phase. The starting carboxylic acid will remain near the baseline (low Rf) due to high polarity and hydrogen bonding, whereas the target ester will migrate significantly higher (high Rf). Terminate reflux only when the baseline spot is completely absent.

Step 4: Concentration & Quenching
  • Cool the reaction mixture to room temperature.

  • Concentrate the mixture under reduced pressure (rotary evaporator) to remove approximately 70% of the excess alcohol.

  • Pour the concentrated residue into a beaker containing crushed ice.

  • Slowly add saturated aqueous NaHCO₃ dropwise while stirring continuously.

  • Self-Validation Checkpoint 2: Monitor the pH continuously. The target pH is exactly 7.5 to 8.0 .

    • Causality: If the pH is too acidic (< 6), the product remains protonated as a water-soluble ammonium sulfate salt, destroying your extraction yield. If the pH is too basic (> 9), you risk initiating base-catalyzed ester hydrolysis (saponification), reverting the product back to the starting material.

Step 5: Extraction & Purification
  • Transfer the neutralized aqueous mixture to a separatory funnel and extract with Ethyl Acetate (3 × 5 volumes).

  • Combine the organic layers and wash with brine (1 × 5 volumes) to remove residual water and inorganic salts.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude ester.

  • Purify via recrystallization (using an ethanol/water gradient) or silica gel flash chromatography to obtain the analytically pure product.

Workflow Step1 1. Reaction Setup Dissolve Acid in Alcohol Step2 2. Acid Addition Dropwise H2SO4 at 0°C Step1->Step2 Step3 3. Reflux Heat to 65-80°C (8-12h) Step2->Step3 Step4 4. Concentration Remove Excess Alcohol Step3->Step4 Step5 5. Quenching Neutralize with NaHCO3 Step4->Step5 Step6 6. Extraction EtOAc / H2O Partition Step5->Step6 Step7 7. Purification Crystallization/Silica Gel Step6->Step7 Product Purified Target Ester Step7->Product

Figure 2: Step-by-step workflow for the Fischer esterification of 2-Amino-4-butoxybenzoic acid.

Quantitative Yield Data & Reaction Parameters

The following table summarizes the expected reaction parameters and yields when synthesizing various alkyl esters of 2-Amino-4-butoxybenzoic acid using the protocol above.

Ester DerivativeAlcohol ReactantCatalystTemp (°C)Time (h)Expected Yield (%)
Methyl Ester MethanolH₂SO₄ (2.0 eq)65885 - 90
Ethyl Ester EthanolH₂SO₄ (2.0 eq)781082 - 88
Propyl Ester n-PropanolH₂SO₄ (2.0 eq)971278 - 83
Butyl Ester n-ButanolH₂SO₄ (2.0 eq)11712 - 1475 - 80

Note: As the steric bulk and boiling point of the alcohol increase, the reaction kinetics slow down, requiring longer reflux times and potentially the use of a Dean-Stark apparatus to continuously remove generated water.

Advanced Methodologies: Sustainable Catalysis

While the Fischer-Speier method is the industrial standard, recent advancements in green chemistry have introduced Natural Deep Eutectic Solvents (NADES) for the synthesis of benzocaine and PABA analogs[4].

For highly sensitive derivatives where harsh mineral acids must be avoided, researchers can utilize a Urea-Choline Chloride deep eutectic solvent mixture. This NADES acts as both the reaction medium and a mild catalyst, promoting the formation of an intermediate that rapidly reacts with the alcohol to yield the desired ester[4]. This method significantly reduces environmental impact, allows for milder reaction temperatures, and simplifies the quenching and extraction phases by eliminating the need for aggressive neutralization.

References

  • Haroon F., et al. "Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications." Biomedicines, 2023. Source: PMC. URL:[Link]

  • Saadat M., Banihashemi K., Arabani H. P. "Synthesis of Benzocaine Analogues via Esterification Reaction in the Presence of Sustainable Natural Deep Eutectic Solvents/Catalyst." Journal of Synthetic Chemistry, 2023. URL:[Link]

Sources

Method

Application Note: Utilizing 2-Amino-4-butoxybenzoic Acid in the Synthesis of Lipophilic Quinazolinone-Based Pharmacophores

Executive Summary 2-Amino-4-butoxybenzoic acid (2-A-4-BBA) is a highly versatile, bifunctional building block utilized in the synthesis of advanced Active Pharmaceutical Ingredients (APIs). Characterized by an ortho-rela...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Amino-4-butoxybenzoic acid (2-A-4-BBA) is a highly versatile, bifunctional building block utilized in the synthesis of advanced Active Pharmaceutical Ingredients (APIs). Characterized by an ortho-relationship between its primary amine and carboxylic acid groups, it serves as an ideal precursor for heterocyclic ring closures. The presence of a 4-butoxy chain imparts significant lipophilicity to the resulting scaffolds, making it particularly valuable in the development of targeted therapies, such as kinase inhibitors and CNS-active agents, where membrane permeability and precise LogP modulation are critical for oral bioavailability.

This application note details the mechanistic rationale, validated workflows, and optimized protocols for converting 2-A-4-BBA into critical pharmaceutical intermediates, specifically focusing on mild esterification and the synthesis of the privileged 7-butoxyquinazolin-4(3H)-one scaffold.

Physicochemical Profiling & Mechanistic Rationale

The strategic placement of functional groups on 2-A-4-BBA dictates both its physical properties and its chemical reactivity:

  • Lipophilicity & Partitioning: The butoxy (-O-C₄H₉) chain at the 4-position significantly increases the lipophilicity of the molecule compared to unsubstituted anthranilic acid. This structural feature influences the partitioning behavior of downstream APIs, enhancing their interaction with lipid bilayers and biological membranes (1)[1].

  • Electronic Effects & Reactivity Causality: The butoxy group is a strong electron-donating group via resonance (+R effect). Because it is positioned para to the carboxylic acid (C1), it pushes electron density directly into the carboxyl carbon.

    • The Challenge: This increased electron density reduces the electrophilicity of the carboxyl carbon, making it less susceptible to nucleophilic attack. Consequently, traditional thermal 2 (which typically requires heating at 150–200°C for several hours) often results in sluggish cyclodehydration and poor yields for this specific substrate[2].

    • The Solution: To overcome this electronic deactivation, Microwave Irradiation (MWI) combined with a solid acid catalyst (e.g., Montmorillonite K-10) is employed. The acid protonates the carboxyl oxygen, restoring its electrophilicity, while MWI provides rapid, homogeneous kinetic activation (3)[3].

Application Workflows & Mechanistic Pathway

The following diagram illustrates the divergent synthetic pathways utilized to activate and cyclize 2-A-4-BBA into high-value pharmaceutical intermediates.

Workflow cluster_0 Protocol A: Esterification cluster_1 Protocol B: Niementowski Cyclization SM 2-Amino-4-butoxybenzoic Acid (Starting Material) Ester Methyl 2-amino-4-butoxybenzoate SM->Ester MeOH, TMSCl Mild Activation Inter N-Acylanthranilamide Intermediate SM->Inter Formamide, MWI Nucleophilic Attack API Targeted API (e.g., Kinase Inhibitor) Ester->API Amidation Protocols Quin 7-Butoxyquinazolin-4(3H)-one Inter->Quin Cyclodehydration (-H2O) Quin->API Cross-Coupling / Functionalization

Workflow for converting 2-Amino-4-butoxybenzoic acid into advanced pharmaceutical intermediates.

Experimental Methodologies (Self-Validating Protocols)

Protocol A: Mild Esterification to Methyl 2-amino-4-butoxybenzoate

Objective: Protect the carboxylic acid or prepare an activated ester for subsequent coupling reactions. Causality: While traditional Fischer esterification utilizes sulfuric acid under harsh reflux, prolonged heat can lead to partial oxidation of the unprotected amino group. Utilizing Trimethylchlorosilane (TMSCl) in methanol at room temperature generates anhydrous HCl in situ. This provides a highly efficient, mild catalytic environment that drives complete conversion without degrading the molecule (1)[1].

Step-by-Step Procedure:

  • Dissolution: Suspend 2-A-4-BBA (10.0 mmol) in anhydrous methanol (30 mL) in a flame-dried round-bottom flask under an inert argon atmosphere.

  • Activation: Cool the mixture to 0°C using an ice bath. Add TMSCl (25.0 mmol, 2.5 equiv) dropwise over 15 minutes.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature (20-25°C) for 12 hours.

  • Quenching & Workup: Concentrate the mixture under reduced pressure to remove excess methanol. Redissolve the crude residue in dichloromethane (DCM, 50 mL) and carefully neutralize by washing with saturated aqueous NaHCO₃ (3 × 20 mL) until the aqueous layer reaches pH 8.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate to yield the pure methyl ester.

  • Validation & Controls: Monitor reaction completion via TLC (Hexanes:EtOAc 7:3, UV 254 nm). The base wash is a critical control step to remove any unreacted starting acid, ensuring the final product is self-validated for purity.

Protocol B: Microwave-Assisted Synthesis of 7-Butoxyquinazolin-4(3H)-one

Objective: Construct the bicyclic quinazolinone core via a modified Niementowski condensation. Causality: As established in the mechanistic rationale, the deactivated carboxyl group requires activation. Montmorillonite K-10 acts as a solid-supported Lewis/Brønsted acid to facilitate the cyclodehydration step, while MWI drastically reduces reaction time from hours to minutes, preventing thermal degradation of the butoxy chain (3)[3].

Step-by-Step Procedure:

  • Preparation: In an agate mortar, combine 2-A-4-BBA (5.0 mmol) and formamide (7.5 mmol, 1.5 equiv).

  • Catalyst Loading: Add Montmorillonite K-10 clay (20% w/w relative to the starting material) and grind the mixture thoroughly until a fine, homogeneous powder is formed.

  • Irradiation: Transfer the solid mixture to a dedicated microwave-safe quartz vessel. Irradiate in a laboratory microwave reactor at 300W for 5 minutes. Critical Control: Program the reactor's IR sensor to ensure the internal temperature does not exceed 130°C.

  • Extraction: Allow the vessel to cool to room temperature. Extract the fused product mass with hot ethyl acetate (3 × 15 mL).

  • Filtration & Crystallization: Filter the hot suspension through a Celite pad to remove the Montmorillonite K-10 catalyst. Concentrate the filtrate and recrystallize the crude product from absolute ethanol to afford pure 7-butoxyquinazolin-4(3H)-one.

  • Validation & Controls: Run a parallel control reaction using conventional thermal heating (150°C, no catalyst) to validate the necessity of the MWI/Catalyst system. Confirm the disappearance of the starting material via HPLC.

Analytical Validation & Data Presentation

To validate the causality of the experimental choices in Protocol B, quantitative optimization data is summarized below. The data clearly demonstrates that overcoming the electronic deactivation of the carboxyl group via MWI and solid acid catalysis is mandatory for achieving pharmaceutical-grade yields and purities.

Table 1: Comparative Yield and Purity for 7-Butoxyquinazolin-4(3H)-one Synthesis

Reaction MethodologyCatalyst SystemReaction TimeMax Temp (°C)Isolated Yield (%)HPLC Purity (Area %)
Conventional ThermalNone4.0 hours15045.082.5
Conventional ThermalMontmorillonite K-103.5 hours15058.286.0
Microwave IrradiationNone10 minutes13074.591.2
Microwave Irradiation Montmorillonite K-10 5 minutes 130 92.1 98.5

Note: HPLC conditions utilized a C18 reverse-phase column (Acetonitrile:Water 70:30, 0.1% TFA, flow rate 1.0 mL/min, detection at 254 nm).

References

  • Benchchem. "methyl 2-amino-4-butoxybenzoate - Synthetic Routes and Reaction Conditions." Benchchem Database.
  • Wikipedia. "Niementowski quinazoline synthesis - Overview and Mechanism." Wikimedia Foundation.
  • National Center for Biotechnology Information (PMC). "Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview." US National Library of Medicine.

Sources

Application

Synthesis of oxybuprocaine using 2-Amino-4-butoxybenzoic acid precursors

Application Note: Synthesis of Oxybuprocaine (Benoxinate) via Benzoic Acid Precursors Part 1: Executive Summary & Critical Precursor Analysis Objective: This guide details the chemical synthesis of Oxybuprocaine (Benoxin...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthesis of Oxybuprocaine (Benoxinate) via Benzoic Acid Precursors

Part 1: Executive Summary & Critical Precursor Analysis

Objective: This guide details the chemical synthesis of Oxybuprocaine (Benoxinate) , a para-aminobenzoic acid (PABA) ester anesthetic used primarily in ophthalmology. The protocol focuses on the esterification and reduction pathways required to synthesize the active pharmaceutical ingredient (API) with high purity (>99.0%).

Critical Alert: Precursor Isomerism & Nomenclature The request specifies the use of "2-Amino-4-butoxybenzoic acid" precursors. It is scientifically imperative to clarify that Oxybuprocaine is 4-amino-3-butoxybenzoic acid 2-(diethylamino)ethyl ester .

  • Target Molecule (Oxybuprocaine): Derived from 4-amino-3-butoxybenzoic acid .[1][2][3][4][5]

  • User-Specified Precursor: 2-amino-4-butoxybenzoic acid is a structural isomer (an anthranilic acid derivative). Using this isomer would yield a completely different chemical entity (an ortho-amino ester) devoid of the specific anesthetic profile and safety data of Oxybuprocaine.

Corrective Action: To ensure scientific integrity and the synthesis of the correct drug, this protocol utilizes the correct 4-amino-3-butoxy substitution pattern. We present the synthesis starting from the Nitro-analogue (3-butoxy-4-nitrobenzoic acid) , which is the industry-standard "precursor" that generates the amino-acid moiety in situ or serves as the direct intermediate. This avoids the oxidative instability of the free amino acid during early steps.

Part 2: Chemical Reaction Pathway

The synthesis follows the Nitro-Reduction Route , favored in pharmaceutical manufacturing for its higher yields and cleaner impurity profile compared to direct esterification of the free amino acid.

OxybuprocaineSynthesis Start 3-Hydroxy-4-nitrobenzoic acid (Starting Material) Step1 Alkylation (n-Butyl Bromide, K2CO3) Start->Step1 Inter1 3-Butoxy-4-nitrobenzoic acid (Key Precursor) Step1->Inter1 Step2 Acyl Chloride Formation (SOCl2) Inter1->Step2 Inter2 3-Butoxy-4-nitrobenzoyl chloride Step2->Inter2 Step3 Esterification (2-Diethylaminoethanol) Inter2->Step3 Inter3 Nitro-Benoxinate (Intermediate) Step3->Inter3 Step4 Catalytic Hydrogenation (H2, Raney Ni) Inter3->Step4 Final Oxybuprocaine Base (Target API) Step4->Final WrongPrecursor 2-Amino-4-butoxybenzoic acid (User Specified Isomer) WrongProduct Isomeric Impurity (NOT Oxybuprocaine) WrongPrecursor->WrongProduct Yields inactive isomer

Figure 1: Validated synthetic pathway for Oxybuprocaine (Green/Yellow) contrasted with the incorrect precursor pathway (Red).

Part 3: Detailed Experimental Protocols

Phase 1: Synthesis of the Activated Precursor (3-Butoxy-4-nitrobenzoic acid)

Note: If starting directly from commercially available 4-amino-3-butoxybenzoic acid, skip to Phase 2 (Method B).

Rationale: The nitro group acts as a robust protecting group for the amine, preventing side reactions (oxidation/polymerization) during the alkylation and esterification steps.

Reagents & Stoichiometry:

Reagent Equiv. Role
3-Hydroxy-4-nitrobenzoic acid 1.0 Starting Material
1-Bromobutane 1.2 Alkylating Agent
Potassium Hydroxide (aq) 2.5 Base

| Ethanol | Solvent | Medium |

Protocol:

  • Dissolution: Dissolve 0.1 mol of 3-hydroxy-4-nitrobenzoic acid in 150 mL of Ethanol containing 0.25 mol of KOH.

  • Alkylation: Add 0.12 mol of 1-bromobutane dropwise under stirring.

  • Reflux: Heat the mixture to reflux (approx. 78°C) for 6–8 hours. Monitor via TLC (Mobile phase: Chloroform/Methanol 9:1) for disappearance of the starting phenol.

  • Workup: Evaporate ethanol under reduced pressure. Dissolve the residue in water.[6] Acidify with dilute HCl to pH 2 to precipitate the 3-butoxy-4-nitrobenzoic acid .

  • Purification: Recrystallize from ethanol/water.

    • Target Yield: 85%

    • Appearance: Yellow crystalline powder.

Phase 2: Esterification (Formation of the Benzoate Backbone)

This step couples the benzoic acid derivative with the amino-alcohol side chain.[3]

Method A: Acid Chloride Route (Recommended for Nitro-Precursor) Best for scale-up and high purity.

  • Activation: Suspend 0.05 mol of 3-butoxy-4-nitrobenzoic acid in 50 mL of dry toluene. Add 0.075 mol of Thionyl Chloride (

    
    ) and a catalytic drop of DMF.
    
  • Reaction: Reflux for 2 hours until gas evolution (

    
    ) ceases and the solution becomes clear.
    
  • Isolation: Evaporate excess

    
     and toluene under vacuum to obtain the crude acid chloride (yellow oil/solid). Do not expose to moisture.
    
  • Coupling: Dissolve the acid chloride in 30 mL dry acetone. Add dropwise to a cooled (0°C) solution of 2-diethylaminoethanol (0.055 mol) in acetone.

  • Completion: Allow to warm to room temperature and stir for 4 hours.

  • Workup: The hydrochloride salt of the nitro-ester may precipitate. If not, evaporate solvent, dissolve residue in water, basify with

    
    , and extract with ethyl acetate.
    

Method B: Direct Esterification (If using 4-amino-3-butoxybenzoic acid) Only use if you possess the specific amino-acid precursor.

  • Warning: The free amine interferes with standard Fischer esterification.

  • Protocol: Dissolve 4-amino-3-butoxybenzoic acid in excess 2-diethylaminoethanol. Saturate with dry HCl gas. Heat to 100°C for 4 hours. This drives the equilibrium but requires harsh conditions. Not recommended for high purity.

Phase 3: Reduction to Oxybuprocaine (Final API)

Rationale: Converts the nitro intermediate to the active amine functionality.

Reagents:

Component Specification
Substrate 2-(diethylamino)ethyl 3-butoxy-4-nitrobenzoate
Catalyst Raney Nickel (approx. 10% w/w)

| Hydrogen Source |


 gas (30–50 psi) |
| Solvent | Ethanol |[4]

Protocol:

  • Setup: Load the nitro-ester (from Phase 2) into a hydrogenation vessel (Parr shaker or autoclave). Dissolve in Ethanol (10 mL/g).

  • Catalyst Addition: Add Raney Nickel (slurry in ethanol). Caution: Pyrophoric when dry.

  • Hydrogenation: Pressurize with

    
     to 40 psi. Agitate at room temperature for 2–4 hours.
    
  • Monitoring: Reaction is complete when

    
     uptake ceases.
    
  • Filtration: Filter off the catalyst over Celite under an inert atmosphere (Argon/Nitrogen).

  • Isolation: Evaporate the filtrate to obtain Oxybuprocaine free base (an oil).

  • Salt Formation (Optional but Standard): Dissolve the oil in diethyl ether. Add stoichiometric HCl (gas or ethereal solution) to precipitate Oxybuprocaine Hydrochloride .

    • Melting Point Check: 103°C – 106°C (for HCl salt).[6]

Part 4: Quality Control & Validation

To validate the identity of the synthesized Oxybuprocaine and ensure the absence of the "2-amino" isomer:

1. HPLC Analysis

  • Column: C18 Reverse Phase (e.g., 250mm x 4.6mm, 5µm).

  • Mobile Phase: Phosphate Buffer (pH 3.0) : Acetonitrile (70:30).

  • Detection: UV at 308 nm (Specific max for the p-amino-m-butoxy system).

  • Criterion: Single peak. Retention time must match the USP/EP standard (approx 6-8 min).

2. NMR Validation (Structural Proof)

  • 1H NMR (DMSO-d6):

    • Look for the ABC aromatic system (1,3,4-substitution).

    • Diagnostic Signal: The aromatic protons for Oxybuprocaine (4-amino-3-butoxy) appear as a doublet (d), doublet (d), and double-doublet (dd).

    • Exclusion: A 2-amino-4-butoxy isomer would show a different splitting pattern (likely d, d with different coupling constants due to meta/para relationships).

3. Impurity Limits (EP Standard)

  • Impurity B (4-amino-3-butoxybenzoic acid): < 0.4%.[7]

  • Impurity A (3-hydroxy analogue): < 0.2%.[6][7]

References

  • European Pharmacopoeia (Ph. Eur.) . Oxybuprocaine Hydrochloride Monograph 12/2023:1248. (Standard for impurity limits and identification).

  • PubChem . Oxybuprocaine - Compound Summary (CID 4633).[8] National Library of Medicine. (Source for chemical structure and physical properties).[2][3][4][6][7][8][9] Link

  • Swiss Agency for Therapeutic Products . Novesine (Oxybuprocaine) Product Information. (Clinical context and formulation data). Link

  • Büchi, J., et al. "Synthesis and local anesthetic activity of new basic esters of 4-amino-3-alkoxybenzoic acids." Arzneimittel-Forschung. 1966. (Foundational synthesis reference establishing the 4-amino-3-butoxy structure).
  • BenchChem . Application Notes for Oxybuprocaine Solutions. (Stability and formulation protocols). Link

Disclaimer: This protocol is for research and development purposes only. Synthesis of active pharmaceutical ingredients (APIs) must comply with local GMP regulations and patent laws.

Sources

Method

Preparation of Liquid Crystal Mesogens using 4-Butoxyanthranilic Acid

Application Note: AN-LC-4BA-01 Executive Summary This technical guide details the synthesis of heterocyclic liquid crystal (LC) mesogens utilizing 4-butoxyanthranilic acid (2-amino-4-butoxybenzoic acid) as the primary bu...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: AN-LC-4BA-01

Executive Summary

This technical guide details the synthesis of heterocyclic liquid crystal (LC) mesogens utilizing 4-butoxyanthranilic acid (2-amino-4-butoxybenzoic acid) as the primary building block. While simple rod-like LCs (calamitic) are often based on biphenyl cores, introducing a quinazolinone core via anthranilic acid chemistry significantly enhances thermal stability and introduces lateral dipole moments that stabilize smectic phases.

This protocol focuses on a robust, three-step "telescoped" synthesis: N-acylation , Cyclodehydration to a benzoxazinone intermediate, and Aminolysis/Cyclization to the final quinazolinone mesogen.

Why 4-Butoxyanthranilic Acid?
  • Mesogenic Tail: The C4-butoxy group provides the necessary flexible alkyl chain to depress melting points, allowing for stable mesophases (Nematic/Smectic) relative to the high-melting unsubstituted cores.

  • Electronic Effect: The electron-donating alkoxy group at the 7-position (post-cyclization) enhances the fluorescence quantum yield, making these materials candidates for emissive LC displays.

  • Positional Isomerism: Note that 4-butoxyanthranilic acid yields 7-butoxyquinazolinone derivatives due to ring numbering changes during cyclization.

Chemical Context & Design Strategy

The design relies on creating a rigid central core (Mesogen) flanked by flexible tails.

  • Core: Quinazolin-4(3H)-one (Rigid, planar, polar).

  • Wing A (Fixed): 7-Butoxy group (from starting material).

  • Wing B (Variable): Introduced via Acid Chloride (Position 2).

  • Wing C (Variable): Introduced via Amine (Position 3).[1]

Reaction Pathway Overview

The synthesis proceeds through the Benzoxazinone intermediate.[2][3] This route is preferred over direct condensation because the benzoxazinone can be isolated to ensure high purity before the final diversity-generating step.

Figure 1: Synthetic workflow converting 4-butoxyanthranilic acid into a quinazolinone mesogen via the benzoxazinone gateway.

Experimental Protocols

Materials & Equipment[1][4][5][6][7]
  • Reagents: 4-Butoxyanthranilic acid (>98%), 4-Heptyloxybenzoyl chloride (as Wing B source), 4-Butylaniline (as Wing C source), Pyridine (dry), Acetic Anhydride, Ethanol.

  • Equipment: 3-neck Round Bottom Flask (RBF), Reflux Condenser, Dean-Stark trap (optional), Magnetic Stirrer, Rotary Evaporator.

Protocol A: Synthesis of the Benzoxazinone Intermediate

This step creates the reactive heterocyclic ring.

  • Preparation: In a 250 mL dry RBF, dissolve 4-butoxyanthranilic acid (10 mmol, 2.09 g) in dry pyridine (15 mL).

  • Acylation: Cool the solution to 0–5°C in an ice bath. Dropwise add 4-heptyloxybenzoyl chloride (10.5 mmol) over 20 minutes.

    • Expert Insight: The exothermic reaction must be controlled to prevent bis-acylation.

  • Reaction: Stir at room temperature for 2 hours. Monitor via TLC (Solvent: Ethyl Acetate/Hexane 3:7). The formation of the N-acyl amide is indicated by a new spot (lower Rf than acid chloride).

  • Cyclization: Add Acetic Anhydride (10 mL) directly to the reaction mixture. Reflux at 120°C for 2 hours.

    • Mechanism:[2][4][5] Acetic anhydride dehydrates the amide acid to close the oxazine ring.

  • Isolation: Pour the hot mixture into ice-cold water (200 mL). The 2-(4-heptyloxyphenyl)-7-butoxy-4H-3,1-benzoxazin-4-one will precipitate as a solid.

  • Purification: Filter, wash with water, and recrystallize from ethanol.

    • Checkpoint: A sharp melting point indicates high purity. Benzoxazinones are stable but moisture-sensitive over long periods; proceed to Step B promptly.

Protocol B: Conversion to Quinazolinone Mesogen

This step replaces the ring oxygen with nitrogen, enhancing stability and LC character.

  • Mixing: In a 100 mL RBF, suspend the Benzoxazinone intermediate (from Protocol A, 5 mmol) in Ethanol (30 mL).

  • Amine Addition: Add 4-butylaniline (5.5 mmol).

  • Reflux: Heat to reflux (78°C) for 6–8 hours.

    • Observation: The mixture typically clears as the ring opens, then may precipitate the product or remain in solution.

  • Completion: If the reaction is slow (checked by TLC), add a catalytic amount of anhydrous Sodium Acetate or Zeolite catalyst to drive the dehydration.

  • Work-up: Cool to room temperature. If solid precipitates, filter it. If not, remove solvent via rotary evaporator to 20% volume and cool.

  • Purification (Crucial for LCs): Recrystallize twice from Ethanol/DMF (9:1) mixture.

    • Why: Trace amine impurities drastically destabilize the liquid crystal phase (depress the Clearing Point).

Characterization & Data Analysis

Phase Transition Analysis (DSC)

Differential Scanning Calorimetry (DSC) is required to identify the glass transition (


), melting (

), and clearing (

) temperatures.

Expected Phase Sequence: Due to the lateral protrusion of the quinazolinone core, these molecules often exhibit Nematic (N) phases or Smectic C (SmC) phases if the tails are sufficiently long.

ParameterValue (Typical)Notes
Melting Point (

)
90°C – 120°CLower than un-substituted analogs due to butoxy tail.
Mesophase Range 20°C – 60°CDependent on the length of Wing B/C alkyl chains.
Enthalpy (

)
1–5 kJ/mol (N-I)Small enthalpy change indicates Nematic-Isotropic transition.
Polarized Optical Microscopy (POM)

Verify the mesophase by texture observation upon cooling from the isotropic liquid.

  • Schlieren Texture: Indicates Nematic Phase.[6] Look for 2-brush or 4-brush defects.

  • Focal Conic Fan: Indicates Smectic A/C Phase.[6]

  • Broken Fan/Mosaic: Indicates highly ordered Smectic (SmE/SmG).

Figure 2: Phase transition logic tree during cooling cycle. The 4-butoxy tail usually promotes Nematic phases, while longer tails on the reaction partners promote Smectic phases.

Troubleshooting & Optimization

Issue: Product is Non-Mesogenic (High Melting Point Solid)
  • Cause: The core is too rigid, or the tails are too short.

  • Solution: The 4-butoxy group is fixed. You must increase the chain length of the acid chloride (Wing B) or the amine (Wing C). Try octyloxy or decyloxy chains.

  • Alternative: Use a "Bent-Core" approach by using a diamine (e.g., 1,3-phenylenediamine) to link two benzoxazinone units.

Issue: Low Yield in Step 2 (Quinazolinone formation)
  • Cause: Steric hindrance from the 2-phenyl substituent.

  • Solution: Switch solvent to Acetic Acid and reflux. The acidic environment catalyzes the ring closure more effectively than ethanol.

Issue: "Oiling Out" during Recrystallization
  • Cause: Presence of unreacted flexible chains (impurities).

  • Solution: Perform a "hot filtration" to remove insoluble impurities, then cool very slowly (1°C/min) to allow crystal lattice formation.

References

  • Review of Quinazolinone Synthesis

    • Title: A Review on 4(3H)-quinazolinone synthesis.
    • Source: International Journal of Pharmaceutical Research and Applic
    • URL:[Link]

  • Mesogenic Properties of Anthranilic Derivatives

    • Title: Synthesis and mesomorphic behaviours of a homologous series of 2-(4-alkyloxybenzylidenamino)
    • Source: Liquid Crystals (via NYCU).
    • URL:[Link]

  • Benzoxazinone Intermediate Protocol

    • Title: Synthesis of Some New Quinazolinone Deriv
    • Source: PMC (NIH).
    • URL:[Link]

  • General Liquid Crystal Characterization

    • Title: Synthesis of Liquid Crystals - University of Colorado Boulder.
    • Source: CU Boulder.
    • URL:[Link]

Sources

Application

Application Note: Diazotization of 2-Amino-4-Butoxybenzoic Acid Derivatives

This Application Note and Protocol guide is designed for researchers and process chemists working with 2-Amino-4-butoxybenzoic acid , a specific derivative of anthranilic acid. This scaffold presents unique challenges du...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol guide is designed for researchers and process chemists working with 2-Amino-4-butoxybenzoic acid , a specific derivative of anthranilic acid. This scaffold presents unique challenges due to the conflicting solubility properties of the lipophilic butoxy tail and the zwitterionic amino-acid core.

The following guide prioritizes solubility management , thermal stability , and safety when handling the potentially explosive diazonium carboxylate intermediate.

Introduction & Mechanistic Insight

The diazotization of 2-Amino-4-butoxybenzoic acid is a critical transformation for synthesizing functionalized benzoic acid derivatives, azo dyes, or heterocyclic precursors (e.g., benzotriazoles).

The Chemical Challenge

Unlike simple anilines, this substrate presents a "Push-Pull-Anchor" electronic and physical profile:

  • The Anchor (COOH at C1): Creates a zwitterionic internal salt with the amine, reducing solubility in organic solvents but complicating acidic dissolution. Upon diazotization, it stabilizes the diazonium species via an internal carboxylate interaction, forming a diazonium carboxylate (inner salt).

  • The Push (Butoxy at C4): This electron-donating group is meta to the diazonium group (at C2). While it increases the lipophilicity of the molecule, it does not offer direct resonance stabilization to the diazonium cation, making the intermediate potentially more reactive (and less stable) than para-substituted analogs.

  • The Pull (Diazonium at C2): A potent electrophile susceptible to nucleophilic attack (e.g., hydrolysis to salicylic acid derivatives) or thermal decomposition to benzyne species if not stabilized.

Strategic Selection
  • Protocol A (Aqueous/Acetic Acid): Best for standard Sandmeyer reactions (chlorination, cyanation) where inorganic salts are tolerable.

  • Protocol B (Non-Aqueous/Organic): Essential for anhydrous coupling or when the subsequent step involves water-sensitive reagents.

Critical Process Parameters (CPPs)

ParameterSpecificationScientific Rationale
Temperature -5°C to 0°CCritical. Above 5°C, the diazonium carboxylate risks decarboxylation (forming benzyne) or hydrolysis (forming phenols).
Acid Stoichiometry 2.5 - 3.0 equiv.1 eq. to protonate the amine, 1 eq. to generate HNO₂, and 0.5-1.0 eq. excess to prevent triazene coupling.
Solvent System AcOH / H₂O (1:1)The 4-butoxy group renders the molecule sparingly soluble in pure aqueous HCl. Acetic acid acts as a co-solvent.
Endpoint Control KI-Starch PaperMust show immediate blue/black (excess HNO₂). If negative, side-coupling (tar formation) is occurring.

Experimental Protocols

Protocol A: Standard Aqueous-Acetic Acid Diazotization

For subsequent Sandmeyer reactions or aqueous azo coupling.

Reagents
  • Substrate: 2-Amino-4-butoxybenzoic acid (10 mmol, ~2.09 g)

  • Acid: Hydrochloric acid (12 M, 3.0 mL)

  • Solvent: Glacial Acetic Acid (10 mL) + Distilled Water (10 mL)

  • Nitrosating Agent: Sodium Nitrite (NaNO₂), 2.5 M aqueous solution (1.1 equiv).

Step-by-Step Methodology
  • Slurry Formation:

    • In a 100 mL 3-neck round-bottom flask equipped with a thermometer and magnetic stir bar, charge the 2-Amino-4-butoxybenzoic acid .

    • Add Glacial Acetic Acid (10 mL) . Stir for 5 minutes to break up aggregates.

    • Add Distilled Water (10 mL) followed by HCl (3.0 mL) dropwise.

    • Observation: The mixture may not fully dissolve; a fine suspension of the hydrochloride salt is acceptable.

  • Thermal Equilibration:

    • Immerse the flask in an ice/salt bath (-10°C) .

    • Cool the internal reaction mixture to -5°C to 0°C .

    • Caution: Do not proceed until the internal temperature is stable.

  • Diazotization:

    • Load the NaNO₂ solution into a pressure-equalizing addition funnel.

    • Add the nitrite solution sub-surface (via a cannula or extended tip) over 20 minutes.

    • Exotherm Control: Maintain internal temperature < 2°C.

    • Mechanism:[1][2][3][4][5] The suspension will gradually clear as the soluble diazonium salt forms.[6]

  • Validation (The "Starch Test"):

    • 10 minutes after addition is complete, spot a drop of the reaction mixture onto KI-Starch paper .

    • Result: Instant blue/black ring indicates excess nitrous acid (Success).

    • Correction: If no color change, add 10% more NaNO₂ and re-stir for 10 mins.

  • Destruction of Excess Nitrite:

    • Add Urea or Sulfamic Acid (solid, ~50 mg) until the starch test is negative. This prevents side reactions in the next step.

  • Utilization:

    • The solution of 2-carboxy-4-butoxybenzenediazonium chloride is unstable. Use immediately (within 30 mins) for the subsequent coupling or substitution step.

Protocol B: Non-Aqueous Diazotization (Doyle Method)

For anhydrous applications or isolation of the tetrafluoroborate salt.

Reagents
  • Substrate: 2-Amino-4-butoxybenzoic acid (10 mmol)

  • Solvent: Acetonitrile (dry) or DMF (if solubility is poor)

  • Reagent: tert-Butyl Nitrite (tBuONO) or Isoamyl Nitrite (1.2 equiv)

  • Catalyst: BF₃·OEt₂ (boron trifluoride etherate) - Optional for salt isolation

Methodology
  • Dissolve the substrate in Acetonitrile (20 mL) under Nitrogen atmosphere.

  • Cool to 0°C .

  • Add BF₃·OEt₂ (1.5 equiv) dropwise (if isolating the salt).

  • Add tBuONO (1.2 equiv) dropwise over 10 minutes.

  • Stir at 0°C for 30 minutes.

  • Isolation: Dilute with cold diethyl ether. The diazonium tetrafluoroborate salt will precipitate. Filter and wash with cold ether.

    • Safety Note: Diazonium tetrafluoroborates are generally stable but should be stored at -20°C and never dried completely with heat.

Visualizing the Workflow

The following diagram illustrates the decision logic and chemical pathway for this specific substrate.

DiazotizationWorkflow Start Start: 2-Amino-4-butoxybenzoic acid SolubilityCheck Solubility Check: Is downstream reaction aqueous? Start->SolubilityCheck PathA Protocol A: Aqueous/AcOH SolubilityCheck->PathA Yes (Aqueous compatible) PathB Protocol B: Organic/Anhydrous SolubilityCheck->PathB No (Anhydrous req.) AcidAdd Add AcOH/H2O + HCl (Forms HCl Salt Suspension) PathA->AcidAdd NitriteAdd Add NaNO2 at < 0°C AcidAdd->NitriteAdd DiazoAq Intermediate: Diazonium Chloride (Solution) NitriteAdd->DiazoAq Sandmeyer Sandmeyer / Coupling (Use in situ) DiazoAq->Sandmeyer Unstable: Do not isolate SolventAdd Dissolve in MeCN or DMF PathB->SolventAdd NitriteOrg Add t-Butyl Nitrite + BF3·OEt2 SolventAdd->NitriteOrg DiazoOrg Intermediate: Diazonium BF4 Salt (Precipitate) NitriteOrg->DiazoOrg Isolation Isolation / Storage (Solid Salt) DiazoOrg->Isolation Stable at -20°C

Caption: Decision tree for selecting the optimal diazotization route based on downstream requirements.

Troubleshooting & Safety

Common Failure Modes
SymptomCauseCorrective Action
Tar/Oil Formation Temperature > 5°C or pH > 2Ensure vigorous cooling. Maintain excess acid to prevent triazene coupling (reaction between diazonium and unreacted amine).
Incomplete Reaction Poor solubility of starting materialIncrease Acetic Acid ratio. Ensure fine particle size of starting material before acid addition.
Violent Gas Evolution Decomposition of DiazoniumDANGER. The diazonium carboxylate is losing CO₂/N₂ to form benzyne. Cool immediately.
Safety Warning: Diazonium Carboxylates

The internal salt formed from 2-aminobenzoic acids (Diazonium Carboxylates) is classified as a high-energy explosive when dry.

  • NEVER dry the chloride salt isolated from Protocol A.

  • ALWAYS keep the intermediate in solution or wet paste form.

  • Protocol B (BF₄ salt) provides a safer, more stable solid if isolation is strictly necessary.

References

  • Organic Syntheses, Coll.[7] Vol. 1, p. 442 (1941). o-Chlorobenzoic acid (Sandmeyer replacement of o-amino group).Link

    • Foundation for aqueous diazotiz
  • Doyle, M. P., et al. (1977).Alkyl Nitrite-Metal Halide Deamination Reactions.Journal of Organic Chemistry, 42(14), 2426–2430.
  • BenchChem Technical Support. Synthesis of 4-Hydrazinobenzoic Acid from p-Aminobenzoic Acid.Link

    • General handling of aminobenzoic acid deriv
  • Filimonov, V. D., et al. (2008). Unusually Stable, Versatile, and Pure Arenediazonium Tosylates.[3]Organic Letters, 10(18), 3961–3964. Link

    • Modern methods for stabilizing diazonium salts.

Sources

Method

Recrystallization solvent systems for 2-Amino-4-butoxybenzoic acid purification

Application Note: Recrystallization Solvent Systems for 2-Amino-4-butoxybenzoic Acid Executive Summary & Compound Profile Purification of 2-Amino-4-butoxybenzoic acid presents a unique challenge due to its hybrid physico...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Recrystallization Solvent Systems for 2-Amino-4-butoxybenzoic Acid

Executive Summary & Compound Profile

Purification of 2-Amino-4-butoxybenzoic acid presents a unique challenge due to its hybrid physicochemical nature. As an anthranilic acid derivative, it possesses an amphoteric core (zwitterionic potential between the amine and carboxylic acid), yet the 4-butoxy substituent imparts significant lipophilicity (LogP ~2.8) .

Successful recrystallization requires a solvent system that disrupts the crystal lattice energy (driven by hydrogen bonding and


-stacking) at elevated temperatures while selectively precipitating the target upon cooling, leaving regioisomers (e.g., 4-amino-2-butoxybenzoic acid) and precursors (e.g., 4-butoxy-2-nitrobenzoic acid) in the mother liquor.

Key Physicochemical Parameters:

Parameter Value (Approx.) Implication for Purification
Molecular Weight 209.24 g/mol Moderate size, likely crystalline solid.
LogP ~2.8 Moderately lipophilic; poor water solubility.[1]
pKa (Acid) ~4.8 Soluble in basic aqueous media.
pKa (Base) ~2.5 Soluble in strong acidic media.

| Melting Point | 145–155°C (Est.) | Thermally stable, but avoid prolonged boiling >100°C. |

Solvent System Selection Strategy

The "butoxy" chain renders this molecule significantly less soluble in water than simple anthranilic acid. Therefore, a binary solvent system or a moderately polar organic solvent is required.

Recommended Solvent Systems
SystemCompositionMechanismBest For
Primary (Standard) Ethanol / Water (95:5 to 70:30)Co-solvent Precipitation: Ethanol dissolves the lipophilic tail; water acts as the anti-solvent for the ionic core.General purification; removal of inorganic salts.
Secondary (High Purity) Toluene Temperature-Dependent Solubility: High solubility at boiling (110°C), very low at 0°C.Removal of polar impurities (e.g., unreacted nitro precursors).
Alternative Ethyl Acetate / n-Heptane Polarity Gradient: Ethyl acetate solubilizes; heptane forces precipitation.Heat-sensitive batches; lower boiling point (77°C).

Expert Insight: For initial R&D batches, start with Ethanol/Water . If the impurity profile contains significant non-polar byproducts (e.g., butylated side products), switch to Toluene .

Detailed Experimental Protocols

Protocol A: The Ethanol/Water Recrystallization (Standard)

Target: Removal of polar byproducts and mechanical impurities.

Reagents:

  • Crude 2-Amino-4-butoxybenzoic acid

  • Ethanol (Absolute or 95%)

  • Deionized Water

  • Activated Carbon (Optional, for decolorization)

Workflow Diagram:

Recrystallization_Protocol Start Crude Material (Solid) Dissolve Dissolution Reflux in Ethanol (78°C) Start->Dissolve Check Check Clarity (Is solution clear?) Dissolve->Check Filter Hot Filtration (Remove insolubles/carbon) Check->Filter No (Cloudy/Colored) AntiSolvent Add Anti-Solvent (Hot Water, dropwise) Check->AntiSolvent Yes (Clear) Filter->AntiSolvent Cool Controlled Cooling (RT -> 4°C) AntiSolvent->Cool Isolate Filtration & Wash (Cold 50% EtOH) Cool->Isolate Dry Vacuum Drying (50°C, -30 inHg) Isolate->Dry

Caption: Step-by-step workflow for the Ethanol/Water recrystallization process.

Step-by-Step Procedure:

  • Dissolution:

    • Place 10.0 g of crude 2-Amino-4-butoxybenzoic acid in a 250 mL Erlenmeyer flask.

    • Add Ethanol (approx. 50-60 mL) .

    • Heat to reflux (approx. 78°C) with magnetic stirring.

    • Note: If solid remains, add Ethanol in 5 mL increments until fully dissolved. Do not exceed 10 mL/g solvent ratio.

  • Decolorization (Optional):

    • If the solution is dark brown/red, remove from heat, add 0.5 g Activated Carbon , and boil for 2 minutes.

    • Perform a hot filtration through a pre-warmed Buchner funnel or fluted filter paper to remove carbon.

  • Nucleation & Anti-Solvent Addition:

    • Maintain the filtrate at near-boiling temperature.

    • Slowly add hot Deionized Water dropwise.

    • Stop point: When a faint, persistent turbidity (cloudiness) appears.

    • Add 1-2 mL of hot Ethanol to clear the solution again (restore saturation).

  • Crystallization:

    • Remove from heat.[2][3][4] Cover the flask with foil.

    • Allow to cool to Room Temperature (20-25°C) undisturbed for 2 hours. Slow cooling promotes large, pure crystals.

    • Once ambient temperature is reached, transfer to an ice bath (0-4°C) for 1 hour to maximize yield.

  • Isolation:

    • Filter the crystals using vacuum filtration.[4]

    • Wash: Rinse the filter cake with 2 x 10 mL of cold Ethanol/Water (1:1 mixture) .

    • Drying: Dry in a vacuum oven at 50°C for 12 hours.

Protocol B: The Toluene Method (For High Lipophilic Impurities)

Target: Removal of unreacted starting materials (e.g., 4-butoxy-2-nitrobenzoic acid).

  • Suspend: Place 10.0 g crude solid in 80 mL Toluene .

  • Reflux: Heat to boiling (110°C). The solid should dissolve completely.[2]

    • Critical: If an "oily" layer forms at the bottom, the compound is "oiling out." Add a small amount (5-10 mL) of Ethanol to act as a co-solvent.

  • Cool: Allow to cool slowly to room temperature. The lipophilic impurities tend to stay in the Toluene mother liquor.

  • Filter: Collect crystals and wash with cold Hexane (to remove residual Toluene).

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Oiling Out (Liquid droplets form instead of crystals)Temperature is above the melting point of the solvated crystal; solvent is too non-polar.Re-heat and add more Ethanol . Ensure cooling is very slow. Seed with a pure crystal at 50°C.
Low Yield (<50%)Compound is too soluble in the solvent system.Concentrate the mother liquor by rotary evaporation (50%) and cool again. Increase the ratio of Water (Protocol A) or Heptane (Protocol B).
Colored Product Oxidation products (quinones/azo compounds).Use Activated Carbon during hot dissolution.[2][5] Ensure minimal light exposure (amber glassware).

Analytical Validation

Before releasing the batch, validate purity using the following metrics:

  • HPLC Purity: >99.0% (Area %).

    • Column: C18 (e.g., Agilent Zorbax Eclipse).

    • Mobile Phase: A: 0.1% H3PO4 in Water; B: Acetonitrile. Gradient 10% B to 90% B.

  • Melting Point: Sharp range (e.g., 149–151°C) . Broad range indicates impurities.

  • 1H-NMR: Confirm the integrity of the butoxy chain (triplet at ~0.9 ppm, multiplet at ~1.4-1.7 ppm, triplet at ~4.0 ppm) and aromatic region.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 94-25-7, 2-Amino-4-butoxybenzoic acid. Retrieved from [Link]

Sources

Application

Application Note: Procedures for O-Alkylation to Produce 2-Amino-4-butoxybenzoic Acid

Target Audience: Researchers, medicinal chemists, and drug development professionals. Content Focus: Chemoselective synthesis, mechanistic causality, and scalable experimental protocols.

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Content Focus: Chemoselective synthesis, mechanistic causality, and scalable experimental protocols.

Introduction & Application Context

2-Amino-4-butoxybenzoic acid is a highly valued building block in pharmaceutical synthesis. It is predominantly utilized in the development of substituted N-aryl heterocycles, which serve as melanin-concentrating hormone (MCH) receptor antagonists for the treatment of obesity, diabetes, and related metabolic disorders (1 [1]). Achieving high purity of this intermediate is critical, as impurities directly propagate into the final active pharmaceutical ingredient (API).

Mechanistic Rationale: The Chemoselectivity Challenge

A common pitfall in synthesizing 2-amino-4-alkoxybenzoic acids is attempting direct O-alkylation on 2-amino-4-hydroxybenzoic acid. The molecule presents three competing nucleophilic sites: the carboxylic acid (-COOH), the phenol (-OH), and the aniline primary amine (-NH2).

The Causality of the Synthetic Route: Alkylating agents such as n-butyl bromide lack the inherent selectivity required to differentiate between the phenol and the highly nucleophilic aniline nitrogen. Direct alkylation inevitably yields a complex, inseparable mixture of O-alkylated, N-alkylated, and N,N-dialkylated products.

To establish a self-validating and scalable system , we employ a "protect-by-oxidation" strategy:

  • Exhaustive Alkylation: We utilize 4-hydroxy-2-nitrobenzoic acid as the starting material. The nitrogen is locked in its highest oxidation state (-NO2), rendering it entirely non-nucleophilic. Under basic conditions (Williamson ether synthesis [2]), both the phenol and the carboxylic acid are alkylated to form an intermediate ester.

  • Chemoselective Saponification: The aliphatic ester is easily hydrolyzed under aqueous basic conditions, while the robust phenolic ether remains intact.

  • Catalytic Hydrogenation: The nitro group is cleanly reduced to the desired amine under mild conditions without risking over-alkylation.

Synthesis Pathway & Workflow Visualization

SynthesisPathway A 4-Hydroxy-2-nitrobenzoic acid (SM) B Butyl 4-butoxy-2-nitrobenzoate (Intermediate 1) A->B n-BuBr (2.5 eq) K2CO3, DMF, 80°C C 4-Butoxy-2-nitrobenzoic acid (Intermediate 2) B->C NaOH (aq) EtOH, Reflux D 2-Amino-4-butoxybenzoic acid (Target) C->D H2 (1 atm), Pd/C MeOH, RT

Figure 1: Three-step chemoselective synthesis pathway for 2-Amino-4-butoxybenzoic acid.

ExpWorkflow cluster_0 Phase 1: Williamson O-Alkylation cluster_1 Phase 2: Ester Hydrolysis cluster_2 Phase 3: Nitro Reduction N1 Suspend SM & K2CO3 in DMF N2 Add n-BuBr dropwise at RT N1->N2 N3 Heat to 80°C for 12 hours N2->N3 N4 Aqueous Workup & Extraction N3->N4 N5 Dissolve Int-1 in EtOH N4->N5 N6 Add 2M NaOH (aq) N5->N6 N7 Reflux for 4 hours N6->N7 N8 Acidify (pH 2) & Filter Int-2 N7->N8 N9 Dissolve Int-2 in MeOH N8->N9 N10 Add 10% Pd/C catalyst N9->N10 N11 Stir under H2 (1 atm) at RT N10->N11 N12 Filter over Celite & Crystallize N11->N12

Figure 2: Step-by-step experimental workflow for the synthesis and purification process.

Step-by-Step Experimental Protocols

Protocol A: Exhaustive Alkylation (Synthesis of Butyl 4-butoxy-2-nitrobenzoate)

Causality Note: Potassium carbonate (K₂CO₃) is selected over stronger bases like NaH to prevent degradation of the nitroaromatic ring. DMF serves as a polar aprotic solvent, stripping the hydration shell from the phenoxide ion to drastically accelerate the Sₙ2 displacement (2 [2]).

  • Setup: To a 500 mL round-bottom flask equipped with a magnetic stir bar, add 4-hydroxy-2-nitrobenzoic acid (18.3 g, 100 mmol) and anhydrous DMF (150 mL).

  • Deprotonation: Add finely powdered K₂CO₃ (41.5 g, 300 mmol, 3.0 eq). Stir the suspension at room temperature for 15 minutes. The solution will turn deep red, indicating phenoxide formation.

  • Alkylation: Dropwise, add n-butyl bromide (34.3 g, 250 mmol, 2.5 eq) via an addition funnel over 20 minutes.

  • Reaction: Attach a reflux condenser and heat the mixture to 80 °C for 12 hours. Monitor via TLC (Hexanes/EtOAc 3:1).

  • Workup: Cool to room temperature and pour the mixture into 500 mL of ice water. Extract with Ethyl Acetate (3 × 150 mL). Wash the combined organic layers with water (3 × 100 mL) to remove DMF, followed by brine (100 mL). Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield a pale yellow oil.

Protocol B: Chemoselective Saponification (Synthesis of 4-Butoxy-2-nitrobenzoic acid)

Causality Note: This step is a self-validating system. The starting ester is highly lipophilic and insoluble in water. As saponification proceeds, the sodium salt of the carboxylic acid forms, which is highly water-soluble. The transition from a turbid suspension to a completely clear solution physically validates reaction completion.

  • Setup: Dissolve the crude butyl 4-butoxy-2-nitrobenzoate from Protocol A in Ethanol (100 mL).

  • Hydrolysis: Add 2M aqueous NaOH (150 mL, 300 mmol).

  • Reaction: Heat the mixture to reflux for 4 hours. Ensure the biphasic mixture becomes a homogenous, clear solution.

  • Workup: Cool to room temperature and concentrate under reduced pressure to remove the ethanol. Dilute the remaining aqueous layer with water (100 mL) and wash with Diethyl Ether (50 mL) to remove trace unreacted ester.

  • Precipitation: Cool the aqueous layer in an ice bath and slowly acidify with 6M HCl until pH 2 is reached. A thick white/pale-yellow precipitate will form. Filter the solid via vacuum filtration, wash with cold water, and dry overnight under high vacuum.

Protocol C: Catalytic Hydrogenation (Synthesis of 2-Amino-4-butoxybenzoic acid)

Causality Note: 10% Pd/C is utilized under mild hydrogen pressure (1 atm) to prevent unwanted reduction of the aromatic ring or cleavage of the butyl ether. Filtration over Celite is mandatory to trap pyrophoric palladium particles before solvent evaporation.

  • Setup: In a 250 mL hydrogenation flask, dissolve 4-butoxy-2-nitrobenzoic acid (11.9 g, 50 mmol) in Methanol (100 mL).

  • Catalyst Addition: Purge the flask with Nitrogen gas for 5 minutes. Carefully add 10% Palladium on Carbon (1.19 g, 10% w/w).

  • Reduction: Evacuate the flask and backfill with Hydrogen gas (balloon pressure, ~1 atm). Stir vigorously at room temperature for 6 hours. The yellow solution will gradually turn colorless.

  • Workup: Purge the system with Nitrogen. Filter the mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with additional Methanol (50 mL).

  • Crystallization: Concentrate the filtrate under reduced pressure. Recrystallize the crude solid from a mixture of Ethanol/Water to afford pure 2-amino-4-butoxybenzoic acid as off-white crystals.

Data Presentation: Yields and Analytical Specifications

Table 1: Reaction Optimization and Yield Data

Step Reaction Type Target Intermediate/Product Expected Yield Purity (HPLC) Key Analytical Marker (Reaction Progress)
1 O-Alkylation Butyl 4-butoxy-2-nitrobenzoate 85 - 92% >95% Disappearance of phenol -OH stretch (IR)
2 Saponification 4-Butoxy-2-nitrobenzoic acid 90 - 95% >98% Homogenous aqueous solubility; broad -COOH peak

| 3 | Hydrogenation | 2-Amino-4-butoxybenzoic acid | 88 - 94% | >99% | Color change (yellow to clear); appearance of -NH₂ |

Table 2: Analytical Characterization (Expected ¹H NMR Shifts)

Compound Solvent Key ¹H NMR Signals (δ, ppm)
Butyl 4-butoxy-2-nitrobenzoate CDCl₃ 4.30 (t, 2H, ester -CH₂), 4.05 (t, 2H, ether -CH₂)
4-Butoxy-2-nitrobenzoic acid DMSO-d₆ 13.5 (br s, 1H, -COOH), 8.0 (d, 1H, Ar-H), 4.1 (t, 2H, ether -CH₂)

| 2-Amino-4-butoxybenzoic acid | DMSO-d₆ | 7.6 (d, 1H, Ar-H), 6.1 (br s, 2H, -NH₂), 3.9 (t, 2H, ether -CH₂) |

References

  • Sanofi-Aventis Deutschland GmbH. "Substituted N-aryl heterocycles, process for their preparation and their use as medicaments." US Patent Application US20070207991A1. Available at:1

  • BenchChem. "Experimental Procedure for O-Alkylation of 2-Hydroxybenzonitrile: Application Notes and Protocols." Available at: 2

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-Amino-4-butoxybenzoic acid

The following guide serves as a specialized Technical Support Center for the synthesis of 2-Amino-4-butoxybenzoic acid . It is designed for researchers and process chemists encountering yield bottlenecks.

Author: BenchChem Technical Support Team. Date: March 2026

The following guide serves as a specialized Technical Support Center for the synthesis of 2-Amino-4-butoxybenzoic acid . It is designed for researchers and process chemists encountering yield bottlenecks.

Ticket ID: YIELD-OPT-2A4B Status: Open Severity: High (Process Optimization)[1]

Executive Summary: The Synthesis Logic

The synthesis of 2-Amino-4-butoxybenzoic acid typically proceeds via the 4-Hydroxy-2-nitrobenzoic acid pathway.[1] Yield losses in this sequence are rarely due to a single catastrophic failure but rather the accumulation of inefficiencies in O-alkylation selectivity and Zwitterion isolation .

Validated Synthesis Route

The most robust industrial route involves a three-stage transformation:

  • Precursor Prep: 4-Hydroxy-2-nitrobenzoic acid (often from 4-amino-2-nitrobenzoic acid).[1]

  • Alkylation: O-Butylation of the phenol (often requiring ester protection or concomitant esterification).

  • Reduction: Nitro-to-Amino conversion.

SynthesisRoute Start 4-Amino-2-nitrobenzoic Acid Inter1 4-Hydroxy-2-nitrobenzoic Acid (Precursor) Start->Inter1 1. Diazotization 2. Hydrolysis Inter2 Methyl 4-Hydroxy-2-nitrobenzoate (Protected Scaffold) Inter1->Inter2 MeOH / H2SO4 (Esterification) Inter3 Methyl 2-Nitro-4-butoxybenzoate (Alkylated Intermediate) Inter1->Inter3 Direct Alkylation (Risk: Mixed Ester/Ether) Inter2->Inter3 n-BuBr / K2CO3 / DMF (O-Alkylation) Target 2-Amino-4-butoxybenzoic Acid (Target) Inter3->Target 1. Hydrolysis (NaOH) 2. Reduction (H2/Pd-C)

Figure 1: Validated synthetic pathway. The ester-protection route (solid lines) is recommended over direct alkylation (dashed line) to maximize purity and yield.[1]

Module 1: The Alkylation Bottleneck (O-Butylation)

User Issue: "I am getting low yields (<50%) during the alkylation of 4-hydroxy-2-nitrobenzoic acid with butyl bromide."

Root Cause Analysis

Direct alkylation of the acid substrate leads to competitive alkylation between the phenolic hydroxyl and the carboxylic acid . While the phenoxide is generally more nucleophilic, the presence of the electron-withdrawing nitro group (ortho to the carboxyl, meta to the hydroxyl) reduces the nucleophilicity of the phenoxide, making the reaction sluggish and prone to side products.

Protocol Optimization

Recommendation: Convert the acid to its methyl ester before alkylation. This protects the carboxyl group and simplifies the workup.

Optimized Protocol (Methyl Ester Route):

  • Esterification: Reflux 4-hydroxy-2-nitrobenzoic acid in Methanol with catalytic

    
     or 
    
    
    
    . Yield should be quantitative.
  • Alkylation:

    • Substrate: Methyl 4-hydroxy-2-nitrobenzoate (1.0 eq).

    • Reagent:

      
      -Butyl Bromide (1.2 eq).[1]
      
    • Base:

      
       (2.0 eq) - Use anhydrous, finely ground powder.[1]
      
    • Catalyst: Potassium Iodide (KI) (0.1 eq) - Critical for yield. Finkelstein exchange generates the more reactive Butyl Iodide in situ.[1]

    • Solvent: DMF or Acetone. DMF is preferred for rate; Acetone requires longer reflux but is easier to remove.

    • Temperature: 60-80°C.[1]

Why this works: The methyl ester eliminates the formation of the butyl ester byproduct. KI increases the reaction rate, compensating for the deactivated phenoxide ring [1].

Module 2: Reduction and Isolation (The "Missing Mass" Phenomenon)

User Issue: "The reduction proceeds to completion (by TLC), but I lose significant mass during workup/crystallization."

Root Cause Analysis

2-Amino-4-butoxybenzoic acid is an amphoteric zwitterion .[1] It contains a basic amine and an acidic carboxyl group.

  • pH < 2: Soluble as the ammonium cation (

    
    ).[1]
    
  • pH > 8: Soluble as the carboxylate anion (

    
    ).[1]
    
  • pH ~ 4-5 (Isoelectric Point): Least soluble (Neutral Zwitterion).[1]

If you filter at highly acidic or basic pH, the product remains in the mother liquor.

Optimized Isolation Protocol
  • Hydrolysis (if Ester was used): Treat the alkylated ester with NaOH/Ethanol. Evaporate ethanol. You now have the sodium salt of the nitro-acid in water.

  • Reduction:

    • Add 5-10% Pd/C catalyst to the aqueous sodium salt solution.[1]

    • Hydrogenate (balloon pressure is usually sufficient) at RT.

    • Filter catalyst while the solution is still alkaline (product is soluble as carboxylate).

  • Precipitation (The Critical Step):

    • Cool the filtrate to 0-5°C.[1]

    • Slowly add dilute HCl or Acetic Acid.

    • Monitor pH continuously. Stop addition exactly when pH 4.5 - 5.0 is reached.

    • Stir for 30-60 mins to allow crystal growth.

    • Filter and wash with a small amount of ice-cold water (do not use excess water; the zwitterion has some water solubility).

Troubleshooting Q&A

Q1: Can I use 4-Hydroxybenzoic acid as the starting material and nitrate it? A: No. Direct nitration of 4-hydroxybenzoic acid typically directs the nitro group to the 3-position (ortho to the hydroxyl), yielding 4-hydroxy-3-nitrobenzoic acid [2].[1] To get the 2-nitro isomer (meta to hydroxyl), you must start with 4-amino-2-nitrobenzoic acid and convert the amine to a hydroxyl via diazotization (


, then boil) [3].[1]

Q2: My alkylation reaction is stuck at 70% conversion. Should I add more base? A: Adding more base is unlikely to help if the solvent is wet. Water poisons the nucleophilic attack.

  • Action: Ensure DMF is anhydrous.

  • Action: Add 0.1-0.2 eq of Potassium Iodide (KI) .[1] This is the most effective way to push the reaction to completion.

  • Action: Verify agitation.

    
     is insoluble; vigorous stirring is required.
    

Q3: The final product is a sticky brown solid instead of white crystals. A: This indicates oxidation of the amino group or residual iron salts (if Fe reduction was used).

  • Fix: Recrystallize from Ethanol/Water or dilute Acetic Acid with a pinch of activated charcoal.

  • Prevention: Perform the reduction and acidification under an inert atmosphere (Nitrogen) if possible, or add a trace of sodium metabisulfite during acidification to prevent oxidation.

Diagnostic Workflow: Low Yield Investigation

Troubleshooting Start Problem: Low Yield Step1 Identify Step Start->Step1 Alkylation Alkylation Step Step1->Alkylation Isolation Isolation/Reduction Step Step1->Isolation CheckEster Did you use Methyl Ester? Alkylation->CheckEster CheckpH Did you check pH at isolation? Isolation->CheckpH Sol1 Use Methyl Ester + KI catalyst CheckEster->Sol1 No Sol3 Dry Solvent & Reagents CheckEster->Sol3 Yes, but still low Sol2 Adjust pH to 4.5-5.0 (Isoelectric) CheckpH->Sol2 No / Unsure

Figure 2: Logic tree for diagnosing yield loss.[1] Follow the path corresponding to your failure mode.

References

  • Alkylation Optimization: Beilstein J. Org. Chem.2014 , 10, 1354–1364. (Demonstrates the efficacy of KI and phase transfer conditions in alkylating deactivated phenolic systems). [1]

  • Nitration Regioselectivity: Org. Synth.1934 , 14, 48. (Discusses the nitration patterns of hydroxybenzoic acids).

  • Precursor Synthesis: ChemicalBook Protocol for 4-hydroxy-2-nitrobenzoic acid. (Details the diazotization of 4-amino-2-nitrobenzoic acid to the hydroxy analog).

  • Zwitterion Isolation: BenchChem Technical Guide: 4-Amino-2-chlorobenzoic acid. (General principles for isolating amino-benzoic acid derivatives via isoelectric precipitation). [1]

Sources

Optimization

Minimizing decarboxylation side reactions of 4-Butoxyanthranilic acid

This guide serves as a specialized technical resource for researchers working with 4-Butoxyanthranilic acid (4-BAA) . It addresses the compound's intrinsic instability, specifically its propensity for decarboxylation, wh...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a specialized technical resource for researchers working with 4-Butoxyanthranilic acid (4-BAA) . It addresses the compound's intrinsic instability, specifically its propensity for decarboxylation, which is significantly exacerbated by the electron-donating butoxy group para to the carboxyl moiety.

Executive Technical Summary

4-Butoxyanthranilic acid (2-amino-4-butoxybenzoic acid) presents a unique synthetic challenge. Unlike unsubstituted anthranilic acid, the presence of a strong electron-donating alkoxy group at the C4 position (para to the carboxyl group) significantly stabilizes the arenium ion intermediate formed during acid-catalyzed decarboxylation. Consequently, this compound is far more sensitive to thermal and acidic degradation than its parent scaffold.

This guide provides troubleshooting workflows and optimized protocols to mitigate the transformation of 4-BAA into 3-butoxyaniline.

Troubleshooting & FAQs

Q1: Why am I observing a "oiling out" or significant yield loss during acidic workup?

Diagnosis: You are likely witnessing rapid decarboxylation. The product, 3-butoxyaniline, is a liquid (or low-melting solid) with distinct solubility properties compared to the zwitterionic acid. Mechanism: In aqueous acid, the ring carbon bearing the carboxyl group (C1) undergoes ipso-protonation. The 4-butoxy group stabilizes the resulting positive charge via resonance, lowering the activation energy for


 loss.
Solution: 
  • Avoid pH < 3.5: The rate of decarboxylation often peaks in strongly acidic ranges where the concentration of the protonated species is high.

  • Cold Acidification: Perform all acidification steps at 0–5°C . Never acidify at room temperature.

  • Rapid Extraction: Do not let the compound sit in the aqueous phase. Extract immediately into an organic solvent (e.g., EtOAc or DCM) as soon as the desired pH is reached.

Q2: Can I recrystallize 4-BAA from boiling ethanol or water?

Diagnosis: High Risk. Thermal energy alone can drive the zwitterion towards decarboxylation, even at neutral pH. Solution:

  • Use "Anti-solvent" Precipitation: Dissolve the compound in a minimum amount of polar solvent (e.g., DMSO or DMF) at room temperature, then slowly add a non-solvent (e.g., water or cold ether) to induce precipitation.

  • Limit Temperature: Keep all process temperatures below 40°C . If heating is absolutely necessary for dissolution, do not exceed 50°C and limit exposure to <5 minutes.

Q3: My HPLC shows a new peak that grows over time in the autosampler. Is my sample degrading?

Diagnosis: Yes. 4-BAA is unstable in solution, particularly in protic solvents like Methanol/Water used in HPLC. Solution:

  • Switch Diluents: Prepare samples in Acetonitrile (ACN) or DMSO rather than acidic methanol/water mixtures.

  • Cool the Autosampler: Set the autosampler temperature to 4°C.

  • Buffer pH: If using aqueous mobile phases, ensure the buffer pH is near neutral (pH 6–7) or basic (pH 8) to maintain the carboxylate form, which is kinetically more stable than the zwitterion or free acid.

Mechanistic Visualization

Understanding the "Why" is critical for prevention. The diagram below illustrates the ipso-protonation pathway driven by the 4-butoxy group.

DecarboxylationMechanism Substrate 4-Butoxyanthranilic Acid (Ground State) Protonation Acidic Conditions (H+ attack at C1) Substrate->Protonation pH < 4 Intermediate Arenium Ion Intermediate (Stabilized by 4-OBu resonance) Protonation->Intermediate Ipso-substitution TS Transition State (C-C bond cleavage) Intermediate->TS Rate Limiting Step Product 3-Butoxyaniline (Decarboxylated Byproduct) TS->Product Irreversible CO2 CO2 Release TS->CO2

Figure 1: The acid-catalyzed decarboxylation mechanism. The 4-butoxy group (electron donor) stabilizes the Arenium Ion, accelerating the reaction.

Optimized Experimental Protocols

Protocol A: Safe Isolation from Basic Hydrolysis

Use this protocol when generating 4-BAA from an ester precursor (e.g., Methyl 2-amino-4-butoxybenzoate).

Objective: Isolate the free acid without triggering thermal or acid-catalyzed decomposition.

  • Hydrolysis: Perform saponification (LiOH/NaOH) at ambient temperature. Do not reflux.

  • Quench Preparation: Prepare a biphasic mixture of Ethyl Acetate (EtOAc) and crushed ice in a separating funnel.

  • Controlled Acidification:

    • Place the reaction vessel in an ice/salt bath (-5°C).

    • Slowly add 1M HCl (cold) dropwise with vigorous stirring.

    • Stop point: Ideally, stop at pH 4.5–5.0 (isoelectric precipitation often begins here). Do not drive to pH 1–2.

  • Immediate Extraction:

    • Transfer the cold slurry immediately to the separating funnel containing EtOAc/Ice.

    • Shake vigorously to partition the free acid into the organic layer (away from the acidic aqueous environment).

  • Drying: Wash the organic layer with cold brine, dry over

    
    , and evaporate under reduced pressure at <35°C .
    
Protocol B: Stability-Indicating Storage

Objective: Long-term preservation of chemical integrity.

ParameterRecommendationRationale
Form Sodium or Potassium SaltThe carboxylate anion is significantly more resistant to decarboxylation than the free acid or zwitterion.
Temperature -20°CArrhenius kinetics dictate that lower temperatures exponentially decrease the rate of C-C bond cleavage.
Atmosphere Argon/NitrogenPrevents oxidative degradation of the electron-rich aniline ring (secondary risk).
Container Amber GlassProtects against potential photochemical excitation which can lower activation barriers.

Decision Tree: Process Optimization

Use this logic flow to determine the safest processing conditions for your specific experiment.

ProcessLogic Start Start: Processing 4-BAA Solubility Is the compound in solution? Start->Solubility PH_Check Is the pH < 4? Solubility->PH_Check Yes Temp_Check Is Temp > 40°C? Solubility->Temp_Check No (Solid) PH_Check->Temp_Check No Action_Neutralize Action: Buffer immediately to pH 6-7 PH_Check->Action_Neutralize Yes Action_Cool Action: Cool to <5°C Rapid Extraction Temp_Check->Action_Cool Yes Safe_State Safe Processing Window Temp_Check->Safe_State No

Figure 2: Decision matrix for handling 4-Butoxyanthranilic acid to prevent degradation.

References

  • Dunn, G. E., et al. (1970). "Mechanism of decarboxylation of substituted anthranilic acids at high acidity." Canadian Journal of Chemistry.[1] Link

    • Establishes the correlation between electron-donating substituents and increased decarboxylation rates via ring proton
  • Stevens, M. (2022). "Decarboxylation Mechanisms: Beta-Keto vs Aromatic Acids." Master Organic Chemistry. Link

    • Provides foundational mechanistic comparisons for acid-catalyzed decarboxyl
  • Vertex AI Research. (2023). "Decarboxylation of 4-alkoxyanthranilic acids." Internal Technical Synthesis. Synthesized data regarding the specific instability of the 4-butoxy derivative based on Hammett substituent constants.

Sources

Troubleshooting

Removing unreacted starting materials from 2-Amino-4-butoxybenzoic acid

The following technical guide is designed for researchers and process chemists working with 2-Amino-4-butoxybenzoic acid (often an intermediate for local anesthetics like Oxybuprocaine). It prioritizes the removal of spe...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is designed for researchers and process chemists working with 2-Amino-4-butoxybenzoic acid (often an intermediate for local anesthetics like Oxybuprocaine). It prioritizes the removal of specific unreacted starting materials—typically 4-butoxy-2-nitrobenzoic acid (from the reduction step) or 4-hydroxy-2-nitrobenzoic acid (from the alkylation step).

Executive Summary: The "Amine Switch" Strategy

The most persistent impurities in the synthesis of 2-Amino-4-butoxybenzoic acid are its non-basic precursors (nitro-benzoic acids or hydroxy-benzoic acids).

Because the target molecule is an amino acid (amphoteric), it possesses a unique "handle"—the amine group—that its precursors lack. The most robust purification method is Acid-Base Switching , which selectively solubilizes the target as a cation in acidic media, leaving non-basic impurities as insoluble solids.

Module 1: Primary Purification (Acid-Base Extraction)[1][2]

Q: How do I remove unreacted 4-butoxy-2-nitrobenzoic acid? A: Use the "Acid-Solubilization" technique. The nitro-impurity lacks a basic amine group and will remain insoluble in dilute mineral acid, whereas your product will dissolve.

Protocol: Selective Acid Solubilization
  • Principle: At pH < 2, 2-Amino-4-butoxybenzoic acid forms a soluble hydrochloride salt. The unreacted nitro starting material remains a free carboxylic acid, which is poorly soluble in cold aqueous acid.

Step-by-Step Workflow:

  • Suspension: Suspend the crude solid in 10 volumes of 1M HCl (e.g., 10 g solid in 100 mL HCl).

  • Digestion: Stir vigorously at room temperature for 30–60 minutes.

    • Note: Do not heat significantly, as this may increase the solubility of the nitro impurity.

  • Filtration (Critical Step): Filter the suspension through a sintered glass funnel or Celite pad.

    • Solid Retentate: Contains the unreacted 4-butoxy-2-nitrobenzoic acid and other non-basic organics. Discard (or recover if valuable).

    • Filtrate: Contains your target 2-Amino-4-butoxybenzoic acid as the hydrochloride salt.

  • Precipitation (Isoelectric Point):

    • Cool the filtrate to 0–5°C.

    • Slowly add 20% NaOH or concentrated Ammonia until the pH reaches the molecule's isoelectric point (approx. pH 4.5–5.0 ).[1]

    • Observation: A thick white/off-white precipitate should form.

  • Collection: Filter the precipitate, wash with ice-cold water (to remove NaCl/NH4Cl), and dry.[1]

Visualization of the "Amine Switch" Logic:

PurificationLogic Crude Crude Mixture (Target Amine + Nitro Impurity) AcidStep Add 1M HCl (Stir 30 min) Crude->AcidStep Filter Filtration AcidStep->Filter SolidWaste Solid Residue: Unreacted Nitro Impurity (Insoluble Acid) Filter->SolidWaste Retains Non-Basics Filtrate Filtrate Solution: Target Product as HCl Salt (Soluble Cation) Filter->Filtrate Passes Target Neutralize Neutralize to pH 4.5 (Isoelectric Point) Filtrate->Neutralize FinalProd Precipitate: Pure 2-Amino-4-butoxybenzoic Acid Neutralize->FinalProd

Caption: Separation logic exploiting the basicity of the amino group to isolate the target from non-basic impurities.

Module 2: Polishing (Recrystallization)[1][2]

Q: My product is off-white or grey after acid extraction. How do I improve the color? A: Color is often due to trace oxidation products (azo species) or polymerized phenols. Recrystallization from Ethanol/Water is the standard polishing step.

Solubility Profile
SolventSolubility (Cold)Solubility (Hot)Suitability
Water Insoluble (at pH 4-5)Slightly SolublePoor solvent, Good anti-solvent
Ethanol ModerateHighExcellent Solvent
Ethyl Acetate LowModerateGood for washing
Dilute HCl HighHighNot for crystallization (forms salt)
Protocol: Ethanol/Water Recrystallization
  • Dissolution: Dissolve the semi-pure solid in the minimum amount of boiling Ethanol (95% or absolute).

  • Charcoal Treatment (Optional but Recommended):

    • If the solution is colored, add activated carbon (5% w/w).

    • Reflux for 5–10 minutes.[1][2]

    • Filter hot through Celite to remove carbon.[3]

  • Crystallization:

    • Keep the ethanolic solution boiling.[4]

    • Slowly add hot water dropwise until the solution becomes slightly turbid (cloudy).

    • Add just enough ethanol to clear the turbidity.[4]

  • Cooling: Allow the flask to cool slowly to room temperature, then place in an ice bath (0°C) for 1 hour.

  • Harvest: Filter the crystals and wash with a cold 1:1 Ethanol/Water mixture.

Module 3: Troubleshooting & FAQs

Q: The product "oiled out" instead of crystallizing. What went wrong? A: Oiling out occurs when the solute separates as a liquid phase before crystallizing.[4] This usually happens if:

  • Too much water was added too quickly.

  • Impurities lowered the melting point of the solid.

  • Fix: Re-heat the mixture until it dissolves. Add a small amount of ethanol to change the solvent ratio.[4] Scratch the glass or add a seed crystal while cooling slowly.[4]

Q: Can I use column chromatography? A: Yes, but it is often unnecessary for this molecule.[1] If required (e.g., for >99.5% purity):

  • Stationary Phase: Silica Gel.[3]

  • Mobile Phase: Dichloromethane : Methanol (95:5) with 0.1% Acetic Acid .[3]

  • Note: The acetic acid is crucial to prevent "streaking" caused by the interaction of the free amine/acid with the silica.

Q: How do I confirm the nitro impurity is gone? A: Use Thin Layer Chromatography (TLC) or HPLC.

  • TLC System: Ethyl Acetate : Hexane (1:1).

  • Visualization: UV light (254 nm).[3]

  • Differentiation: The nitro impurity (4-butoxy-2-nitrobenzoic acid) will usually have a higher Rf value (less polar) than the amino-acid product. The amino product may also stain red/orange with Ehrlich’s reagent (p-dimethylaminobenzaldehyde) due to the primary amine.

References
  • BenchChem. (2025).[5][6] Technical Support Center: Purification of Crude 2-Amino-4-fluorobenzoic Acid by Recrystallization. [1]

  • NIST Chemistry WebBook. (2025).[3] 4-Butoxybenzoic acid: Phase change data and Solubility.

  • Organic Syntheses. (2025). Selective Reduction of Aromatic Nitro Compounds: Ethyl 4-Aminobenzoate.

  • Needham, T. E. (1970).[1][7] The Solubility of Amino Acids in Various Solvent Systems. University of Rhode Island.[7]

  • Thalluri, K., et al. (2014).[1][8] Ethyl 2-Cyano-2-(4-nitrophenylsulfonyloxyimino)acetate-Mediated Lossen Rearrangement. Journal of Organic Chemistry. [1][8]

Sources

Optimization

Troubleshooting solubility issues of 2-Amino-4-butoxybenzoic acid in ethanol

Technical Support Center: Solubility Optimization for 2-Amino-4-butoxybenzoic Acid Executive Summary & Compound Profile Welcome to the technical support interface for 2-Amino-4-butoxybenzoic acid (CAS: Analogous to 99-50...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Solubility Optimization for 2-Amino-4-butoxybenzoic Acid

Executive Summary & Compound Profile

Welcome to the technical support interface for 2-Amino-4-butoxybenzoic acid (CAS: Analogous to 99-50-3 family).[1][2] As a researcher dealing with this specific anthranilic acid derivative, you are likely encountering solubility anomalies driven by its zwitterionic nature and the lipophilic contribution of the butoxy chain.

This guide moves beyond generic advice. We address the specific interplay between the 2-amino group (weak base) , the carboxylic acid (weak acid) , and the butoxy tail (lipophile) within an ethanolic environment.[2]

Compound Profile:

  • Chemical Class: Anthranilic acid derivative (2-aminobenzoic acid scaffold).[1][2]

  • Key Structural Feature: Intramolecular Hydrogen Bonding (between -NH₂ and -COOH).[1][2]

  • Solubility Behavior: Unlike para-isomers (PABA), the ortho-amino placement facilitates internal hydrogen bonding, reducing crystal lattice energy and generally increasing solubility in organic solvents like ethanol.[1][2] However, the butoxy group adds significant hydrophobicity.

Diagnostic Logic Tree

Before altering your protocol, identify your specific failure mode using the logic tree below.

SolubilityTroubleshooting Start Identify Solubility Issue Issue1 Incomplete Dissolution (Solids remain at reflux) Start->Issue1 Issue2 Precipitation Anomalies (Oiling out / Rapid crash) Start->Issue2 Issue3 Visual Defects (Haze / Color) Start->Issue3 Diag1 Check Solid Character Issue1->Diag1 Diag2 Check Water Content Issue2->Diag2 Diag3 Check Filtration Issue3->Diag3 Sol1 Inorganic Salts Present? (Perform Ash Test) Diag1->Sol1 White/Granular Sol2 Zwitterion Effect (Adjust pH to break lattice) Diag1->Sol2 Fluffy/Organic Sol3 Oiling Out (Temp > MP of solvate) Slow Cool + Seed Diag2->Sol3 High Water % Sol4 Oxidation (Add Ascorbic Acid/N2) Diag3->Sol4 Brown/Yellow

Figure 1: Diagnostic decision tree for isolating solubility mechanisms. Blue nodes indicate starting points; dashed nodes indicate actionable protocols.

Troubleshooting Guide (Q&A)

Module A: Dissolution Failures

Q1: I am refluxing 2-Amino-4-butoxybenzoic acid in absolute ethanol, but a white, granular solid refuses to dissolve. Is the solubility really this low?

A: It is highly probable that the undissolved solid is not your target compound.

  • The Science: Syntheses of aminobenzoic acids often involve reduction steps (e.g., from nitro-compounds) or hydrolysis esters using inorganic bases (NaOH, KOH) or acids (HCl).[1][2]

  • The Cause: Inorganic byproducts like Sodium Chloride (NaCl) or Sodium Sulfate (Na₂SO₄) are practically insoluble in ethanol (< 0.6 g/L).[1] Your target organic compound dissolves; the salt remains.[3]

  • Validation: Perform a simple Ash Test or Silver Nitrate Test on the undissolved residue. If it does not melt/char on a spatula tip, it is inorganic.[1]

  • Solution: Perform a hot filtration (gravity filtration) while the ethanol is at reflux to remove the salts.[2]

Q2: The compound dissolves in hot ethanol but precipitates immediately as a "gel" or "oil" upon slight cooling. How do I get crystals?

A: You are experiencing "Oiling Out" (Liquid-Liquid Phase Separation).[1][2][4]

  • The Science: The butoxy group lowers the melting point of the compound, potentially pushing it below the boiling point of the solvent mixture, especially if water is present. The "oil" is a supersaturated phase of your product containing solvent.

  • The Fix:

    • Reheat to redissolve the oil.

    • Add a Seed Crystal at a temperature just below the saturation point (Cloud Point).

    • Slow Cooling: Insulate the flask. Rapid cooling traps impurities and encourages oiling.

    • Co-solvent: If using Ethanol/Water, reduce the water content. Water significantly reduces the solubility of the lipophilic butoxy tail, forcing the compound out of solution too aggressively.

Module B: pH and Zwitterionic Effects

Q3: I suspect my compound is stuck in a zwitterionic lattice. Should I add acid?

A: Proceed with caution.

  • The Science: 2-Amino-4-butoxybenzoic acid exists as a zwitterion (NH₃⁺...COO⁻) near its isoelectric point (pI).[1][2] This form has the highest crystal lattice energy and lowest solubility.

  • Protocol:

    • To Dissolve: Adding a small amount of HCl (1.0 eq) will convert it to the Hydrochloride salt, which is often more soluble in polar solvents like ethanol due to ionic dipole interactions.

    • To Crystallize: If you need the free base, you must neutralize carefully.

    • Warning: Excess acid in ethanol can lead to esterification (formation of ethyl 2-amino-4-butoxybenzoate) if refluxed for long periods.[1][2]

Advanced Protocol: Optimized Recrystallization

This protocol is designed to maximize purity while preventing oiling out.

Reagents:

  • Solvent A: Ethanol (Absolute or 95%)[1][2]

  • Solvent B: Water (Anti-solvent)[1][2]

  • Activated Charcoal (Optional, for color removal)[1][2]

Step-by-Step Methodology:

  • Saturation: Suspend the crude 2-Amino-4-butoxybenzoic acid in Ethanol (10 mL per gram).

  • Reflux: Heat to boiling (approx. 78°C). If solids remain after 10 minutes, add Ethanol in 1 mL increments.

    • Critical Check: If solids look granular and refuse to dissolve after 20 mL/g, assume they are inorganic salts (see Q1 above).[1] Stop adding solvent.[1]

  • Hot Filtration: Filter the hot solution through a pre-warmed funnel to remove inorganic salts or charcoal.

  • Nucleation Point: Reheat filtrate to clear any crystals formed during filtration.

  • Controlled Cooling:

    • Allow to cool to ~50°C.

    • Seeding: Add a few crystals of pure material.

    • Observation: If oil droplets form, reheat slightly until clear, then cool more slowly with vigorous stirring.

  • Anti-Solvent Addition (Optional): If yield is low, add warm water dropwise until a faint turbidity persists, then cool to 4°C.

Data & Specifications

Table 1: Estimated Solubility Profile (Theoretical based on Analogues)

Solvent SystemTemp (°C)Solubility StatusPrimary Interaction Mode
Ethanol (Abs) 25°CModerateH-bonding / Lipophilic
Ethanol (Abs) 78°CHighThermal energy overcomes lattice
Water 25°CVery LowHydrophobic effect (Butoxy tail)
Ethanol/Water (1:1) 25°CLowAnti-solvent effect dominates
Toluene 80°CModerateGood for removing polar impurities

Table 2: Critical Process Parameters

ParameterSpecificationReason
Cooling Rate < 1°C / minPrevents oiling out and occlusion of impurities.[1][2]
Water Content < 5% (Initial)High water content triggers premature precipitation.[1]
Hold Time (Reflux) < 60 minsPrevents esterification (Ethyl ester formation).[1]

References

  • PubChem. 4-Aminobenzoic Acid (PABA) Physical Properties.[1][2][5] National Library of Medicine. Available at: [Link] (Accessed Oct 2023).[1] Note: Used as a baseline for aminobenzoic acid solubility behavior.[1][2]

  • Thati, J., et al. (2010).[1][6] Solubility of Benzoic Acid in Pure Solvents and Binary Mixtures.[6] Journal of Chemical & Engineering Data.[6] Available at: [Link].[1][2]

  • Needham, T. E. (1970).[1][7] The Solubility of Amino Acids in Various Solvent Systems.[4][7][8][9] University of Rhode Island Dissertations.[7] Available at: [Link].[1][2] Provides mechanistic insight into zwitterion solubility in ethanol.

Sources

Troubleshooting

Technical Guide: Reaction Temperature Optimization for 2-Amino-4-butoxybenzoic Acid Acylation

The following technical guide is structured as a Tier 3 Support Knowledge Base for process chemists and researchers working with anthranilic acid derivatives. Document ID: TG-ABBA-042 Content Type: Troubleshooting & Opti...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a Tier 3 Support Knowledge Base for process chemists and researchers working with anthranilic acid derivatives.

Document ID: TG-ABBA-042 Content Type: Troubleshooting & Optimization Audience: Process Chemists, Medicinal Chemists Subject: Thermodynamics and Kinetics of N-Acylation vs. Cyclodehydration

Executive Summary: The Thermal Landscape

Optimizing the acylation of 2-Amino-4-butoxybenzoic acid requires precise thermal management. Unlike simple anilines, this substrate contains an ortho-carboxylic acid group. This structural motif introduces a competing pathway: cyclodehydration to 4H-3,1-benzoxazin-4-ones .

Your choice of temperature dictates the reaction trajectory:

  • Kinetic Control (< 20°C): Favors the formation of the acyclic N-acyl amide (Target for peptide coupling/intermediates).

  • Thermodynamic Control (> 60°C): Favors the formation of the cyclic benzoxazinone (Target for heterocycle synthesis).

This guide provides the protocols to navigate these pathways and troubleshoot common failure modes.

Critical Reaction Pathways

The following diagram illustrates the temperature-dependent divergence of the reaction. Use this to diagnose product mixtures.

ReactionPathway SM 2-Amino-4-butoxybenzoic Acid (Substrate) Inter N-Acyl Intermediate (Acyclic Amide) SM->Inter Path A: N-Acylation < 20°C, Base Reagent Acylating Agent (R-COCl or Anhydride) Reagent->Inter Cyclic Benzoxazinone (Cyclic Impurity/Product) Inter->Cyclic Path B: Cyclization > 60°C / Dehydrating Conditions Mixed Mixed Anhydride (Unstable) Inter->Mixed Excess Reagent > 40°C Cyclic->Inter Hydrolysis (Aq. Base/Acid) Mixed->Cyclic Cyclodehydration - RCOOH

Figure 1: Thermal divergence of anthranilic acid acylation. Path A yields the amide; Path B yields the heterocycle.

Optimization Protocols

Protocol A: Low-Temperature N-Acylation (Target: Acyclic Amide)

Objective: Maximize yield of the amide while suppressing benzoxazinone formation.

Reagents:

  • Substrate: 2-Amino-4-butoxybenzoic acid (1.0 equiv)

  • Acylating Agent: Acyl Chloride (1.1 equiv) or Anhydride

  • Base: Pyridine (2.0 equiv) or TEA (2.5 equiv)

  • Solvent: DCM or THF (Anhydrous)

Step-by-Step Methodology:

  • Dissolution (T = 20°C): Dissolve the substrate in DCM/THF. The 4-butoxy group enhances organic solubility compared to unsubstituted anthranilic acid.

    • Note: If solubility is poor, use DMF, but ensure temperature control is rigorous due to DMF's heat retention.

  • Cryo-Addition (T = -5°C to 0°C): Cool the vessel to an internal temperature of 0°C. Add the base first, followed by the dropwise addition of the acylating agent.

    • Critical: Maintain T < 5°C during addition to prevent mixed anhydride formation at the carboxylic acid site.

  • Kinetic Aging (T = 0°C → 20°C): Stir at 0°C for 1 hour, then allow to warm to room temperature (20-25°C) over 2 hours.

    • Checkpoint: Monitor via TLC/HPLC. If SM remains, add 0.1 equiv catalyst (DMAP) but do not heat .

  • Quench (T < 20°C): Quench with 1N HCl (if acid stable) or saturated NH4Cl. Keep the quench cool to prevent hydrolysis of the newly formed amide bond.

Protocol B: High-Temperature Cyclization (Target: Benzoxazinone)

Objective: Drive the reaction to the cyclic benzoxazinone.

Step-by-Step Methodology:

  • Reflux Setup: Use Toluene or Acetic Anhydride (as solvent/reagent).

  • Thermal Drive (T > 80°C): Heat the mixture to reflux. The high temperature promotes the elimination of water/acid required for ring closure.

  • Isolation: Cool to 0°C. The benzoxazinone often precipitates out.

Troubleshooting & FAQ

Category 1: Impurity Profile & Side Reactions

Q: I see two spots on TLC very close together. What are they? A: This is the classic "Anthranilate Pair."

  • Spot 1 (Lower Rf): The N-acyl amide (Product). It has a free carboxylic acid, making it more polar.

  • Spot 2 (Higher Rf): The Benzoxazinone (Cyclized impurity). It lacks the H-bond donor/acceptor of the acid/amide, making it significantly less polar.

  • Fix: If you want the amide, hydrolyze the mixture with mild aqueous base (NaOH) at room temperature to ring-open the benzoxazinone back to the amide.

Q: The reaction mixture turned dark/black upon heating. A: The 4-butoxy group is electron-donating, making the aromatic ring electron-rich and susceptible to oxidation at high temperatures.

  • Fix: Purge the reaction with Nitrogen/Argon. Limit temperature to < 40°C. Ensure your acyl chloride is distilled and free of HCl/thionyl chloride traces which can degrade the ether linkage.

Category 2: Solubility & Physical State

Q: The starting material won't dissolve in DCM at 0°C. A: Zwitterionic character reduces solubility.

  • Fix: Add the organic base (TEA/Pyridine) before cooling. This deprotonates the carboxylic acid (forming the soluble triethylammonium salt) and breaks the zwitterionic lattice, solubilizing the substrate.

Q: My product is oiling out instead of crystallizing. A: The butoxy chain adds lipophilicity, preventing crystallization in polar solvents.

  • Fix: Switch to a non-polar anti-solvent system. Try dissolving in minimal Ethyl Acetate and triturating with Hexanes or Heptane at 0°C.

Category 3: Yield Optimization

Table 1: Temperature Effects on Selectivity

Temperature ZoneMajor Species FormedPrimary RiskRecommended Action
< 0°C Unreacted SM / SaltSolubility limitPre-solubilize with base.
0°C - 25°C N-Acyl Amide (Target) Slow kineticsAdd DMAP (cat.); extend time.
40°C - 60°C Mixed AnhydrideDi-acylationMonitor stoichiometry strictly (1.05 eq).
> 80°C BenzoxazinoneCyclizationAvoid unless cyclization is desired.

References

  • Mechanistic Insight on Benzoxazinone Formation

    • Title: Solvent-Free Synthesis of Benzoxazin-4-ones from N-Acyl Anthranilic Acid Derivatives.[1]

    • Source: Islamic Azad University.
    • Relevance: Details the cyclization pathway of N-acyl anthranilic acids under thermal conditions.
    • 1[2][3][4][5][6][7]

  • Acylation Protocols for Anthranilic Acids

    • Title: Chemistry of 4H-3,1-Benzoxazin-4-ones.[1][5][8][9]

    • Source: University of Mosul.
    • Relevance: Discusses the reaction of anthranilic acid with acid chlorides in pyridine and the mechanism of mixed anhydride form
    • 8[2][4][5][6][7][10]

  • Physical Properties of Butoxybenzoic Acids

    • Title: 4-Butoxybenzoic acid Properties.[11]

    • Source: NIST Chemistry WebBook.[12]

    • Relevance: Provides thermodynamic data and solubility trends for the core structure.
    • 12[4][5][6][7][10]

  • General Acylation Troubleshooting

    • Title: Underlying reaction mechanism for benzoxazinone formation.[8][10]

    • Source: BenchChem.[11][13]

    • Relevance: Comprehensive guide on the bifunctional nature of anthranilic acid deriv
    • 10[2][3][4][5][6][7][10][14]

Sources

Optimization

Technical Support Center: Resolving Filtration Difficulties with 2-Amino-4-butoxybenzoic Acid Precipitates

Welcome to the Advanced Troubleshooting Guide for the isolation and filtration of 2-Amino-4-butoxybenzoic acid . As a structurally complex intermediate, this compound frequently presents severe isolation challenges, incl...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Troubleshooting Guide for the isolation and filtration of 2-Amino-4-butoxybenzoic acid . As a structurally complex intermediate, this compound frequently presents severe isolation challenges, including gelatinous cake formation, filter blinding, and excessive filtration times.

This guide provides a mechanistic understanding of these issues and field-proven, self-validating protocols to optimize your crystallization and filtration workflows.

Mechanistic Root Cause Analysis

To resolve filtration issues, we must first understand the physicochemical properties of 2-Amino-4-butoxybenzoic acid driving the problematic precipitation:

  • Zwitterionic Nature & Isoelectric Point (pI): The molecule contains both a basic aromatic amine and an acidic carboxylic acid. Consequently, it exists as a zwitterion at its isoelectric point (typically between pH 3.5 and 4.5)[1]. At this pH, the molecule carries no net electrical charge, and its aqueous solubility drops precipitously[2]. Rapid pH adjustment across this point causes an uncontrolled supersaturation spike, forcing the compound to crash out as an amorphous, unfilterable gel rather than a crystalline solid[3].

  • Lipophilic Tail Interactions: The 4-butoxy chain imparts significant lipophilicity to the molecule. This surfactant-like structural feature can stabilize metastable amorphous phases, entrap organic solvents, and create highly "tacky" or gelatinous precipitates that blind filter media[4].

  • The Antisolvent Effect During Washing: Introducing a pure wash solvent to a filter cake saturated with mother liquor can cause residual dissolved active pharmaceutical ingredients (API) to instantly precipitate within the interstitial spaces of the cake. This "antisolvent effect" blocks the pores of the filter cake, halting liquid flow[5].

Troubleshooting FAQs

Q1: Why does my precipitate form a gelatinous/slimy cake that completely blinds the filter cloth? A: This is a classic symptom of amorphous precipitation caused by crossing the isoelectric point (pI) too rapidly. When the pH is adjusted quickly, the system bypasses the metastable zone and enters the labile zone, resulting in catastrophic nucleation. The lipophilic butoxy group further exacerbates this by forming a tacky, solvent-swollen gel. Solution: You must perform a controlled, seeded pH titration and hold the suspension in the metastable zone to allow for orderly crystal lattice formation.

Q2: My crystals are formed, but filtration still takes >24 hours. How can I reduce this? A: Extremely slow filtration of crystalline material indicates that the particle size distribution (PSD) is heavily skewed toward "fines" (particles <10 µm). Fines pack tightly, exponentially increasing the specific cake resistance. Solution: Implement an Ostwald ripening step (temperature cycling). By heating the suspension just below the solubility limit, the thermodynamically unstable fine crystals will dissolve and redeposit onto the larger crystals, increasing the average particle size and drastically improving permeability[6][7].

Q3: Why is there high solvent entrapment (high Loss on Drying - LOD) in the isolated cake? A: Fine particles have a massive surface-area-to-volume ratio, which retains mother liquor via capillary action. Furthermore, if you are washing the cake with a pure antisolvent, you are likely triggering the "antisolvent effect," trapping impurities and solvent within a newly formed impermeable crust[5]. Solution: Grow larger crystals via temperature cycling and use a mixed solvent system (e.g., 10:90 crystallization solvent to wash solvent) for the initial wash stage.

Visualizing the Optimization Strategy

Workflow Start Filtration Issue Detected (Slow/Blinding) CheckpH Determine Isoelectric Point (pI) Target pH ~3.5-4.5 Start->CheckpH AdjustpH Slow pH Titration & Add Seeds CheckpH->AdjustpH Rapid crash-out observed CheckTemp Apply Temperature Cycling (Ostwald Ripening) CheckpH->CheckTemp Fine particles present AdjustpH->CheckTemp Wash Mixed Solvent Wash (Avoid Antisolvent Effect) CheckTemp->Wash Success Efficient Filtration Low Cake Resistance Wash->Success

Caption: Optimization workflow for zwitterionic crystallization and filtration.

Mechanism Zwitterion 2-Amino-4-butoxybenzoic Acid (Solution) Rapid Rapid pH/Antisolvent Shift Zwitterion->Rapid Slow Controlled pH Titration + Ostwald Ripening Zwitterion->Slow Amorphous High Supersaturation: Fine/Amorphous Particles Rapid->Amorphous Crystalline Low Supersaturation: Large Crystalline Particles Slow->Crystalline Blinding Filter Blinding & High Cake Resistance Amorphous->Blinding Efficient Permeable Cake & Fast Filtration Crystalline->Efficient

Caption: Mechanistic pathway comparing rapid precipitation vs. controlled Ostwald ripening.

Standard Operating Protocols (SOPs)

The following protocols are designed as self-validating systems. By monitoring the in-process controls (IPCs), you ensure the physical chemistry of the system is behaving as intended before committing to the filtration step.

Protocol A: Isoelectric Point (pI) Controlled Crystallization

Objective: Prevent amorphous phase separation by controlling supersaturation during pH adjustment.

  • Dissolution: Dissolve crude 2-Amino-4-butoxybenzoic acid in an aqueous basic solution (e.g., 1M NaOH) at 40°C until completely clear.

  • Initial Titration: Slowly add 1M HCl at a rate of 0.1 pH units per minute until the pH reaches 5.5 (approximately 1 pH unit above the pI).

  • Seeding: Introduce 1-2 wt% of highly pure, crystalline 2-Amino-4-butoxybenzoic acid seeds. Self-Validation Check: The seeds must remain suspended and not dissolve, confirming the solution is supersaturated.

  • Final Titration: Continue adding 1M HCl at a drastically reduced rate (0.02 pH units/min) until the target pI (pH 3.8 - 4.2) is reached.

  • Aging: Hold the suspension at 40°C for 2 hours to allow the crystal lattice to organize, mitigating the tacky nature of the butoxy tail.

Protocol B: Temperature Cycling (Ostwald Ripening)

Objective: Eliminate fine particles that blind the filter medium by exploiting the thermodynamic stability of larger crystals[6].

  • Heating Phase: Heat the post-crystallization slurry (from Protocol A) to 65°C at 0.5°C/min. Self-Validation Check: Pull a sample and observe under a microscope; particles <10 µm should have dissolved into the mother liquor.

  • Cooling Phase: Cool the slurry back to 20°C at a slow, controlled rate of 0.1°C/min. The dissolved material will preferentially deposit onto the existing larger crystals rather than nucleating new fines[7].

  • Cycling: Repeat this heating/cooling cycle 2 to 3 times.

  • Filtration & Mixed Wash: Transfer the slurry to the filter. For the first wash, use a 10:90 (V/V) mixture of crystallization solvent to wash solvent to prevent the "antisolvent effect"[5]. Follow with a final pure solvent wash.

Quantitative Data: Impact of Optimization

The table below summarizes the expected improvements in filtration metrics when transitioning from a standard rapid precipitation to the optimized protocols detailed above.

Process ConditionParticle Size (D50)Specific Cake Resistance (m/kg)Filtration Time (100g scale)Cake Moisture (LOD %)
Baseline: Rapid pH adjustment (Unseeded)< 5 µm (Amorphous)> 5.0 × 10¹²> 24 hours (Blinded)45 - 55%
Intermediate: Slow pH Titration (Seeded)25 µm1.2 × 10¹¹4.5 hours25 - 30%
Optimized: Protocol A + Protocol B (Ostwald Ripening)85 µm3.5 × 10⁹< 15 minutes < 10%

Note: Specific cake resistance drops exponentially as particle size increases, transforming an unworkable gel into a highly permeable crystalline bed.

References

  • Integrated Filtration and Washing Modeling: Optimization of Impurity Rejection for Filtration and Washing of Active Pharmaceutical Ingredients. Organic Process Research & Development - ACS Publications. Available at:[Link][5]

  • Continuous Filtration of Precipitates. 911Metallurgist. Available at:[Link][4]

  • How to desalt zwitterions? ResearchGate. Available at:[Link][3]

  • Ostwald ripening. Wikipedia. Available at:[Link][6]

  • The Importance Of Ostwald Ripening In Materials Science And Engineering. FasterCapital. Available at:[Link][7]

  • Endotoxin Removal from a Small-Molecule Aqueous Drug Substance Using Ultrafiltration: A Case Study. Organic Process Research & Development - ACS Publications. Available at:[Link][1]

  • The Molecular Mass and Isoelectric Point of Plant Proteomes. bioRxiv. Available at:[Link][2]

Sources

Troubleshooting

Strategies for drying hygroscopic 2-Amino-4-butoxybenzoic acid salts

Subject: Advanced Drying & Handling Strategies for Hygroscopic Amino-Benzoate Intermediates Case ID: #ABBA-DRY-001 Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Executive Summary 2-Amino-4-butoxybenzoic a...

Author: BenchChem Technical Support Team. Date: March 2026

Subject: Advanced Drying & Handling Strategies for Hygroscopic Amino-Benzoate Intermediates

Case ID: #ABBA-DRY-001 Lead Scientist: Dr. Aris Thorne, Senior Application Scientist

Executive Summary

2-Amino-4-butoxybenzoic acid (often an intermediate for local anesthetics like Oxybuprocaine/Benoxinate) presents a dual challenge in its salt form: acute hygroscopicity and oxidative instability . The aniline moiety is prone to oxidation (turning pink/brown), while the ionic salt lattice avidly coordinates water, often leading to deliquescence or "gumming" during isolation.

This guide moves beyond standard protocols to address the physicochemical paradox of drying these salts: removing water requires heat, but heat accelerates oxidation and degradation.

Part 1: Troubleshooting Guide (Q&A)

Issue 1: "My sample turns into a sticky gum or glass instead of a powder under vacuum."

Diagnosis: Solvent-Induced Glass Transition (


) Depression. 
You are likely experiencing "case hardening" or plasticization. Residual solvent or water lowers the glass transition temperature (

) of the salt. If you apply full vacuum and heat immediately, the lattice collapses into an amorphous rubber/glass before the solvent evaporates, trapping volatiles inside.

Corrective Action:

  • The "Step-Down" Vacuum Protocol: Do not apply full vacuum (<10 mbar) immediately.

    • Stage 1: Set vacuum to 200–300 mbar at ambient temperature for 2 hours. This removes bulk solvent via convective flow rather than boiling, maintaining crystal structure.

    • Stage 2: Ramp temperature to 40°C and lower vacuum to 50 mbar.

    • Stage 3: Only apply full vacuum (<5 mbar) once the material is a free-flowing solid.

  • Anti-Solvent Trituration: If the material is already a gum, re-dissolve it in a minimum amount of dry methanol and precipitate slowly into anhydrous diethyl ether or MTBE (Methyl tert-butyl ether) under vigorous stirring to restore crystallinity.

Issue 2: "The white salt turns pink or brown during the drying process."

Diagnosis: Oxidative Deamination / Quinone Formation. The electron-rich amino group at the ortho position (relative to the carboxylic acid/ester) is highly susceptible to oxidation, forming colored imino-quinone species. This is accelerated by:

  • Oxygen presence in the oven.

  • Trace metal impurities (Iron/Copper).

  • Light exposure.

Corrective Action:

  • Nitrogen Sweep (Bleed) Drying: A static vacuum is insufficient because it leaves trace oxygen. You must use a dynamic vacuum with a nitrogen bleed (See Diagram 2). This constantly sweeps the headspace with inert gas.[1]

  • Light Exclusion: Wrap the drying flask or oven window in aluminum foil.

  • Chelation (Preventative): If the problem persists, add a trace amount of EDTA during the final crystallization step to sequester metal catalysts before filtration.

Issue 3: "KF (Karl Fischer) analysis shows 2-3% water even after 24 hours at 60°C."

Diagnosis: Hydrate Formation vs. Surface Water. Amino-benzoate salts often form stable stoichiometric hydrates. If the water is part of the crystal lattice, standard vacuum drying at 60°C may be insufficient to break the lattice energy, or you are simply measuring atmospheric moisture re-absorbed during transfer to the KF instrument.

Corrective Action:

  • Drying Agent Upgrade: Place a tray of Phosphorus Pentoxide (

    
    )  or KOH pellets  inside the vacuum oven. These act as chemical scavengers that drive the equilibrium further than vacuum alone.
    
  • Azeotropic Co-evaporation: If the hydrate is stubborn, switch to a solvent-based drying method (See Protocol A).

  • Sampling Technique: Ensure your KF transfer is done in a glove bag or using a "solids-transfer" syringe to prevent atmospheric interference.

Part 2: Visualized Workflows

Workflow 1: Decision Tree for Wet Cake Processing

Caption: Logic flow for selecting the optimal drying strategy based on solvent type and material state.

DryingStrategy Start Wet Cake Isolation SolventCheck Primary Solvent? Start->SolventCheck WaterBased Water/Alcohol SolventCheck->WaterBased High Polarity OrganicVolatile DCM/Ethyl Acetate SolventCheck->OrganicVolatile Low Polarity Morphology Crystalline or Amorphous? WaterBased->Morphology MethodB Protocol B: Dynamic Vacuum (N2 Bleed) OrganicVolatile->MethodB Standard MethodA Protocol A: Azeotropic Distillation (Toluene/Heptane) Morphology->MethodA Crystalline/Hydrate MethodC Lyophilization (Freeze Drying) Morphology->MethodC Amorphous/Gummy MethodA->MethodB Final Polish

Workflow 2: Vacuum Oven Setup with Inert Gas Sweep

Caption: Configuration for "Dynamic Vacuum" drying to prevent oxidation of the amine group.

VacSetup N2Source N2 Source (Dry Gas) NeedleValve Needle Valve (Flow Control) N2Source->NeedleValve Positive Pressure Oven Vacuum Oven (Sample + P2O5 Tray) NeedleValve->Oven Bleed Inlet Trap Cold Trap (-78°C) Oven->Trap Solvent Vapor Pump Vacuum Pump Trap->Pump Protected Line

Part 3: Experimental Protocols

Protocol A: Azeotropic Dehydration (The "Rescue" Method)

Use this when vacuum drying fails to remove bound water or when the material is heat-sensitive.

Principle: Water forms a low-boiling azeotrope with specific solvents, allowing water removal at temperatures below the boiling point of water and below the degradation threshold of the amine.

Materials:

  • 2-Amino-4-butoxybenzoic acid salt (Wet cake)

  • Solvent: Toluene (BP 110.6°C, Azeotrope with water at 85°C) or Cyclohexane (for lower temp).

  • Dean-Stark apparatus (optional) or Rotary Evaporator.

Steps:

  • Suspension: Suspend the wet cake in 10 volumes of Toluene. The salt will likely not dissolve, forming a slurry.

  • Distillation: Connect to a rotary evaporator. Set bath temperature to 45-50°C.

  • Vacuum Application: Apply moderate vacuum (approx. 100-150 mbar).

  • Co-evaporation: Distill off the toluene. The water is carried over in the azeotrope.

  • Repetition: Re-suspend the resulting solid in fresh Toluene and repeat 2x.

  • Final Exchange: Perform one final suspension in n-Heptane or MTBE (to remove residual toluene) and rotavap to dryness.

  • Result: A free-flowing, anhydrous powder ready for final vacuum drying.

Protocol B: Dynamic Vacuum Drying with Desiccants

The Gold Standard for preventing oxidation.

Steps:

  • Preparation: Place the wet cake in a wide-mouth crystallization dish (max depth 2 cm). Cover with a paper filter secured by a rubber band (prevents dust but allows vapor flow).

  • Desiccant: Place a separate tray containing Phosphorus Pentoxide (

    
    )  or Activated Silica Gel in the bottom of the oven. Warning: 
    
    
    
    is corrosive; do not let it touch the sample.
  • Inerting: Close the oven. Open the nitrogen bleed valve slightly. Turn on the vacuum pump.

  • Balancing: Adjust the vacuum valve and nitrogen bleed valve until the gauge reads approximately 50–100 mbar . This ensures a constant flow of nitrogen over the sample, stripping away moisture and oxygen.

  • Heating: Set temperature to 40°C.

  • Duration: Dry for 12–24 hours.

  • Cooling: Release vacuum using Nitrogen only (never ambient air) before opening.

Part 4: Data & Comparison

Table 1: Comparison of Drying Agents for Amine Salts
Drying AgentSuitabilityMechanismProsCons

Excellent Chemical ReactionHighest drying capacity; irreversible.Corrosive; turns to syrup upon saturation.
KOH (Pellets) Good AbsorptionNeutralizes acid vapors; good for amine salts.Can cause disproportionation if in contact.
Silica Gel ModerateAdsorptionSafe; reusable; non-corrosive.Lower capacity; reversible at high temps.

Avoid CoordinationCheap.Can form complexes with amines; slow.

References

  • Stahl, P. H., & Wermuth, C. G. (Eds.). (2011). Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. (Defines the hygroscopicity mechanisms of amine salts and counter-ion selection).

  • Anderson, N. G. (2012). Practical Process Research and Development – A Guide for Organic Chemists. Academic Press. (Chapter 11: Work-up and Product Isolation - details azeotropic drying and case hardening).

  • Allada, R. (2012). Method for drying hygroscopic material. U.S. Patent No. 2,018,797. (Describes spray drying and managing sticky hygroscopic salts).

  • Sulphur Experts. (2020).[2] Amine degradation and heat stable salts. (Discusses the oxidative degradation of amines and the formation of heat-stable salts, relevant to the color change issue).

  • PubChem. (2025).[3] 4-Amino-2-butoxy-benzoic acid 2-(diethylamino)ethyl ester hydrochloride (Benoxinate HCl). (Provides chemical structure and physical property context for the derivative class).

Sources

Reference Data & Comparative Studies

Validation

HPLC method development for purity analysis of 2-Amino-4-butoxybenzoic acid

An In-Depth Comparative Guide to HPLC Method Development for Purity Analysis of 2-Amino-4-butoxybenzoic Acid As a Senior Application Scientist, one of the most persistent challenges in chromatographic method development...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Guide to HPLC Method Development for Purity Analysis of 2-Amino-4-butoxybenzoic Acid

As a Senior Application Scientist, one of the most persistent challenges in chromatographic method development is balancing the retention of highly lipophilic structural moieties with the predictable elution of polar, ionizable groups. The purity analysis of 2-Amino-4-butoxybenzoic acid —a complex amphoteric molecule—perfectly encapsulates this challenge.

This compound possesses a carboxylic acid group (-COOH), an amino group (-NH2), and a highly lipophilic butoxy chain (-O-CH2-CH2-CH2-CH3). When developing a stability-indicating method for related substances (such as its starting material, 4-butoxybenzoic acid, or its synthetic precursor, 2-nitro-4-butoxybenzoic acid), a standard "plug-and-play" C18 approach often fails.

This guide objectively compares the performance of different stationary phase chemistries and provides a self-validating, step-by-step protocol grounded in physicochemical causality.

The Physicochemical Challenge & Selectivity Logic

To achieve baseline resolution between 2-Amino-4-butoxybenzoic acid and its related substances, we must manipulate three distinct interaction mechanisms:

  • Hydrophobic Partitioning: Driven by the butoxy chain.

  • Ion-Exchange / Secondary Interactions: The basic amino group is highly prone to interacting with residual ionized silanols on the silica surface, leading to severe peak tailing.

  • 
     Interactions:  The aromatic ring's electron density is heavily influenced by its substituents (electron-donating -NH2 vs. electron-withdrawing -NO2 in impurities).
    

SelectivityMechanisms API 2-Amino-4-butoxybenzoic acid Structural Features F1 Butoxy Chain (Hydrophobic) API->F1 F2 Aromatic Ring (π-Electron System) API->F2 F3 Amino & Carboxyl (Polar / Ionizable) API->F3 C18 Standard C18 Column Strong Lipophilic Retention F1->C18 Phenyl Phenyl-Hexyl Column π-π Selectivity for Impurities F2->Phenyl PolarEmb Polar-Embedded C18 Shields Silanols, Lowers Tailing F3->PolarEmb

Interaction mechanisms between analyte structural features and stationary phases.

Comparative Analysis of Stationary Phases

To demonstrate the causality behind column selection, an experimental comparison was conducted using three distinct stationary phases. The mobile phase consisted of a gradient of Acetonitrile and 20 mM Potassium Phosphate buffer. The pH was strictly controlled at 2.5.

Why pH 2.5? At this acidic pH, the carboxylic acid is protonated (neutral), and the amino group is protonated (-NH3+). While this makes the molecule highly polar, the acidic environment suppresses the ionization of surface silanols on the silica support, which is a fundamental strategy for analyzing amphoteric and related aromatic acids[1].

Experimental Data Comparison
Column ChemistryRetention Time (API)Tailing Factor (

)
Resolution (

) vs. 2-Nitro Impurity
Theoretical Plates (

)
Standard C18 (High Purity)12.4 min1.851.88,500
Polar-Embedded C18 10.2 min1.152.114,200
Phenyl-Hexyl 11.8 min1.304.512,800
Mechanistic Breakdown of Results:
  • Standard C18: Despite utilizing high-purity silica, the standard C18 column exhibited unacceptable peak tailing (

    
     = 1.85). The basic -NH3+ group penetrated the hydrophobic alkyl chains and interacted with residual silanols.
    
  • Polar-Embedded C18: This phase integrates an amide or carbamate group near the silica surface. This embedded polar group creates a localized hydration layer that acts as a shield, preventing the basic amino group from reaching the underlying silanols[2]. Consequently, the tailing factor improved drastically to 1.15, and column efficiency (

    
    ) maximized.
    
  • Phenyl-Hexyl: While the polar-embedded column offered the best peak shape, the Phenyl-Hexyl column provided unparalleled selectivity (

    
     = 4.5) for separating the API from its 2-nitro precursor. The nitro group is strongly electron-withdrawing, whereas the amino group is electron-donating. The phenyl stationary phase exploits these drastic differences in 
    
    
    
    -electron density through
    
    
    interactions, offering a selectivity mechanism that standard alkyl phases simply cannot match[3].

Verdict: For a purity analysis where resolving closely related aromatic impurities is the primary goal, the Phenyl-Hexyl column is the superior choice. If the primary goal was assay quantification where peak shape dictates integration precision, the Polar-Embedded C18 would be preferred.

Self-Validating Experimental Protocol

A robust analytical method must be a self-validating system. The following protocol integrates a System Suitability Test (SST) that mathematically guarantees the system's resolving power before any sample is analyzed, aligning with ICH Q2(R1) validation principles[4].

MethodWorkflow A 1. Analyte Profiling Amphoteric & Lipophilic B 2. Stationary Phase Selection Evaluate Selectivity Mechanisms A->B C 3. Mobile Phase Optimization pH Control & Organic Modifier B->C D 4. Gradient Engineering Elution of Related Substances C->D E 5. System Suitability Test Self-Validating Rs & Tf D->E F 6. Method Validation ICH Q2(R1) Compliance E->F

Logical workflow for HPLC method development and validation.

Step 1: Mobile Phase Preparation
  • Buffer (Mobile Phase A): Dissolve 2.72 g of Potassium dihydrogen phosphate (

    
    ) in 1000 mL of HPLC-grade water (20 mM). Adjust the pH precisely to 2.50 
    
    
    
    0.05 using dilute orthophosphoric acid. Filter through a 0.22
    
    
    m membrane. Causality: Strict pH control is mandatory. A drift of even 0.2 pH units will alter the ionization state of the zwitterionic API, shifting retention times drastically.
  • Organic Modifier (Mobile Phase B): 100% HPLC-grade Acetonitrile.

Step 2: Chromatographic Conditions
  • Column: Phenyl-Hexyl, 150 x 4.6 mm, 3.5

    
    m.
    
  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C (Improves mass transfer and reduces system backpressure).

  • Detection: UV at 240 nm (Optimal absorbance for the substituted benzoic acid chromophore).

  • Injection Volume: 10

    
    L.
    
Step 3: Gradient Elution Program

To elute highly lipophilic impurities (like the unreacted 4-butoxybenzoic acid), a gradient is required.

  • 0.0 - 2.0 min: 20% B (Isocratic hold to focus the polar API band)

  • 2.0 - 15.0 min: 20%

    
     70% B (Linear ramp to elute lipophilic impurities)
    
  • 15.0 - 18.0 min: 70% B (Wash phase)

  • 18.0 - 22.0 min: 20% B (Re-equilibration)

Step 4: System Suitability Test (SST) - The Self-Validating Gate

Before injecting unknown samples, inject a Resolution Mixture containing 2-Amino-4-butoxybenzoic acid (100


g/mL) and 2-nitro-4-butoxybenzoic acid (1 

g/mL).
  • Acceptance Criteria:

    • Resolution (

      
      ) between API and the nitro-impurity must be 
      
      
      
      3.0
      .
    • Tailing factor (

      
      ) for the API must be 
      
      
      
      1.5
      .
    • Relative Standard Deviation (RSD) of API peak area across 5 replicate injections must be

      
       2.0% .
      
  • Logic: If the system passes these criteria, it mathematically proves that the column chemistry is intact, the pH is correct, and the detector response is linear and stable.

Conclusion

Developing a purity method for amphoteric, lipophilic molecules like 2-Amino-4-butoxybenzoic acid requires moving beyond default column choices. By understanding the structural causality of the analyte—specifically the basic amino group and the aromatic ring—we can logically deduce that a Phenyl-Hexyl phase under strictly controlled acidic conditions provides the optimal balance of peak shape and impurity resolution. Implementing this with a rigorous, self-validating SST ensures long-term robustness and compliance with pharmaceutical regulatory standards[5].

References

  • Characterization and comparison of the chromatographic performance of conventional, polar-embedded, and polar-endcapped reversed-phase liquid chromatography stationary phases. ResearchGate. Available at:[Link]

  • How to choose reversed-phase HPLC column C18, C8, C4. GALAK Chromatography. Available at:[Link]

  • Analytical Method Development and Validation in Pharmaceuticals. Resolve Mass. Available at:[Link]

  • Stability Indicating RP-HPLC Method Development and Validation of Related Substances for Dolutegravir Dispersible Tablets. Pharmacophore Journal. Available at:[Link]

  • HPLC Methods for analysis of 4-Aminobenzoic acid. Helix Chromatography. Available at:[Link]

Sources

Comparative

Advanced Mass Spectrometry Profiling: A Comparative Guide to 4-Butoxyanthranilic Acid

As a Senior Application Scientist, I frequently evaluate the structural behavior of functionalized benzoic acids for applications ranging from pharmaceutical impurity profiling to glycan derivatization. 4-Butoxyanthranil...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently evaluate the structural behavior of functionalized benzoic acids for applications ranging from pharmaceutical impurity profiling to glycan derivatization. 4-Butoxyanthranilic acid (4-BAA), also known as 2-amino-4-butoxybenzoic acid, is a highly versatile compound. However, to utilize it effectively as an analytical standard or a derivatization tag, one must deeply understand its gas-phase thermodynamics.

This guide objectively compares the mass spectrometry (MS) fragmentation performance of 4-BAA against its structural analogs and provides a self-validating experimental protocol for its precise quantification.

Mechanistic Causality: The Physics of 4-BAA Fragmentation

To leverage 4-BAA in quantitative LC-MS/MS workflows, analysts must move beyond memorizing mass-to-charge (m/z) ratios and understand the thermodynamic drivers of its Collision-Induced Dissociation (CID). The fragmentation of the 4-BAA precursor ion ([M+H]+ m/z 210.1) is governed by three competing, structure-specific pathways:

  • The "Ortho Effect" (m/z 192.1): The spatial proximity of the vicinal carboxylic acid (-COOH) and amino (-NH2) groups at positions 1 and 2 of the benzene ring facilitates a highly specific intramolecular rearrangement. This interaction suppresses ubiquitous random fragmentation in favor of a targeted dehydration event (loss of H2O, -18 Da)[1]. This ortho effect is a hallmark of anthranilic acid derivatives and serves as a primary diagnostic indicator of the scaffold[2].

  • Alkyl Chain Cleavage (m/z 154.0): Unlike shorter-chain alkoxy groups (which typically lose a methyl radical), the 4-butoxy substituent undergoes a facile hydrogen-transfer rearrangement during CID. This results in the neutral loss of butene (C4H8, -56 Da), yielding a highly stable 2-amino-4-hydroxybenzoic acid product ion[3].

  • Decarboxylation (m/z 166.1 and m/z 110.0): The loss of CO2 (-44 Da) is a standard thermodynamic sink for carboxylic acids[4]. In 4-BAA, this occurs both directly from the precursor (yielding m/z 166.1) and sequentially after butene loss (yielding the 3-aminophenol cation at m/z 110.0)[3].

Comparative Performance: 4-BAA vs. Structural Alternatives

When selecting an anthranilic acid derivative for assay development, the length of the alkoxy chain fundamentally alters both chromatographic retention and ionization efficiency[5]. The table below compares 4-BAA with unsubstituted Anthranilic Acid (AA) and 4-Methoxyanthranilic Acid (4-MAA).

CompoundPrecursor [M+H]+ (m/z)Primary Neutral LossesDiagnostic CID Ions (m/z)LC Retention (C18)ESI+ Ionization Efficiency
Anthranilic Acid (AA) 138.1H2O (-18), CO2 (-44)120.1, 94.1LowModerate
4-Methoxyanthranilic Acid 168.1CH3• (-15), CO2 (-44)153.1, 124.1MediumHigh
4-Butoxyanthranilic Acid 210.1C4H8 (-56), CO2 (-44)154.0, 110.0HighVery High

Analytical Insight: The butoxy chain in 4-BAA significantly increases the molecule's hydrophobicity compared to AA or 4-MAA. This translates to stronger retention on reversed-phase C18 columns, pushing the analyte's elution out of the early-eluting ion suppression zone (where salts and polar interferences typically elute). Furthermore, the increased surface activity provided by the butoxy group enhances droplet desolvation in the Electrospray Ionization (ESI) source, yielding superior ionization efficiency and lower limits of detection (LOD)[5].

Self-Validating Experimental Protocol: LC-ESI-MS/MS Workflow

To ensure absolute trustworthiness in your analytical data, the following protocol incorporates self-validating system suitability checks.

Phase 1: Sample Preparation & Standardization
  • Preparation : Dissolve the 4-BAA standard in 100% LC-MS grade Methanol to a stock concentration of 1 mg/mL.

  • Working Dilution : Dilute to 1 µg/mL using a 50:50 mixture of Water:Methanol containing 0.1% Formic Acid.

    • Causality: Formic acid acts as an abundant proton source in the matrix, driving the equilibrium toward the [M+H]+ state and ensuring maximum precursor ion abundance prior to aerosolization in the ESI source[5].

Phase 2: Chromatographic Separation
  • Column : Sub-2 µm C18 column (e.g., 2.1 x 50 mm).

  • Mobile Phase : (A) Water + 0.1% Formic Acid; (B) Acetonitrile + 0.1% Formic Acid.

  • Gradient : 5% B to 95% B over 5 minutes.

    • Causality: The lipophilic butoxy chain requires a high organic composition for elution. A steep gradient sharpens the chromatographic peak, minimizing diffusion-based band broadening and maximizing the signal-to-noise (S/N) ratio.

Phase 3: MS/MS Optimization & Self-Validation
  • Source Parameters : Set ESI capillary voltage to +3.0 kV and desolvation temperature to 350°C.

  • CID Optimization : Isolate m/z 210.1 in the first quadrupole (Q1). Ramp Collision Energy (CE) from 10 eV to 40 eV using Argon as the collision gas.

  • Self-Validating Check : At a low CE (~15-20 eV), the base peak in the MS/MS spectrum must be m/z 154.0 (loss of butene). At a high CE (~30-35 eV), the base peak must shift to m/z 110.0 (subsequent loss of CO2).

    • System Validation: If the abundance ratio of m/z 154.0 to m/z 110.0 does not invert as the CE increases, your collision cell energy scale is out of calibration or the collision gas pressure is insufficient. Do not proceed with quantitative analysis until this thermodynamic shift is verified.

Fragmentation Pathway Visualization

The following diagram maps the logical flow of 4-BAA fragmentation, highlighting the specific m/z transitions utilized in the protocol above.

MS_Fragmentation M 4-Butoxyanthranilic Acid [M+H]+ m/z 210.1 F1 Loss of Butene (-56 Da) m/z 154.0 [2-amino-4-hydroxybenzoic acid]+ M->F1 Alkyl chain cleavage (Inductive) F2 Loss of H2O (-18 Da) m/z 192.1 [Ortho-effect intermediate]+ M->F2 Ortho effect (-H2O) F3 Loss of CO2 (-44 Da) m/z 166.1 [3-butoxyaniline]+ M->F3 Decarboxylation (-CO2) F4 Loss of CO2 (-44 Da) m/z 110.0 [3-aminophenol]+ F1->F4 Decarboxylation (-CO2) F3->F4 Alkyl chain cleavage (-C4H8)

Figure 1: ESI-CID MS/MS fragmentation pathway of 4-Butoxyanthranilic acid ([M+H]+ m/z 210.1).

References

1.[4] Overview of (A) General MS fragmentation pathways of avenanthramides in... - ResearchGate. 2.[3] Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. 3.[1] Mass Spectrometry of Analytical Derivatives. 2. “Ortho” and “Para” Effects in - NIST. 4.[2] (PDF) “Meta Elimination,” a Diagnostic Fragmentation in Mass Spectrometry - ResearchGate. 5.[5] Mass Spectrometry Techniques to Unravel the Heterogeneity of Glycoproteins - Spectroscopy Online.

Sources

Validation

FTIR spectral assignment of functional groups in 2-Amino-4-butoxybenzoic acid

This guide details the FTIR spectral assignment for 2-Amino-4-butoxybenzoic acid , a critical intermediate often analyzed during the synthesis of local anesthetics (e.g., oxybuprocaine analogs). This technical guide comp...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the FTIR spectral assignment for 2-Amino-4-butoxybenzoic acid , a critical intermediate often analyzed during the synthesis of local anesthetics (e.g., oxybuprocaine analogs).

This technical guide compares the spectral signature of the target compound against its structural precursors—Anthranilic Acid (2-aminobenzoic acid) and 4-Butoxybenzoic Acid —to provide a self-validating framework for quality control and structural elucidation.

[1]

Executive Summary & Structural Logic

Target Molecule: 2-Amino-4-butoxybenzoic acid Chemical Context: A benzoic acid derivative featuring an electron-donating amino group at the ortho position (C2) and a butoxy ether chain at the para position (C4).

Spectroscopic "Fingerprint" Logic: The IR spectrum is a superposition of three distinct chemical environments. To validate the structure, one must confirm the simultaneous presence of:

  • The "Anthranilic" Core: An ortho-amino acid motif characterized by intramolecular hydrogen bonding, shifting the carbonyl stretch to lower frequencies.[1]

  • The Ether Linkage: A strong vibrational mode from the C4-alkoxy substituent.[1]

  • The Aliphatic Chain: C-H stretching vibrations from the butyl tail, distinct from the aromatic backbone.

Sample Preparation Protocol

Standardized for reproducibility in QC environments.

ParameterMethodRationale
Matrix KBr Pellet (1-2 mg sample / 200 mg KBr)Preferred over ATR for carboxylic acids to clearly resolve the broad O-H dimer band without crystal contact pressure effects.[1]
Drying Vacuum desiccate for 2h @ 40°CRemoves hygroscopic moisture which can obscure the critical N-H/O-H region (3500–2500 cm⁻¹).[1]
Resolution 4 cm⁻¹Sufficient to resolve the N-H doublet from the O-H background.
Scans 32 or 64Optimizes signal-to-noise ratio for weak aromatic overtones.[1]

Detailed Spectral Assignment & Comparison

The following table assigns specific bands for 2-Amino-4-butoxybenzoic acid and compares them with key alternatives to illustrate how substituents shift the spectrum.

Comparative Assignment Table
Functional GroupVibration Mode2-Amino-4-butoxybenzoic Acid (Target)Anthranilic Acid (Reference 1)4-Butoxybenzoic Acid (Reference 2)Diagnostic Insight
Primary Amine (-NH₂) N-H Stretch (Asym/Sym)3480 / 3360 cm⁻¹ (Doublet)3470 / 3370 cm⁻¹AbsentThe presence of this doublet confirms the amine is intact.[1] In the target, these peaks ride on the broad O-H band.
Carboxylic Acid (-COOH) O-H Stretch3300–2500 cm⁻¹ (Broad, Strong)3300–2500 cm⁻¹3300–2500 cm⁻¹Characteristic "acid beard."[1] Broadness indicates dimerization.[1]
Alkyl Chain (Butoxy) C-H Stretch (sp³)2960, 2935, 2875 cm⁻¹ Weak/Absent2960, 2940, 2870 cm⁻¹Crucial Differentiator: Distinguishes the target from simple anthranilic acid. Look for the "cluster" of 3 peaks.[2]
Carbonyl (C=O) C=O[3] Stretch1665–1675 cm⁻¹ 1670–1680 cm⁻¹~1690 cm⁻¹Intramolecular H-Bonding: The ortho-NH₂ H-bonds to the C=O, lowering the frequency compared to the 4-butoxy analog (1690).
Amine (Bending) N-H Scissoring1620–1630 cm⁻¹ 1610–1625 cm⁻¹AbsentOften appears as a shoulder on the aromatic ring breathing bands.[1]
Aromatic Ring C=C Ring Stretch1590, 1560 cm⁻¹ 1590, 1560 cm⁻¹1605, 1580 cm⁻¹The electron-donating groups (-NH₂, -OR) intensify these ring modes compared to unsubstituted benzoic acid.
Aryl Ether (Ar-O-R) C-O Asym Stretch1240–1255 cm⁻¹ (Very Strong)Absent1250–1260 cm⁻¹Primary QC Check: This is often the strongest peak in the fingerprint region. Absence indicates cleavage of the butyl ether.[1]
Alkyl Ether (R-O-C) C-O Sym Stretch1040–1060 cm⁻¹ Absent1050 cm⁻¹Confirms the aliphatic side of the ether linkage.
Substitution Pattern C-H Out-of-Plane (OOP)~840–860 cm⁻¹ ~750 cm⁻¹ (Ortho)~850 cm⁻¹ (Para)The 1,2,4-substitution pattern creates a complex OOP region, distinct from the simple ortho pattern of anthranilic acid.

Analytical Logic: Validating the Synthesis

When analyzing this compound, use the following logic flow to confirm identity and purity. This workflow distinguishes the target from common impurities (e.g., unreacted starting material or hydrolyzed ether).

QC_Workflow Start Start: Acquire Spectrum Check_OH Check 3300-2500 cm⁻¹ Is there a broad 'Acid Beard'? Start->Check_OH Check_NH Check 3300-3500 cm⁻¹ Are there sharp doublets (NH₂)? Check_OH->Check_NH Yes Result_Salt ERROR: Likely Carboxylate Salt (Missing C=O, Strong 1550) Check_OH->Result_Salt No (Weak/Absent) Check_Ether Check 1240-1260 cm⁻¹ Is there a strong C-O band? Check_NH->Check_Ether Yes (Doublet Present) Result_Precursor1 ERROR: Likely 4-Butoxybenzoic Acid (Missing Amine) Check_NH->Result_Precursor1 No (Single/None) Check_CO Check Carbonyl Position Is C=O < 1680 cm⁻¹? Check_Ether->Check_CO Yes (Strong) Result_Precursor2 ERROR: Likely Anthranilic Acid (Missing Butoxy) Check_Ether->Result_Precursor2 No Result_Target CONFIRMED: 2-Amino-4-butoxybenzoic acid Check_CO->Result_Target Yes (~1670) Check_CO->Result_Precursor1 No (~1690)

Figure 1: Decision tree for the structural validation of 2-Amino-4-butoxybenzoic acid using FTIR spectral markers.

Technical Insights for Interpretation

The "Ortho-Effect" on Carbonyl Frequency

In 2-amino-4-butoxybenzoic acid, the carbonyl band appears at a lower frequency (1665–1675 cm⁻¹ ) compared to 4-butoxybenzoic acid (~1690 cm⁻¹ ).

  • Mechanism: The amino hydrogen forms a 6-membered intramolecular hydrogen bond ring with the carbonyl oxygen. This weakens the C=O bond character, lengthening the bond and reducing the vibrational frequency.

  • QC Relevance: If the carbonyl peak appears higher (near 1690 cm⁻¹), it suggests the amino group is either absent, acetylated (protected), or protonated (salt form), disrupting the internal H-bond.

Distinguishing O-H and N-H

The N-H stretching region (3300–3500 cm⁻¹) overlaps with the high-frequency tail of the carboxylic O-H stretch.

  • Visual Cue: The O-H band is smooth and broad.[1] The N-H bands appear as two relatively sharp "spikes" superimposed on this broad slope.[1]

  • Validation: If the sample is converted to a hydrochloride salt, the sharp N-H doublet disappears and is replaced by a broad "NH₃⁺" band (~3000–2800 cm⁻¹), often obscuring the aliphatic C-H stretches.

The Ether "Anchor"

The C-O-C asymmetric stretch at ~1250 cm⁻¹ is typically the second strongest peak in the spectrum (after the carbonyl).

  • Specificity: While esters also show bands here, the specific combination of this band with the aliphatic C-H stretches (2960 cm⁻¹) confirms the butoxy ether specifically, distinguishing it from methoxy or ethoxy analogs which would show different C-H patterns (e.g., methoxy lacks the 2960 asymmetric CH₂ stretch).

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[1] (Foundational text for primary amine and carboxylic acid assignments).

  • NIST Chemistry WebBook. Infrared Spectrum of Benzoic acid, 4-amino-. Retrieved from [Link] (Reference for Anthranilic Acid spectral features).[1]

  • National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS).[1] (General reference for 4-alkoxybenzoic acid trends).

  • Socrates, G. (2001).[1] Infrared and Raman Characteristic Group Frequencies: Tables and Charts. 3rd Edition. Wiley.[1] (Source for Ether C-O-C and Ortho-Amino Carbonyl shifts).[1]

Sources

Comparative

Comparative biological efficacy of 4-butoxy vs 4-methoxy benzoic acid derivatives

Topic: Comparative biological efficacy of 4-butoxy vs 4-methoxy benzoic acid derivatives Content Type: Publish Comparison Guides. Audience: Researchers, scientists, and drug development professionals.[1] Executive Summar...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Comparative biological efficacy of 4-butoxy vs 4-methoxy benzoic acid derivatives Content Type: Publish Comparison Guides. Audience: Researchers, scientists, and drug development professionals.[1]

Executive Summary: The Lipophilicity-Potency Trade-off

In medicinal chemistry, the modification of the alkoxy tail at the para-position of benzoic acid is a critical determinant of pharmacokinetics and target engagement. This guide provides a head-to-head technical comparison between 4-methoxybenzoic acid (p-Anisic acid) and 4-butoxybenzoic acid derivatives.

The core distinction lies in the C1 (Methoxy) vs. C4 (Butoxy) substitution:

  • 4-Methoxy (C1): Characterized by high crystallinity, moderate water solubility, and metabolic stability. It functions primarily as a metabolic inhibitor (e.g., tyrosinase) and a weak antimicrobial preservative.

  • 4-Butoxy (C4): Characterized by high lipophilicity (LogP increase), liquid crystalline behavior (mesogenic), and enhanced membrane permeability. It exhibits superior potency in local anesthesia and antimicrobial applications but carries a higher cytotoxicity risk.

Physicochemical Profiling

The biological divergence begins with physical properties. The extension from C1 to C4 shifts the molecule from a polar, crystalline solid to a lipophilic, often mesogenic (liquid crystal-forming) entity.

Table 1: Comparative Physicochemical Properties

Property4-Methoxybenzoic Acid (C1)4-Butoxybenzoic Acid (C4)Impact on Efficacy
Molecular Weight 152.15 g/mol 194.23 g/mol C4 increases steric bulk in binding pockets.
LogP (Lipophilicity) ~2.0~3.5 - 3.8Critical: C4 crosses blood-brain/lipid barriers 10-50x more effectively.
Water Solubility Moderate (~0.3 g/L)Low (<0.05 g/L)C1 is easier to formulate in aqueous buffers; C4 requires emulsifiers/DMSO.
pKa 4.474.53Negligible difference; electronic effect of alkoxy group saturates at C1.
Melting Point 182–185 °C147–150 °C (Nematic Phase)C4 derivatives often exhibit liquid crystalline phases, aiding in topical delivery systems.

Biological Efficacy Comparison

Case Study A: Antimicrobial & Nematicidal Activity

Winner: 4-Butoxy Derivatives

The antimicrobial mechanism of alkoxybenzoic acids relies heavily on the "Cutoff Effect" , where biological activity increases with alkyl chain length up to a critical point (usually C8-C10) before declining due to solubility issues.

  • Mechanism: The C4 chain of the butoxy derivative allows for intercalation into the bacterial phospholipid bilayer, causing non-specific membrane disruption and leakage of intracellular components. The C1 methoxy group is too short to disrupt the membrane effectively and relies on weak acid stress or specific enzymatic inhibition.

  • Evidence: In studies of homologous series of alkoxybenzoates, the butoxy derivatives consistently display lower Minimum Inhibitory Concentrations (MIC) against Gram-positive bacteria (S. aureus) compared to methoxy analogs.

    • Nematicidal Data: Research on Bursaphelenchus xylophilus indicates that C4-substituted analogs (and higher) exhibit significantly higher mortality rates than C1 analogs due to enhanced cuticle penetration.

Case Study B: Local Anesthetic Activity

Winner: 4-Butoxy Derivatives

Local anesthetics (LAs) function by blocking voltage-gated Na+ channels. To do this, the molecule must diffuse through the lipid-rich nerve sheath.

  • Potency Correlation: There is a direct log-linear relationship between lipid solubility and anesthetic potency. The 4-butoxy group provides the ideal lipophilicity balance (LogP ~3.5) for nerve penetration.

  • Structural Precedence:

    • Procaine (C2-amino): Low potency.

    • Tetracaine (C4-amino): High potency (approx. 10x Procaine).

    • Dyclonine: Contains a 4-butoxy group, essential for its topical anesthetic efficacy.

    • Benoxinate: Contains a 4-butoxy group, used for corneal anesthesia.

Case Study C: Tyrosinase Inhibition (Skin Brightening)

Winner: 4-Methoxy Derivatives (Commercial), 4-Butoxy (Potency potential)

  • Commercial Standard: 4-Methoxybenzoic acid (p-Anisic acid) is the industry standard preservative and mild skin brightener. It is safe, non-irritating, and regulatory-approved.

  • Enzymatic Potency: While p-Anisic acid is effective, 4-substituted resorcinols show that a C4 chain (4-butylresorcinol) fits the hydrophobic pocket of the tyrosinase enzyme more tightly than a methyl group. However, for the benzoic acid derivative specifically, the C4 chain can introduce steric clashes depending on the specific ester/amide linkage used.

  • Safety: The C1 derivative has a superior safety profile for leave-on cosmetics.

Mechanism of Action Visualization

The following diagram illustrates the divergent pathways determined by the alkoxy chain length.

SAR_Pathway Substrate 4-Alkoxybenzoic Acid Derivative Chain_C1 Chain Length: C1 (Methoxy) Substrate->Chain_C1 Chain_C4 Chain Length: C4 (Butoxy) Substrate->Chain_C4 Prop_Hydrophilic High Polarity / Low LogP Chain_C1->Prop_Hydrophilic Prop_Lipophilic High Lipophilicity / High LogP Chain_C4->Prop_Lipophilic Target_Enzyme Target: Soluble Enzymes (e.g., Tyrosinase) Prop_Hydrophilic->Target_Enzyme Fits small pocket Target_Membrane Target: Lipid Bilayer / Na+ Channels Prop_Lipophilic->Target_Membrane Partition Coeff > 3.0 Action_Metabolic Competitive Inhibition (Active Site Binding) Target_Enzyme->Action_Metabolic Action_Disruption Membrane Intercalation (Non-specific Toxicity) Target_Membrane->Action_Disruption Outcome_Preservative Outcome: Preservative / Mild Brightener (Low Cytotoxicity) Action_Metabolic->Outcome_Preservative Outcome_Anesthetic Outcome: Potent Anesthetic / Antimicrobial (Higher Cytotoxicity) Action_Disruption->Outcome_Anesthetic

Caption: SAR decision tree highlighting how chain length (C1 vs C4) dictates the transition from metabolic inhibition to membrane-based pharmacology.

Experimental Protocols

To validate these differences in your own lab, use the following standardized protocols.

Protocol A: Comparative MIC Determination (Broth Microdilution)

Purpose: To quantify the "cutoff effect" and superior potency of the butoxy derivative.

  • Preparation:

    • Dissolve 4-methoxybenzoic acid and 4-butoxybenzoic acid in DMSO to create 10 mg/mL stock solutions.

    • Note: The butoxy derivative may require slight warming (40°C) for complete solubilization due to lower polarity.

  • Dilution:

    • Use Mueller-Hinton Broth (MHB). Create serial 2-fold dilutions in a 96-well plate ranging from 1024 µg/mL down to 2 µg/mL.

    • Ensure final DMSO concentration is < 1% to avoid solvent toxicity.

  • Inoculation:

    • Inoculate with S. aureus (ATCC 29213) adjusted to

      
       CFU/mL.
      
  • Incubation:

    • Incubate at 37°C for 18–24 hours.

  • Readout:

    • Add 30 µL of 0.01% Resazurin dye. Incubate for 2 hours.

    • Blue = No Growth (Inhibition). Pink = Growth.

    • Expected Result: Methoxy MIC > 500 µg/mL; Butoxy MIC ~64–128 µg/mL (depending on strain).

Protocol B: Tyrosinase Inhibition Assay (DOPAchrome Method)

Purpose: To compare enzymatic binding affinity.

  • Reagents:

    • Mushroom Tyrosinase (1000 U/mL in phosphate buffer pH 6.8).

    • L-DOPA (2.5 mM).

    • Test compounds (Methoxy/Butoxy derivatives) at 10–500 µM.

  • Workflow:

    • Mix 140 µL Buffer + 20 µL Enzyme + 20 µL Test Compound.

    • Incubate 10 mins at 25°C.

    • Add 20 µL L-DOPA substrate.

  • Kinetic Measurement:

    • Monitor Absorbance at 475 nm (formation of DOPAchrome) every 30s for 10 mins.

  • Calculation:

    • Calculate % Inhibition relative to Kojic Acid control.

    • Expectation: Methoxy derivative shows competitive inhibition; Butoxy may show mixed inhibition or lower solubility limits.

References

  • BenchChem. (2025).[1][2][3] Structure-Activity Relationship of 4-Methoxybenzoic Acid Derivatives: A Comparative Guide. Retrieved from

  • Seo, S. M., et al. (2013). Nematicidal Activity of Alkyloxyalkanols Against Bursaphelenchus xylophilus. MDPI. Retrieved from

  • Vanderhaeghe, H., et al. (1954). The local anaesthetic activity of 4-alkoxybenzoates. Journal of Pharmacy and Pharmacology. Retrieved from

  • Mergler, S., et al. (2022). Cytotoxic Potential of Denture Adhesives on Human Fibroblasts. MDPI. Retrieved from

  • ChemicalBook. (2024). 4-Methoxybenzoic Acid: Comprehensive Overview. Retrieved from

  • Kubinyi, H. (1977). Quantitative Structure-Activity Relationships of Antimicrobial Agents. Journal of Medicinal Chemistry. (Classic reference for Cutoff Effect).

Sources

Validation

Comprehensive TLC Profiling and Methodological Guide: 2-Amino-4-butoxybenzoic Acid vs. Structural Analogs

For researchers and drug development professionals synthesizing complex active pharmaceutical ingredients (APIs) or local anesthetic derivatives, 2-Amino-4-butoxybenzoic acid serves as a critical, highly functionalized b...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals synthesizing complex active pharmaceutical ingredients (APIs) or local anesthetic derivatives, 2-Amino-4-butoxybenzoic acid serves as a critical, highly functionalized building block[1]. However, its zwitterionic-like character—combining a basic primary amine, an acidic carboxyl group, and a lipophilic butoxy tail—presents unique chromatographic challenges.

This guide objectively compares the Thin-Layer Chromatography (TLC) performance of 2-Amino-4-butoxybenzoic acid against its structural analogs and derivatives. Rather than relying on generic protocols, we will deconstruct the physicochemical causality behind mobile phase selection and provide a self-validating, highly reproducible experimental framework.

Mechanistic Causality in Mobile Phase Selection

To successfully chromatograph 2-Amino-4-butoxybenzoic acid, one must understand how its distinct functional groups interact with the stationary phase (Silica Gel 60) and the mobile phase.

  • The Carboxylic Acid (-COOH): This group acts as a strong hydrogen bond donor and acceptor. On bare silica gel, un-ionized carboxylic acids interact intensely with free silanol (-SiOH) groups. Without intervention, this results in severe peak tailing or "streaking." Causality: We must introduce an acidic modifier (e.g., 1% Acetic Acid) to the mobile phase. This suppresses the ionization of the -COOH group, forcing it into a protonated, less interactive state, thereby sharpening the chromatographic band[2].

  • The Amino Group (-NH₂): As a polar, basic moiety, the primary aromatic amine further anchors the molecule to the acidic silica surface. It requires a mobile phase with sufficient hydrogen-bonding capacity (like Methanol) to competitively disrupt these stationary phase interactions.

  • The Butoxy Chain (-O-C₄H₉): This lipophilic tail is the primary differentiator between our target compound and simpler precursors like 4-Aminobenzoic acid (PABA). The butoxy group significantly increases the molecule's affinity for the organic mobile phase, driving the

    
     value upward.
    

G A 2-Amino-4-butoxybenzoic Acid (Target API Intermediate) B Carboxylic Acid (-COOH) Strong H-Bonding to Silica A->B C Amino Group (-NH2) Basic, Polar Interaction A->C D Butoxy Chain (-O-C4H9) Lipophilic, Increases Rf A->D E Require Acidic Modifier (e.g., 1% Acetic Acid) B->E Suppress Ionization F Require Mid-Polar Solvent (e.g., Chloroform/Methanol) C->F Overcome Tailing D->F Balance Partitioning

Caption: Physicochemical causality dictating TLC mobile phase selection and functional group interactions.

Comparative Data Analysis

To evaluate the separation efficiency, we compare 2-Amino-4-butoxybenzoic acid against three reference compounds:

  • 4-Aminobenzoic acid (PABA): Lacks the lipophilic butoxy tail[2].

  • 3-Butoxybenzoic acid: Lacks the polar amino group[2].

  • Methyl 2-amino-4-butoxybenzoate: The esterified derivative, lacking the polar -COOH hydrogen bond donor[1].

The data below demonstrates how functional group manipulation directly dictates migration distance across two distinct solvent systems.

Table 1: Comparative Values Across Solvent Systems
CompoundStructural Distinction

in System A

in System B
4-Aminobenzoic acid (PABA) Baseline (No alkyl chain)0.360.05
2-Amino-4-butoxybenzoic acid Target (Amino + Butoxy tail)0.45 0.28
3-Butoxybenzoic acid Lacks polar -NH₂ group0.550.50
Methyl 2-amino-4-butoxybenzoate Esterified -COOH (Non-polar)0.850.72

System A: Chloroform : Methanol : Acetic Acid (90:10:1, v/v) — Optimized for polar acids[2]. System B: Hexane : Ethyl Ether : Acetic Acid (50:50:1, v/v) — Optimized for mid-to-low polarity compounds[2]. *Empirically derived comparative estimates based on functional group partitioning and literature baselines.

Data Interpretation: Why does PABA have an


 of only 0.05 in System B, while 3-Butoxybenzoic acid reaches 0.50? System B is relatively non-polar. PABA's dual polar groups lock it onto the silica gel via intense dipole-dipole interactions[3]. Conversely, the butoxy chain in 3-Butoxybenzoic acid acts as a lipophilic shield, significantly enhancing its solubility in the hexane/ether mobile phase. 2-Amino-4-butoxybenzoic acid sits perfectly in the middle:  its butoxy tail pulls it higher than PABA, but its free amino group retards its migration compared to the purely oxygenated analog.

Self-Validating Experimental Protocol

A robust protocol must be a self-validating system. If a TLC run fails, the methodology itself should alert the analyst before samples are misidentified.

Phase 1: System Suitability Test (SST)

Before analyzing synthetic mixtures, validate the chamber saturation and solvent integrity.

  • Prepare the SST standard: Dissolve 1 mg each of PABA and 3-Butoxybenzoic acid in 1 mL of Methanol.

  • Spotting: Apply 2 µL of the SST mixture to a Silica Gel 60 F254 plate.

  • Validation Check: Develop in System A . If the

    
     between PABA and 3-Butoxybenzoic acid is less than 0.15, the chamber is not properly saturated, or the volatile acetic acid has evaporated. Do not proceed until the SST passes.
    

G S1 System Suitability Spot PABA & 3-BBA S2 Check Resolution (ΔRf ≥ 0.15?) S1->S2 S3 Proceed to Sample Analysis S2->S3 Yes S4 Re-saturate Chamber or Fresh Solvent S2->S4 No S4->S1

Caption: Self-validating TLC protocol workflow ensuring mobile phase and chamber integrity prior to analysis.

Phase 2: Sample Development Workflow
  • Chamber Saturation: Line a twin-trough glass chamber with filter paper. Pour 10 mL of System A over the paper to saturate the atmosphere. Wait 15 minutes. Causality: Unsaturated chambers cause solvent to evaporate from the plate face during the run, artificially inflating

    
     values and causing "edge effects."
    
  • Sample Application: Dissolve 2-Amino-4-butoxybenzoic acid samples in methanol (1 mg/mL). Apply 2 µL spots 1.5 cm from the bottom of the plate. Keep spot diameters strictly under 2 mm to prevent band broadening.

  • Elution: Place the plate in the chamber. Allow the solvent front to migrate exactly 8 cm.

  • Drying: Remove the plate and dry thoroughly under a stream of cool air to remove all traces of acetic acid, which can interfere with visualization.

Orthogonal Detection Strategies

Relying solely on one visualization method invites false positives. Because 2-Amino-4-butoxybenzoic acid possesses both an aromatic ring and a primary amine, we employ an orthogonal, two-step detection strategy.

Step 1: Non-Destructive UV Quenching (254 nm) Expose the dried plate to shortwave UV light (254 nm). The highly conjugated aromatic ring of the benzoic acid backbone absorbs the UV light, quenching the green fluorescence of the F254 indicator embedded in the silica. The compound will appear as a distinct dark spot. Mark the center of the spot with a soft pencil.

Step 2: Destructive Chemical Derivatization (Bratton-Marshall Reaction) To chemically confirm the presence of the primary aromatic amine (distinguishing it from unaminated impurities like 3-butoxybenzoic acid), utilize the modified Bratton-Marshall reaction[4]:

  • Spray the plate lightly with 1% Sodium Nitrite in 1M HCl. This diazotizes the primary amine.

  • Dry briefly, then spray with 0.2% N-(1-Naphthyl)ethylenediamine dihydrochloride (or 8-hydroxyquinoline as an alternative coupling agent)[4].

  • Result: 2-Amino-4-butoxybenzoic acid and PABA will immediately yield brightly colored (typically pink/red) azo dye spots[4]. Compounds lacking the -NH₂ group will remain invisible, providing absolute chemical confirmation of your target API intermediate.

References

1.1 2.4 3.2 4.3

Sources

Comparative

Elemental analysis benchmarks for 2-Amino-4-butoxybenzoic acid

An in-depth technical guide designed for researchers, analytical scientists, and drug development professionals evaluating purity assessment methodologies for pharmaceutical intermediates. The Analytical Challenge: Beyon...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide designed for researchers, analytical scientists, and drug development professionals evaluating purity assessment methodologies for pharmaceutical intermediates.

The Analytical Challenge: Beyond Relative Purity

2-Amino-4-butoxybenzoic acid (


) is a critical building block in pharmaceutical synthesis, frequently utilized in the development of local anesthetics and targeted therapeutics. Because it possesses both a lipophilic butoxy chain and a polar amino-benzoic acid head, it can easily co-precipitate with inorganic salts or retain residual solvents during synthesis.

In pharmaceutical development, relying solely on High-Performance Liquid Chromatography (HPLC) for purity assessment is a critical vulnerability. HPLC-UV only provides relative purity (area percent) and is entirely blind to non-chromophoric impurities such as inorganic salts or water[1]. If a batch of 2-Amino-4-butoxybenzoic acid contains 5% sodium chloride, HPLC will still report 100% purity, potentially derailing downstream synthetic stoichiometry or biological assays.

To establish true absolute purity , orthogonal methods such as CHNS-O Elemental Analysis and Quantitative Nuclear Magnetic Resonance (qNMR) must be employed[2]. This guide objectively compares these methodologies, providing the theoretical benchmarks and self-validating protocols required to ensure regulatory compliance.

Comparative Benchmark Data

To accurately benchmark a batch of 2-Amino-4-butoxybenzoic acid, experimental data must be compared against its theoretical elemental composition. The acceptable pharmaceutical variance for CHNS-O analysis is strictly ±0.3% from theoretical values.

Table 1: Theoretical Elemental Benchmarks for 2-Amino-4-butoxybenzoic acid (


) 
ElementAtomic MassAtoms per MoleculeMass Contribution ( g/mol )Theoretical Benchmark (%)Acceptable Variance (±0.3%)
Carbon (C) 12.01111132.12163.14% 62.84% – 63.44%
Hydrogen (H) 1.0081515.1207.23% 6.93% – 7.53%
Nitrogen (N) 14.007114.0076.69% 6.39% – 6.99%
Oxygen (O) 15.999347.99722.94% 22.64% – 23.24%

(Note: Molar Mass = 209.24 g/mol . A deviation outside the acceptable variance indicates the presence of impurities, residual solvents, or incomplete drying).

Table 2: Comparative Analytical Alternatives for Purity Assessment

MethodologyPrimary OutputDetection PrincipleKey AdvantageLimitation for

CHNS-O Analysis Absolute Mass FractionThermal Conductivity (TCD)Detects inorganic salts and residual moisture[3].Destructive; cannot identify structural isomers.
qNMR (1H) Absolute Purity (% w/w)Nuclear Spin ResonanceHigh structural specificity; no calibration curve needed[4].Lower sensitivity to trace impurities (<0.1%).
HPLC-UV Relative Purity (% Area)UV AbsorbanceExcellent for profiling structurally related impurities.Blind to non-chromophoric impurities (e.g., NaCl)[1].

Orthogonal Purity Workflow

To guarantee structural integrity and absolute purity, modern pharmaceutical laboratories employ a cross-orthogonal validation workflow.

PurityWorkflow Sample 2-Amino-4-butoxybenzoic Acid CHNS CHNS-O Combustion Sample->CHNS qNMR Quantitative 1H NMR Sample->qNMR HPLC HPLC-UV Analysis Sample->HPLC CHNS_Data Absolute Mass Fraction CHNS->CHNS_Data qNMR_Data Absolute Purity (% w/w) qNMR->qNMR_Data HPLC_Data Relative Purity (% Area) HPLC->HPLC_Data Decision Orthogonal Validation CHNS_Data->Decision qNMR_Data->Decision HPLC_Data->Decision

Orthogonal analytical workflow for absolute purity validation of pharmaceutical intermediates.

Mechanistic Causality & Experimental Design

As an Application Scientist, it is crucial to understand why specific parameters are chosen, rather than just executing steps.

1. The Causality of Flash Combustion (CHNS-O): The aromatic ring of 2-Amino-4-butoxybenzoic acid is highly stable. Standard combustion can lead to incomplete oxidation, resulting in carbonaceous soot and skewed %C readings. By utilizing the Dumas method with a jet-injection of oxygen at >1000°C, a localized exothermic flash point (~1800°C) is created[3]. This guarantees 100% conversion of the sample into measuring gases (


, 

,

), which is a prerequisite for matrix-independent elemental analysis[5]. Furthermore, Temperature Programmed Desorption (TPD) columns are used because they only release a gas once the prior gas peak has reached baseline, ensuring perfect peak separation without overlap[5].

2. The Causality of Relaxation Delays in qNMR: Unlike chromatography, NMR is inherently quantitative because the signal integral is directly proportional to the number of nuclei[4]. However, this is only true if the nuclear spins fully relax between pulses. If the internal standard relaxes faster than the analyte, a short relaxation delay (


) will artificially inflate the standard's integral, leading to an underestimation of the analyte's purity. Therefore, 

must be set to at least 5 to 7 times the longest

relaxation time of the system.

Self-Validating Experimental Protocols

Protocol A: High-Temperature Flash Combustion (CHNS-O)

This protocol utilizes a micro-elemental analyzer (e.g., Elementar Vario MicroCube or VELP EMA 502) to determine absolute mass fractions[6],[7].

  • Step 1: System Validation (Blank Subtraction) Condition the system by running 2 to 3 empty tin capsules. Validation Check: Tin capsules trap a microscopic volume of ambient air. Running blanks allows the software to establish a baseline and subtract atmospheric nitrogen, preventing a false positive in the %N reading[3].

  • Step 2: Calibration Verification Run a certified standard, such as Sulfanilamide (C=41.58%, H=4.04%, N=8.08%, S=18.48%), to verify the calibration curve. The result must fall within ±0.1% of the certified value before proceeding[3].

  • Step 3: Sample Preparation Using an ultra-analytical microbalance (precision 0.001 mg), accurately weigh 2.000 to 4.000 mg of 2-Amino-4-butoxybenzoic acid into a tin capsule. Fold and crimp the capsule to seal it tightly.

  • Step 4: Combustion & Separation Drop the capsule into the combustion furnace (>1000°C) with an

    
     flow rate of ~400 ml/min. The combustion gases pass through a copper reduction column to convert 
    
    
    
    to
    
    
    , followed by separation via a TPD column[3],[5].
  • Step 5: Detection Quantify the separated gases using a highly sensitive Thermal Conductivity Detector (TCD). Compare the outputs against the theoretical benchmarks in Table 1.

Protocol B: Absolute Quantitative 1H NMR (qNMR)

This protocol determines the absolute mass fraction of the analyte without requiring a reference standard of the identical chemical structure[8].

  • Step 1: Internal Standard (IS) Selection Select a certified internal standard (e.g., Maleic acid, TraceCERT®). Validation Check: Maleic acid has a sharp singlet at ~6.26 ppm in DMSO-

    
    , which does not overlap with the aromatic protons (6.5–7.5 ppm) or the aliphatic butoxy chain (0.9–4.0 ppm) of 2-Amino-4-butoxybenzoic acid, ensuring clean integration[9].
    
  • Step 2: Gravimetric Sample Preparation Accurately co-weigh ~10.00 mg of 2-Amino-4-butoxybenzoic acid and ~5.00 mg of Maleic acid into a clean glass vial. Record exact masses to 0.01 mg. Dissolve completely in 0.6 mL of DMSO-

    
     and transfer to a 5 mm NMR tube[9].
    
  • Step 3: Acquisition Parameters Acquire the 1H NMR spectrum using a 90° excitation pulse. Set the relaxation delay (

    
    ) to 60 seconds (ensuring 
    
    
    
    ) to guarantee >99% magnetization recovery[4]. Accumulate a minimum of 32 to 64 scans for a high signal-to-noise ratio.
  • Step 4: Processing & Calculation Apply zero-filling and a slight exponential line broadening (0.3 Hz). Perform strict manual phase and baseline correction. Calculate the absolute purity (

    
    ) using the formula:
    
    
    
    
    (Where
    
    
    = Integral,
    
    
    = Number of protons,
    
    
    = Molar mass,
    
    
    = Weighed mass, and
    
    
    = Purity of the internal standard)[4].

References

  • VELP Scientifica. "Ensuring Pharmaceutical Purity and Compliance with CHNS-O Analysis." VELP Application Notes. Available at:[Link]

  • Pauli, G. F., et al. "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, ACS Publications. Available at:[Link]

  • Mahajan, S., & Singh, I. P. "Determining and reporting purity of organic molecules: why qNMR." Magnetic Resonance in Chemistry, PubMed. Available at: [Link]

  • Emery Pharma. "A Guide to Quantitative NMR (qNMR)." Emery Pharma Technical Blog. Available at:[Link]

  • Reading Scientific Services Ltd (RSSL). "qNMR for Purity Determination in Pharmaceuticals." RSSL Insights. Available at:[Link]

  • University of Padua (Unipd). "Elemental Analysis - Technical Resources." Unipd Department Facilities. Available at:[Link]

Sources

Validation

Quality Control Parameters for Industrial Grade 2-Amino-4-butoxybenzoic Acid

This guide provides an in-depth technical analysis of the quality control (QC) parameters for 2-Amino-4-butoxybenzoic acid , a critical intermediate in the synthesis of pharmaceutical compounds (e.g., arylthienopyrimidin...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the quality control (QC) parameters for 2-Amino-4-butoxybenzoic acid , a critical intermediate in the synthesis of pharmaceutical compounds (e.g., arylthienopyrimidines) and advanced materials.[1]

A Comparative Technical Guide for Chemical Process Development

Introduction: The Criticality of Isomer Purity

2-Amino-4-butoxybenzoic acid is a substituted anthranilic acid derivative where the amino group is at the ortho position (C2) and the butoxy group is at the para position (C4) relative to the carboxylic acid.[1] This specific substitution pattern is crucial for downstream cyclization reactions, particularly in the synthesis of fused heterocyclic systems like quinazolines and thienopyrimidines.

Unlike its more common isomers (e.g., 4-Amino-3-butoxybenzoic acid , the precursor for Oxybuprocaine), the 2-amino-4-butoxy isomer presents unique stability and reactivity challenges.[1] Its electron-rich anthranilic core makes it susceptible to oxidative degradation (browning) and decarboxylation under thermal stress.[1] This guide compares the QC requirements of this intermediate against standard industrial benchmarks and alternative synthesis routes to establish a "Gold Standard" specification.

Comparative Overview: Why Specificity Matters
Feature2-Amino-4-butoxybenzoic Acid (Target)4-Amino-3-butoxybenzoic Acid (Alternative Isomer)2-Amino-4-chlorobenzoic Acid (Standard Analog)
Primary Application Kinase inhibitors, Heterocyclic synthesisLocal Anesthetics (Oxybuprocaine)Generic Anthranilic Scaffolds
Electronic Effect Strong electron donation (+M) at C2/C4Moderate donation, steric hindrance at C3Electron withdrawal (-I) at C4
QC Criticality Oxidation Stability (High Risk)Isomer Purity (High Risk)Hydrolysis Stability (Low Risk)
Key Impurity Azo-dimers (from oxidation)RegioisomersDe-chlorinated byproducts

Synthesis Routes & Impurity Profiling

To design an effective QC strategy, one must understand the genesis of impurities.[2] The two dominant industrial synthesis routes create distinct impurity profiles that require tailored analytical methods.

Route A: Reduction of 2-Nitro-4-butoxybenzoic Acid[1]
  • Mechanism: Catalytic hydrogenation (Pd/C or Raney Ni) of the nitro precursor.

  • Impurity Profile:

    • Unreacted Nitro: Critical Genotoxic Impurity (GTI).

    • Azo/Azoxy Dimers: Colored impurities formed by incomplete reduction or re-oxidation.

    • De-butylated Phenol: 2-Amino-4-hydroxybenzoic acid (formed by ether cleavage under harsh reduction conditions).[1]

Route B: O-Alkylation of 4-Hydroxyanthranilic Acid[1]
  • Mechanism: Nucleophilic substitution using butyl bromide/iodide.

  • Impurity Profile:

    • N-Alkylated Byproducts: 2-(Butylamino)-4-hydroxybenzoic acid (competes with O-alkylation).[1]

    • O,N-Dialkylated Species: 2-(Butylamino)-4-butoxybenzoic acid.[1]

    • Regioisomers: If starting material is not pure.

Visualization: Synthesis-Dependent Impurity Pathways

The following diagram illustrates the critical control points (CCPs) for both routes.

SynthesisPathways Start_Nitro Start: 2-Nitro-4-butoxybenzoic Acid Process_Red Catalytic Reduction (H2, Pd/C) Start_Nitro->Process_Red Start_Hydroxy Start: 4-Hydroxyanthranilic Acid Process_Alk O-Alkylation (BuBr, Base) Start_Hydroxy->Process_Alk Product TARGET: 2-Amino-4-butoxybenzoic Acid Process_Red->Product Major Path Imp_Nitro Impurity A: Unreacted Nitro (GTI) Process_Red->Imp_Nitro Incomplete Rxn Imp_Azo Impurity B: Azo Dimers (Color) Process_Red->Imp_Azo Oxidation Imp_De_But Impurity D: De-butylated Phenol Process_Red->Imp_De_But Over-Reduction Process_Alk->Product Major Path Imp_N_Alk Impurity C: N-Alkylated Byproduct Process_Alk->Imp_N_Alk Side Rxn

Caption: Comparative impurity pathways. Route A (Red) risks genotoxic nitro residues; Route B (Yellow) risks N-alkylated structural analogs.[1]

Critical Quality Attributes (CQAs) & Specifications

Based on the impurity profiling above, the following specification table compares "Standard Industrial Grade" (suitable for crude applications) with "Pharma Intermediate Grade" (required for drug substance synthesis).

Specification Comparison Table
ParameterMethodIndustrial Grade SpecPharma Intermediate SpecRationale
Appearance VisualOff-white to tan powderWhite to pale yellow crystalline powderDark color indicates oxidation (azo formation).[1]
Assay (Purity) HPLC (Area %)≥ 98.0%≥ 99.5%High purity prevents side-reactions in downstream cyclization.[1]
Assay (Titration) Nitrite Titration97.0% - 102.0%98.0% - 101.0%Confirms primary amine content (specificity vs. N-alkyl impurities).[1]
Loss on Drying Gravimetric≤ 1.0%≤ 0.5%Moisture promotes decarboxylation.
Residue on Ignition Gravimetric≤ 0.5%≤ 0.1%Controls inorganic catalyst residues (Pd, Ni, salts).
Impurity A (Nitro) HPLCN/A≤ 0.10%Genotoxic alert; must be controlled at source.
Impurity C (N-Alkyl) HPLC≤ 1.0%≤ 0.15%Acts as a chain terminator in cyclization reactions.[1]
Iron (Fe) ICP-MS≤ 50 ppm≤ 10 ppmIron catalyzes oxidative degradation of anthranilic acids.[1]

Experimental Protocols: Validated Analytical Methods

To ensure trustworthiness and reproducibility, we define a "Self-Validating" QC workflow. The use of two orthogonal methods (HPLC for separation and Titration for functional group verification) is recommended.

Method A: High-Performance Liquid Chromatography (HPLC)

The "Gold Standard" for purity and impurity profiling.[1][3]

Chromatographic Conditions:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.5).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Gradient:

    • 0-5 min: 95% A (Isocratic hold to elute polar salts).[1]

    • 5-20 min: 95% A → 40% A (Linear gradient to elute main peak).[1]

    • 20-25 min: 40% A → 5% A (Wash to elute non-polar dimers).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (aromatic ring) and 330 nm (specific for anthranilic amine band).

  • Temperature: 30°C.

System Suitability Criteria:

  • Resolution (Rs): > 2.0 between Main Peak and Impurity A (Nitro precursor).

  • Tailing Factor: < 1.5 (Anthranilic acids often tail due to -NH2/-COOH interaction with silanols; low pH buffer mitigates this).[1]

  • RSD (n=5): < 0.5% for main peak area.

Method B: Nitrite Titration (Diazotization)

The "Industrial Check" for Primary Amine Content.

Principle: The primary aromatic amine reacts quantitatively with sodium nitrite in acidic medium to form a diazonium salt. This method is specific to the free -NH2 group and will not detect N-alkylated impurities or nitro precursors, making it a perfect orthogonal check to HPLC.[1]

Protocol:

  • Dissolution: Dissolve 0.3g of sample (accurately weighed) in 20 mL HCl (1:1) and 50 mL water.

  • Cooling: Cool solution to 0-5°C (Ice bath). Critical: Higher temps decompose the diazonium salt.

  • Titrant: 0.1 M Sodium Nitrite (

    
    ) VS.
    
  • Endpoint: Potentiometric (using Platinum/Calomel electrode pair) or External Indicator (Starch-Iodide paper turns blue instantly).

  • Calculation:

    
    
    
    • 
      : Volume of titrant (mL)
      
    • 
      : Molarity of titrant
      
    • 
      : Molecular Weight (209.24  g/mol  for 
      
      
      
      )[1]
    • 
      : Weight of sample (g)
      

QC Decision Logic

The following decision tree illustrates the logical flow for batch release, ensuring no "false passes" occur.

QCDecisionTree Batch Batch Production Visual 1. Visual Inspection (Off-white?) Batch->Visual HPLC 2. HPLC Analysis (Purity & Impurities) Visual->HPLC Pass Fail_Color REJECT: Oxidation/Degradation Visual->Fail_Color Fail (Dark/Brown) Titration 3. Titration (Amine Content) HPLC->Titration Pass (>99%) Fail_Imp REJECT: High Impurity Load HPLC->Fail_Imp Fail (Nitro >0.1%) Fail_Assay REJECT: Low Active Content Titration->Fail_Assay Fail (<98%) Pass RELEASE BATCH (Certificate of Analysis) Titration->Pass Pass (98-101%)

Caption: QC Decision Tree. Visual inspection is the first gatekeeper against oxidized batches.

References

  • BenchChem. (2025). Comparative Guide to the HPLC Purity Validation of Anthranilic Acid Derivatives. Retrieved from [1]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for 4-Amino-3-butoxybenzoic acid (Isomer Comparison). Retrieved from

  • LGC Standards. (2025). Reference Standards for Substituted Benzoic Acids. Retrieved from [1]

  • Shimadzu Application News. (2023). Analysis of Organic Acids and Amino Derivatives by HPLC. No. 61. Retrieved from

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.
© Copyright 2026 BenchChem. All Rights Reserved.